molecular formula C10H9Cl4NO2S B1668290 Captafol CAS No. 2425-06-1

Captafol

Cat. No.: B1668290
CAS No.: 2425-06-1
M. Wt: 349.1 g/mol
InChI Key: JHRWWRDRBPCWTF-UHFFFAOYSA-N
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Description

Captafol is a white crystalline solid with a slight, but pungent odor. Mp: 162°C. Practically insoluble in water. Only slightly soluble in organic solvents. Technical this compound is a wettable light tan powder that is used as a fungicide. Inhaled dust irritates the respiratory tract. Irritates skin and damages eyes. Acute oral toxicity in humans is low. Not persistent in the environment (decomposes with a half-life of 11 days in the soil). Highly toxic to fish and other aquatic organisms.
This compound is a dicarboximide that captan in which the trichloromethyl group is replaced by a 1,1,2,2-tetrachloroethyl group. A broad-spectrum fungicide used to control diseases in fruit and potatoes, it is no longer approved for use in the European Community. It has a role as an antifungal agrochemical. It is a member of isoindoles, an organochlorine compound, an organosulfur compound and a phthalimide fungicide.
This compound, also known as difolatan or haipen, belongs to the class of organic compounds known as isoindolones. These are aromatic polycyclic compounds that an isoindole bearing a ketone. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound is formally rated as a probable carcinogen (by IARC 2A) and is also a potentially toxic compound.

Properties

IUPAC Name

2-(1,1,2,2-tetrachloroethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
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InChI

InChI=1S/C10H9Cl4NO2S/c11-9(12)10(13,14)18-15-7(16)5-3-1-2-4-6(5)8(15)17/h1-2,5-6,9H,3-4H2
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InChI Key

JHRWWRDRBPCWTF-UHFFFAOYSA-N
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Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)SC(C(Cl)Cl)(Cl)Cl
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Molecular Formula

C10H9Cl4NO2S
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DSSTOX Substance ID

DTXSID4020242
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Molecular Weight

349.1 g/mol
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Physical Description

Captafol is a white crystalline solid with a slight, but pungent odor. Mp: 162 °C. Practically insoluble in water. Only slightly soluble in organic solvents. Technical captafol is a wettable light tan powder that is used as a fungicide. Inhaled dust irritates the respiratory tract. Irritates skin and damages eyes. Acute oral toxicity in humans is low. Not persistent in the environment (decomposes with a half-life of 11 days in the soil). Highly toxic to fish and other aquatic organisms., White, crystalline solid with a slight, characteristic pungent odor. [fungicide] [Note: Available commercially as a wettable powder or in liquid form.] [NIOSH], Solid, COLOURLESS CRYSTALLINE POWDER., White, crystalline solid with a slight, characteristic pungent odor., White, crystalline solid with a slight, characteristic pungent odor. [fungicide] [Note: Available commercially as a wettable powder or in liquid form.]
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Boiling Point

Decomposes (NIOSH, 2023), decomposes, Decomposes
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Solubility

0.0001 % (NIOSH, 2023), Slightly soluble in most organic solvents; solubility (g/kg): isopropanol 13; benzene 25; toluene 17; xylene 100; acetone 43; methyl ethyl ketone 44; dimethyl sulfoxide 170, In water, 1.4 mg/l @ 20 °C, Solubility in water: none, 0.0001%
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Density

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

Relative vapor density (air = 1): 12
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Vapor Pressure

8e-06 mmHg (NIOSH, 2023), 0.00000001 [mmHg], 8.27X10-9 mm Hg @ 20 °C, 0.000008 mmHg
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Color/Form

White, solid, Colorless to pale yellow crystals, White, crystalline solid [Note: Available commercially as a wettable powder or in liquid form].

CAS No.

2425-06-1
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Melting Point

321 °F (Decomposes) (NIOSH, 2023), 160-161 °C; decomposes slowly at melting point, 160 - 161 °C, 160-161 °C, 321 °F (decomposes), 321 °F (Decomposes)
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Foundational & Exploratory

Captafol's Mechanism of Action on Fungal Pathogens: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Captafol, a broad-spectrum phthalimide (B116566) fungicide, exerts its antifungal activity primarily through a non-specific, multi-site mechanism of action. The core of its fungitoxicity lies in its rapid and indiscriminate reaction with intracellular and extracellular thiol groups, leading to the disruption of vital cellular processes and enzymatic functions. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying this compound's action against fungal pathogens, details relevant experimental protocols for its study, and presents available quantitative data on its efficacy.

Core Mechanism: Thiol Reactivity

The primary mode of action of this compound is its covalent modification of sulfhydryl (thiol) groups present in amino acids such as cysteine, which are crucial components of numerous proteins and enzymes.[1][2] This reaction is significantly faster than the hydrolysis of this compound, making it the predominant interaction in a biological system.[1]

The reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on the sulfur atom of this compound. This leads to the cleavage of the N-S bond, resulting in the formation of tetrahydrophthalimide (THPI) and a highly reactive thiophosgene (B130339) derivative (Cl₃CSCl). This thiophosgene intermediate can then further react with other biological nucleophiles.[2][3] The depletion of free thiols and the inactivation of thiol-containing enzymes disrupt a wide array of cellular functions.

This compound This compound (C₁₀H₉Cl₄NO₂S) Reaction Nucleophilic Attack This compound->Reaction Thiol Cellular Thiols (e.g., Glutathione, Cysteine in proteins) Thiol->Reaction THPI Tetrahydrophthalimide (THPI) Reaction->THPI releases Thiophosgene Thiophosgene Intermediate Reaction->Thiophosgene forms Disruption Disruption of Cellular Functions: - Enzyme Inactivation - Disrupted Redox Balance Thiophosgene->Disruption leads to

Figure 1: Reaction of this compound with Cellular Thiols.

Key Cellular and Molecular Targets

The indiscriminate reaction with thiols leads to the inhibition of several key cellular processes:

Inhibition of Spore Germination

This compound is a potent inhibitor of fungal spore germination, which is a critical first step in the infection process.[4] This is a primary consequence of its multi-site inhibitory action.

Enzyme Inhibition

A broad range of enzymes that rely on sulfhydryl groups for their catalytic activity or structural integrity are susceptible to inactivation by this compound. While a comprehensive list of all affected enzymes is not available, studies have indicated the inhibition of:

  • Cysteine-based proteases: These enzymes are involved in various cellular processes, including protein turnover and pathogenesis.[5]

  • Topoisomerases: this compound has been shown to inhibit eukaryotic topoisomerase I and, more significantly, topoisomerase II.[6][7] Topoisomerase II is essential for managing DNA topology during replication and transcription.

Disruption of DNA and RNA Synthesis

By inhibiting key enzymes like topoisomerases and potentially other proteins involved in nucleic acid metabolism, this compound can interfere with DNA and RNA synthesis.[8] This contributes to its cytotoxic effects.

Potential Effects on Mitochondrial Respiration

While not as extensively characterized for this compound as for some other fungicides, the disruption of thiol-containing enzymes within the mitochondria can lead to impaired cellular respiration. Many enzymes of the electron transport chain and the Krebs cycle contain critical sulfhydryl groups.

Quantitative Data

TargetAssay TypeValue and ConditionsReference(s)
Eukaryotic Topoisomerase IIIn vitro enzyme assay50% inhibition at 1 µM[6][8]
Eukaryotic Topoisomerase IIn vitro enzyme assay10-20% inhibition in the range of 10-100 µM[6]

Experimental Protocols

The following sections detail representative methodologies for investigating the key mechanisms of action of this compound.

Spore Germination Inhibition Assay

This protocol provides a method to determine the effect of this compound on the germination of fungal spores.

Objective: To quantify the inhibition of fungal spore germination by this compound.

Materials:

  • Fungal culture of the target pathogen

  • This compound stock solution (e.g., in DMSO)

  • Sterile distilled water or a suitable germination medium (e.g., potato dextrose broth)

  • Microscope slides (cavity slides are recommended)

  • Moist chamber (e.g., a petri dish with moist filter paper)

  • Micropipettes

  • Hemocytometer or other cell counting device

  • Microscope

Procedure:

  • Spore Suspension Preparation:

    • Harvest spores from a mature fungal culture by flooding the plate with a small volume of sterile distilled water containing a wetting agent (e.g., 0.05% Tween 20).

    • Gently scrape the surface with a sterile loop or glass rod to dislodge the spores.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a desired density (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.

  • Treatment:

    • Prepare a series of dilutions of the this compound stock solution in sterile distilled water or germination medium to achieve the desired final concentrations.

    • In separate sterile tubes, mix a volume of the spore suspension with an equal volume of the this compound dilutions. Include a control with the solvent used for the stock solution.

  • Incubation:

    • Pipette a drop of each treated spore suspension onto a cavity slide.

    • Place the slides in a moist chamber to prevent drying.

    • Incubate at an optimal temperature for spore germination of the target fungus for a predetermined time (e.g., 6-24 hours).

  • Assessment:

    • After incubation, place the slides under a microscope.

    • Observe a random population of at least 100 spores for each treatment and the control.

    • A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.

    • Calculate the percentage of germination for each concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of spore germination).

A Prepare Spore Suspension C Mix Spores with This compound Dilutions A->C B Prepare this compound Dilutions B->C D Incubate in Moist Chamber C->D E Microscopic Observation D->E F Count Germinated and Ungerminated Spores E->F G Calculate % Inhibition and IC₅₀ F->G

Figure 2: Workflow for Spore Germination Inhibition Assay.
Topoisomerase II Inhibition Assay

This protocol describes an in vitro assay to measure the inhibition of topoisomerase II activity by this compound.

Objective: To determine the effect of this compound on the decatenation activity of eukaryotic topoisomerase II.

Materials:

  • Purified eukaryotic topoisomerase II

  • Kinetoplast DNA (kDNA) - a network of catenated circular DNA

  • 10x Topoisomerase II reaction buffer

  • ATP solution

  • This compound stock solution

  • Stop solution/loading dye (containing SDS and a tracking dye)

  • Agarose (B213101)

  • TAE or TBE buffer for electrophoresis

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Reaction Setup:

    • On ice, prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain:

      • 10x Topoisomerase II reaction buffer

      • kDNA substrate

      • ATP

      • This compound at various concentrations (include a solvent control)

      • Nuclease-free water to the final volume.

    • Gently mix the components.

  • Enzyme Addition and Incubation:

    • Add a predetermined amount of purified topoisomerase II to each reaction tube.

    • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a constant voltage until the DNA forms are well-separated. Catenated kDNA will remain in the well, while decatenated circular DNA will migrate into the gel.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

    • Quantify the intensity of the bands corresponding to the decatenated DNA.

    • Calculate the percentage of inhibition of decatenation activity for each this compound concentration compared to the control.

    • Determine the IC₅₀ value.

cluster_0 Reaction Mixture A kDNA (catenated) D Add Purified Topoisomerase II A->D B Topoisomerase II Reaction Buffer + ATP B->D C This compound (or solvent control) C->D E Incubate at 37°C D->E F Stop Reaction E->F G Agarose Gel Electrophoresis F->G H Visualize and Quantify Decatenated DNA G->H

Figure 3: Workflow for Topoisomerase II Inhibition Assay.

Conclusion

The fungicidal action of this compound is characterized by its broad-spectrum, non-specific reactivity with essential thiol groups within fungal cells. This leads to a multi-site inhibitory effect, disrupting numerous enzymatic and cellular processes, with spore germination and DNA replication being key targets. While its use has been curtailed due to toxicological concerns, understanding its mechanism of action remains valuable for the broader study of fungicide science and the development of new antifungal strategies. The experimental protocols detailed herein provide a framework for the continued investigation of thiol-reactive fungicides and their impact on fungal pathogens.

References

Captafol: A Comprehensive Technical Guide to its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Captafol is a broad-spectrum, non-systemic fungicide belonging to the phthalimide (B116566) class.[1] Historically, it has been utilized in agriculture to control a wide array of fungal diseases on various crops, as well as in the timber industry to prevent wood rot.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, intended to serve as a crucial resource for researchers, scientists, and professionals in drug development. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized using Graphviz diagrams.

Chemical Identity and Structure

This compound is chemically known as cis-N-(1,1,2,2-Tetrachloroethylthio)-4-cyclohexene-1,2-dicarboximide.[2] The technical grade material typically appears as a light tan powder with a characteristic odor, while the pure compound is a colorless to pale yellow crystalline solid.[2][3]

IdentifierValue
IUPAC Name (3aR,7aS)-2-[(1,1,2,2-Tetrachloroethyl)sulfanyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione[4]
CAS Number 2425-06-1[2]
Molecular Formula C₁₀H₉Cl₄NO₂S[5]
Molecular Weight 349.06 g/mol [6]
SMILES ClC(Cl)C(Cl)(Cl)SN1C(=O)C2C=CC=CC2C1=O
InChI Key JHRWWRDRBPCWTF-UHFFFAOYSA-N[5]

Table 1: Chemical Identification of this compound

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below, providing essential data for handling, formulation, and analytical development.

Physical Properties
PropertyValue
Appearance White, crystalline solid[4][7]
Colorless to pale yellow crystals[2][3]
Technical grade: Light tan powder with a characteristic odor[2][8]
Melting Point 160-162 °C[2]
161 °C[4]
Boiling Point Decomposes upon heating[4][9]
Vapor Pressure < 1.3 x 10⁻⁹ mbar at 20 °C[2]
8.27 x 10⁻⁹ mm Hg at 25 °C (extrapolated)[10][11]
Density 1.4682 g/cm³ (rough estimate)[10]
Octanol-Water Partition Coefficient (log P) 3.8[2][12]

Table 2: Physical Properties of this compound

Solubility
SolventSolubility
Water 1.4 mg/L at 20 °C[2]
Practically insoluble (< 1 ppm)[8]
Isopropanol 1.3 g/100 mL[2]
Benzene 2.5 g/100 mL[2]
Toluene 1.7 g/100 mL[2]
Xylene 10.0 g/100 mL[2]
Acetone 4.3 g/100 mL[2]
Methyl Ethyl Ketone 4.4 g/100 mL[2]
Dimethyl Sulfoxide 17.0 g/100 mL[2]
Soluble in DMSO[13]

Table 3: Solubility of this compound in Various Solvents

Chemical Properties and Reactivity

This compound is stable under ordinary environmental conditions but exhibits instability under certain conditions.[2] It is susceptible to hydrolysis, which is slow in neutral or acidic aqueous solutions but rapid in alkaline media.[1][3] The compound is incompatible with strong acids, acid vapors, and strong oxidizing agents.[9][10] A notable reaction is its rapid decomposition in the presence of sulfhydryl compounds like glutathione (B108866) and cysteine.[8][10] Upon heating to decomposition, this compound emits toxic fumes, including nitrogen oxides, sulfur oxides, phosgene, and chlorine.[1][10]

Degradation Pathway

The degradation of this compound in biological systems and the environment primarily occurs through two main pathways: hydrolysis and reaction with sulfhydryl compounds.[8] Both pathways lead to the formation of tetrahydrophthalimide (THPI).[8] The reaction with sulfhydryl groups is significantly faster than hydrolysis and is considered the dominant degradation route in biological systems.[8] THPI is further degraded to tetrahydrophthalimidic acid, which then breaks down into phthalic acid and ammonia.[2] The tetrachloroethylthio side chain is cleaved to form dichloroacetic acid.[1][2]

Captafol_Degradation This compound This compound THPI Tetrahydrophthalimide (THPI) This compound->THPI Cleavage DCAA Dichloroacetic Acid This compound->DCAA Cleavage THPA Tetrahydrophthalimidic Acid THPI->THPA PA Phthalic Acid THPA->PA Ammonia Ammonia THPA->Ammonia Sulfhydryl Sulfhydryl Compounds Sulfhydryl->this compound Reaction with H2O Hydrolysis H2O->this compound Reaction with

Degradation pathway of this compound.

Experimental Protocols

Residue Analysis in Agricultural Products

A common method for the determination of this compound residues in agricultural products involves gas chromatography with an electron capture detector (GC-ECD).[14]

Workflow for this compound Residue Analysis:

GC_ECD_Workflow Sample Homogenized Sample Extraction Extraction with Acetone Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation LiquidExtraction Liquid-Liquid Extraction with n-Hexane Evaporation->LiquidExtraction Cleanup Column Chromatography (e.g., Florisil, Graphite (B72142) Carbon) LiquidExtraction->Cleanup FinalPrep Solvent Evaporation & Reconstitution in n-Hexane Cleanup->FinalPrep Analysis GC-ECD Analysis FinalPrep->Analysis

General workflow for this compound analysis by GC-ECD.

Methodology Overview:

  • Sample Preparation: A homogenized sample is ground with a phosphoric acid solution and acetone.[14]

  • Extraction: The mixture is centrifuged, and the supernatant containing this compound is collected. The extraction process is repeated to ensure maximum recovery.[14]

  • Concentration: The combined supernatants are concentrated by evaporation at a temperature not exceeding 40°C.[14]

  • Liquid-Liquid Extraction: The concentrate is then subjected to liquid-liquid extraction with n-hexane to separate this compound from the aqueous phase.[14]

  • Clean-up: The n-hexane extract undergoes a clean-up step using column chromatography (e.g., with Florisil or graphite carbon) to remove interfering substances.[14]

  • Final Preparation: The eluate from the column is evaporated, and the residue is dissolved in a precise volume of n-hexane to create the test solution.[14]

  • Analysis: The test solution is injected into a gas chromatograph equipped with an electron capture detector (GC-ECD) for quantification.[14] Confirmation can be performed using a gas chromatograph-mass spectrometer (GC/MS).[14]

More recent methods also utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the improved analysis of this compound and its metabolites in fruits and vegetables.[15] This technique offers advantages in sensitivity and repeatability over conventional GC methods.[15]

Conclusion

This technical guide provides a consolidated source of information on the chemical and physical properties of this compound. The data presented in the tables, along with the diagrams illustrating its degradation pathway and analytical workflow, offer a valuable resource for researchers and professionals. Understanding these fundamental properties is essential for conducting further research, developing analytical methods, and assessing the environmental fate and toxicological profile of this compound.

References

An In-depth Technical Guide to the Synthesis and Structural Formula of Captafol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural properties of Captafol. It includes detailed experimental protocols for the key synthetic steps, summarized quantitative data, and a visualization of the synthetic pathway.

Structural Formula and Chemical Properties

This compound, a broad-spectrum fungicide, is a phthalimide (B116566) derivative. Its chemical structure is characterized by a 1,2,3,6-tetrahydrophthalimide (B42971) moiety linked to a 1,1,2,2-tetrachloroethylsulfenyl group.

Chemical Structure:

  • IUPAC Name: 2-[(1,1,2,2-tetrachloroethyl)sulfanyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione[1]

  • CAS Name: 3a,4,7,7a-Tetrahydro-2-[(1,1,2,2-tetrachloroethyl)thio]-1H-isoindole-1,3(2H)-dione[1][2]

  • CAS Registry Number: 2425-06-1[2][3][4]

  • Molecular Formula: C₁₀H₉Cl₄NO₂S[2][4][5][6]

  • Molecular Weight: 349.06 g/mol [2][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Physical StateWhite to pale-yellow crystalline solid[3][7][8][9]
Melting Point160-162 °C[2][3][7][8]
Water SolubilityApproximately 1.4 mg/L at 20°C[7][8][10]
OdorSlight, pungent odor[3][11]
StabilityStable under ordinary environmental conditions; hydrolyzes in alkaline and acidic conditions.[3][7][8]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 1,2,3,6-Tetrahydrophthalimide and 1,1,2,2-Tetrachloroethylsulfenyl chloride. These intermediates are then reacted to form the final product.

The following diagram illustrates the overall synthetic route to this compound from its basic precursors.

Captafol_Synthesis cluster_0 Synthesis of 1,2,3,6-Tetrahydrophthalimide cluster_1 Synthesis of 1,1,2,2-Tetrachloroethylsulfenyl chloride cluster_2 Final Synthesis of this compound Butadiene 1,3-Butadiene TetrahydrophthalicAnhydride 1,2,3,6-Tetrahydrophthalic Anhydride (B1165640) Butadiene->TetrahydrophthalicAnhydride Diels-Alder Reaction MaleicAnhydride Maleic Anhydride MaleicAnhydride->TetrahydrophthalicAnhydride Tetrahydrophthalimide 1,2,3,6-Tetrahydrophthalimide TetrahydrophthalicAnhydride->Tetrahydrophthalimide Reaction with Urea (B33335) Urea Urea Urea->Tetrahydrophthalimide Tetrahydrophthalimide_final 1,2,3,6-Tetrahydrophthalimide CS2 Carbon Disulfide PerchloromethylMercaptan Perchloromethyl Mercaptan (Trichloromethanesulfenyl chloride) CS2->PerchloromethylMercaptan Chlorine1 Chlorine (Cl₂) Chlorine1->PerchloromethylMercaptan Iodine1 Iodine (catalyst) Iodine1->PerchloromethylMercaptan TetrachloroethylsulfenylChloride 1,1,2,2-Tetrachloroethylsulfenyl chloride PerchloromethylMercaptan->TetrachloroethylsulfenylChloride Further Chlorination TetrachloroethylsulfenylChloride_final 1,1,2,2-Tetrachloroethylsulfenyl chloride This compound This compound Tetrahydrophthalimide_final->this compound TetrachloroethylsulfenylChloride_final->this compound NaOH Sodium Hydroxide (B78521) (aq) NaOH->this compound Base

Caption: Synthesis pathway of this compound from its precursors.

1,2,3,6-Tetrahydrophthalimide is a key intermediate in the synthesis of this compound.[12] It is typically prepared by the reaction of 1,2,3,6-tetrahydrophthalic anhydride with a source of ammonia, such as urea.

  • Reactants: 1,2,3,6-Tetrahydrophthalic anhydride, Urea.

  • Reaction Type: Imidation.

  • Procedure:

    • 1,2,3,6-Tetrahydrophthalic anhydride is mixed with urea in a suitable reaction vessel.

    • The mixture is heated, typically in the absence of a solvent, to a temperature sufficient to initiate the reaction and drive off water and carbon dioxide.

    • The reaction proceeds through the formation of a phthalamic acid intermediate, which then cyclizes to form the imide.

    • The resulting crude 1,2,3,6-tetrahydrophthalimide is then purified, for example, by recrystallization from a suitable solvent like an ethanol/water mixture.

1,1,2,2-Tetrachloroethylsulfenyl chloride is prepared through the chlorination of carbon disulfide.[13][14]

  • Reactants: Carbon disulfide (CS₂), Chlorine (Cl₂), Iodine (catalyst).

  • Reaction Type: Chlorination.

  • Procedure:

    • Carbon disulfide and a catalytic amount of iodine are placed in a reaction vessel equipped for cooling and gas introduction.[13]

    • Dry chlorine gas is passed through the mixture while maintaining a low temperature with external cooling.[13]

    • The reaction is monitored until the desired degree of chlorination is achieved, indicated by an increase in the volume and weight of the reaction mixture.[13]

    • The excess carbon disulfide and by-products like carbon tetrachloride are removed by distillation.[13]

    • The resulting crude product, primarily perchloromethyl mercaptan (trichloromethanesulfenyl chloride), is further purified by distillation under reduced pressure.[13] Further chlorination yields 1,1,2,2-tetrachloroethylsulfenyl chloride.

The final step in the synthesis of this compound involves the reaction of 1,2,3,6-tetrahydrophthalimide with 1,1,2,2-tetrachloroethylsulfenyl chloride in the presence of a base.[15][16]

  • Reactants: 1,2,3,6-Tetrahydrophthalimide, 1,1,2,2-Tetrachloroethylsulfenyl chloride, Sodium hydroxide (or its sodium salt).

  • Reaction Type: Nucleophilic substitution.

  • Procedure:

    • 1,2,3,6-Tetrahydrophthalimide is dissolved in a suitable solvent, such as benzene (B151609) or an aqueous solution containing sodium hydroxide.[5][17] The presence of sodium hydroxide deprotonates the imide nitrogen, forming the more nucleophilic sodium salt.[15]

    • 1,1,2,2-Tetrachloroethylsulfenyl chloride is added to the solution.

    • The reaction mixture is stirred, often at a controlled temperature, to allow for the nucleophilic attack of the tetrahydrophthalimide anion on the sulfur atom of the sulfenyl chloride, displacing the chloride ion.

    • Upon completion of the reaction, the crude this compound precipitates from the solution.

    • The product is isolated by filtration, washed to remove impurities and unreacted starting materials, and then dried. Further purification can be achieved by recrystallization.

Quantitative Data

Table 2: Composition and Purity of Technical Grade this compound

ComponentPercentageReference
This compound≥ 98%[7]
Toluene0.5 - 1.5%[7]
Tetrahydrophthalimide (THPI)0.5 - 1.5%[7]
Unknown Chlorinated Substances0.1 - 0.2%[7]

Table 3: Chemical Identification Data for this compound

IdentifierValueReferences
Canonical SMILESC1C=CCC2C1C(=O)N(C2=O)SC(C(Cl)Cl)(Cl)Cl[5]
InChIInChI=1S/C10H9Cl4NO2S/c11-9(12)10(13,14)18-15-7(16)5-3-1-2-4-6(5)8(15)17/h1-2,5-6,9H,3-4H2[4][5]
InChIKeyJHRWWRDRBPCWTF-UHFFFAOYSA-N[4][5]

Logical Relationships in Synthesis

The synthesis of this compound is a convergent process where two separately synthesized intermediates are combined in the final step. The efficiency and purity of the final product are highly dependent on the successful synthesis and purification of the preceding intermediates.

Logical_Flow cluster_precursors Starting Materials cluster_intermediates Key Intermediates cluster_final_product Final Product Butadiene 1,3-Butadiene THPI 1,2,3,6-Tetrahydrophthalimide Butadiene->THPI MaleicAnhydride Maleic Anhydride MaleicAnhydride->THPI Urea Urea Urea->THPI CS2 Carbon Disulfide TCESC 1,1,2,2-Tetrachloroethylsulfenyl chloride CS2->TCESC Chlorine Chlorine Chlorine->TCESC This compound This compound THPI->this compound TCESC->this compound

Caption: Logical flow of this compound synthesis.

References

An In-depth Technical Guide to the Degradation Pathways of Captafol in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Captafol, a broad-spectrum fungicide, has been subject to extensive research regarding its environmental fate and degradation. Understanding its transformation in soil and water is critical for assessing its environmental impact and persistence. This technical guide provides a comprehensive overview of the degradation pathways of this compound, detailing the chemical and biological transformations it undergoes. It consolidates quantitative data on its degradation kinetics, outlines detailed experimental protocols for its study, and presents visual diagrams of the degradation pathways and experimental workflows. The primary degradation routes include hydrolysis, microbial degradation, and photolysis, leading to the formation of key metabolites such as tetrahydrophthalimide (THPI) and dichloroacetic acid. The rate of degradation is significantly influenced by environmental factors including pH, temperature, soil type, and microbial activity.

Introduction

This compound, chemically known as N-(1,1,2,2-tetrachloroethylthio)-cyclohex-4-ene-1,2-dicarboximide, is a fungicide that was previously used to control a wide range of fungal diseases on various crops[1][2]. Due to its chemical structure, this compound is susceptible to degradation in the environment through several mechanisms. This guide focuses on the degradation pathways of this compound in soil and water, providing a technical resource for researchers and professionals in environmental science and drug development.

Degradation Pathways of this compound

The degradation of this compound in the environment is a complex process involving multiple pathways that can occur simultaneously. The primary mechanisms are hydrolysis, microbial degradation, and to a lesser extent, photolysis.

Hydrolysis

Hydrolysis is a major pathway for this compound degradation in both soil and water. The molecule contains a susceptible N-S bond that can be cleaved by water[3][4]. The rate of hydrolysis is highly dependent on pH, with degradation being more rapid under neutral to alkaline conditions[4].

The primary products of hydrolysis are tetrahydrophthalimide (THPI) and 1,1,2,2-tetrachloroethylsulfenyl chloride. The latter is unstable and further hydrolyzes to dichloroacetic acid, hydrochloric acid, and elemental sulfur[4].

Microbial Degradation

Microorganisms in soil and water play a crucial role in the breakdown of this compound. This biological degradation can proceed through various metabolic pathways, utilizing this compound as a source of carbon and energy. The rate of microbial degradation is influenced by soil type, organic matter content, temperature, and the composition of the microbial community[5][6]. In non-sterile soils, this compound degrades rapidly, with reported half-lives of less than 11 days[4]. The degradation of dichloroacetic acid is also primarily a biochemical process, as it is rapidly broken down in natural soil but persists in sterile soil[4].

Photolysis

Photolysis, or the breakdown of molecules by light, can also contribute to the degradation of this compound, particularly in surface waters. While this compound itself does not absorb a significant amount of sunlight, indirect photolysis mechanisms can occur.

Degradation Products

The degradation of this compound results in several key metabolites:

  • Tetrahydrophthalimide (THPI): A primary and relatively stable degradation product formed through both hydrolysis and microbial action[4][7].

  • Dichloroacetic Acid: A further breakdown product of the tetrachloroethylthio moiety of the this compound molecule[4].

  • Tetrahydrophthalic Acid: Formed from the further degradation of THPI[4].

The presence and concentration of these products can be used to assess the extent and pathway of this compound degradation in an environmental sample.

Quantitative Data on this compound Degradation

The persistence of this compound in the environment is quantified by its half-life (t½), which is the time required for its concentration to decrease by half. The half-life of this compound varies significantly with environmental conditions.

Table 1: Half-life of this compound in Soil
Soil TypeHalf-life (days)ConditionsReference
Non-sterile organic< 3Not specified[7]
Non-sterile sandy loam5Not specified[7]
Non-sterile clay loam8Not specified[7]
Variousup to 11Normal agricultural conditions[4]
Table 2: Half-life of this compound in Water (Hydrolysis)
pHTemperature (°C)Half-lifeReference
7251000 minutes[3]
AlkalineNot specifiedRapid[4]

Visualizing Degradation Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the degradation pathways of this compound and a general experimental workflow for its analysis.

Captafol_Degradation_Soil This compound This compound THPI Tetrahydrophthalimide (THPI) This compound->THPI Hydrolysis / Microbial Action DCAA Dichloroacetic Acid This compound->DCAA Hydrolysis TPA Tetrahydrophthalic Acid THPI->TPA Microbial Degradation Further_Degradation_Soil Further Microbial Degradation (CO2, H2O, Cl-) TPA->Further_Degradation_Soil DCAA->Further_Degradation_Soil

This compound Degradation Pathway in Soil

Captafol_Degradation_Water cluster_hydrolysis Hydrolysis This compound This compound THPI Tetrahydrophthalimide (THPI) This compound->THPI pH dependent This compound->THPI Sunlight DCAA Dichloroacetic Acid This compound->DCAA This compound->DCAA Sunlight TPA Tetrahydrophthalic Acid THPI->TPA Further_Degradation_Water Further Degradation TPA->Further_Degradation_Water DCAA->Further_Degradation_Water

This compound Degradation Pathways in Water

Experimental_Workflow Sample_Collection 1. Sample Collection (Soil or Water) Extraction 2. Extraction (e.g., Acetone) Sample_Collection->Extraction Cleanup 3. Cleanup (e.g., Florisil Column) Extraction->Cleanup Analysis 4. Instrumental Analysis (GC-ECD, LC-MS/MS, or TLC) Cleanup->Analysis Data_Analysis 5. Data Analysis (Quantification and Identification) Analysis->Data_Analysis

General Experimental Workflow for this compound Analysis

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound degradation.

Soil Degradation Study (Aerobic)

This protocol is based on the principles outlined in OECD Guideline 307.

Objective: To determine the rate of aerobic degradation of this compound in soil and identify its major transformation products.

Materials:

  • Test soil (e.g., sandy loam), sieved (<2 mm) and pre-incubated.

  • Radiolabeled ([¹⁴C]) or non-labeled this compound of known purity.

  • Incubation vessels (e.g., biometer flasks) with traps for CO₂ and volatile organics.

  • Analytical standards of this compound and expected degradation products (THPI, Dichloroacetic acid).

  • Extraction solvents (e.g., acetone (B3395972), acetonitrile).

  • Cleanup materials (e.g., Florisil, solid-phase extraction cartridges).

  • Analytical instruments (e.g., GC-ECD, LC-MS/MS, LSC for radiolabeled studies).

Procedure:

  • Soil Preparation and Treatment:

    • Adjust the moisture content of the soil to 40-60% of its maximum water holding capacity.

    • Treat the soil with a solution of this compound in a suitable solvent (e.g., acetone) to achieve the desired concentration. Ensure even distribution.

    • For radiolabeled studies, use [¹⁴C]-Captafol.

  • Incubation:

    • Transfer a known amount of the treated soil (e.g., 50-100 g dry weight equivalent) into the incubation vessels.

    • Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2 °C).

    • Maintain a continuous flow of humidified, CO₂-free air through the vessels.

    • Trap evolved CO₂ in a suitable solution (e.g., 0.1 M NaOH) and volatile organics in a suitable trap (e.g., polyurethane foam).

  • Sampling:

    • Collect soil samples and trapping solutions at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

  • Extraction:

    • Extract the soil samples with a suitable solvent (e.g., acetone) by shaking or sonication. Repeat the extraction multiple times.

    • Combine the extracts and concentrate them to a known volume.

  • Analysis:

    • Analyze the extracts for this compound and its degradation products using an appropriate analytical method (e.g., GC-ECD or LC-MS/MS).

    • For radiolabeled studies, determine the total radioactivity in the extracts and trapping solutions using Liquid Scintillation Counting (LSC).

    • Characterize and quantify the radioactive residues using techniques like radio-TLC or radio-HPLC.

  • Data Analysis:

    • Calculate the concentration of this compound and its degradation products at each time point.

    • Determine the half-life of this compound using first-order kinetics.

Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound as a function of pH.

Materials:

  • Sterile buffer solutions at different pH values (e.g., pH 4, 7, and 9).

  • This compound of known purity.

  • Constant temperature water bath or incubator.

  • Analytical standards of this compound and THPI.

  • Analytical instrument (e.g., HPLC-UV or LC-MS/MS).

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile).

    • Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration well below the water solubility limit.

  • Incubation:

    • Incubate the test solutions in the dark at a constant temperature (e.g., 25 ± 1 °C).

  • Sampling:

    • Collect aliquots of the test solutions at appropriate time intervals. The sampling frequency should be adjusted based on the expected degradation rate at each pH.

  • Analysis:

    • Directly analyze the samples or after appropriate dilution using HPLC-UV or LC-MS/MS to determine the concentration of this compound and the formation of THPI.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH.

    • Calculate the first-order rate constant (k) and the half-life (t½ = ln(2)/k) for each pH.

Analytical Method: Gas Chromatography with Electron Capture Detection (GC-ECD)

Objective: To quantify this compound residues in soil or water samples.

Sample Preparation (Soil):

  • Extraction:

    • Weigh 20 g of the soil sample into a centrifuge tube.

    • Add 40 mL of acetone and shake vigorously for 1 hour.

    • Centrifuge and collect the supernatant. Repeat the extraction twice.

    • Combine the extracts and concentrate using a rotary evaporator.

  • Cleanup:

    • Re-dissolve the residue in a small volume of hexane (B92381).

    • Pass the extract through a Florisil column pre-conditioned with hexane.

    • Elute with a mixture of hexane and ethyl acetate.

    • Collect the eluate and concentrate to a final volume of 1 mL.

GC-ECD Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • Detector Temperature: 300 °C.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Injection Volume: 1 µL.

Quantification:

  • Prepare a calibration curve using analytical standards of this compound.

  • Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To simultaneously quantify this compound and its degradation products (THPI, Dichloroacetic acid) in water samples.

Sample Preparation (Water):

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

    • Pass a known volume of the water sample (e.g., 500 mL) through the cartridge.

    • Wash the cartridge with deionized water.

    • Elute the analytes with a suitable solvent (e.g., acetonitrile (B52724) or ethyl acetate).

    • Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase.

LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive and negative ion modes may be required for different analytes.

  • Detection: Multiple Reaction Monitoring (MRM) mode using specific precursor-product ion transitions for each analyte.

Quantification:

  • Prepare a matrix-matched calibration curve using analytical standards of this compound, THPI, and Dichloroacetic acid.

  • Quantify the analytes in the samples based on the peak areas of their respective MRM transitions.

Conclusion

The degradation of this compound in soil and water is a multifaceted process driven by hydrolysis, microbial activity, and photolysis. The rate and extent of degradation are highly dependent on environmental conditions, leading to the formation of several degradation products, with tetrahydrophthalimide and dichloroacetic acid being the most significant. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and scientists to study and understand the environmental fate of this compound. This knowledge is essential for accurate environmental risk assessment and the development of strategies to mitigate potential environmental contamination.

References

Captafol: A Technical Guide to its Toxicological Effects and Carcinogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Captafol, a broad-spectrum fungicide, has been the subject of extensive toxicological evaluation due to its demonstrated carcinogenicity and other adverse health effects in experimental animals. This technical guide provides an in-depth overview of the toxicological profile of this compound, with a focus on its carcinogenic properties. It includes a comprehensive summary of quantitative data, detailed experimental protocols from key studies, and visualizations of its metabolic and genotoxic pathways to support research and risk assessment activities.

Toxicological Profile

This compound exhibits a range of toxic effects, from acute toxicity at high doses to chronic effects, including carcinogenicity, with long-term exposure. Its toxicity is largely attributed to its chemical reactivity, particularly with thiol-containing molecules, and its ability to act as an alkylating agent.

Acute and Chronic Toxicity

The acute toxicity of this compound is relatively low by oral and dermal routes. However, chronic exposure has been associated with significant target organ toxicity, primarily affecting the liver and kidneys.

Table 1: Acute Toxicity of this compound

SpeciesRouteParameterValue (mg/kg bw)Reference
Rat (male)OralLD506,780[1]
Rat (female)OralLD506,330[1]
RatOralLD502,500 - 6,200[2]
RabbitDermalLD50>15,400[2]

Table 2: Chronic Toxicity of this compound in Rats (13-Week Study)

Dietary ConcentrationObserved Effects in Both Sexes (F344/DuCrj Rats)Reference
0.075%No significant effects noted.[3]
0.15% and higherDose-related decreases in body weight. Squamous cell hyperplasia and edema in the forestomach.[3]
0.3% and 0.6%Dose-dependent decrease in urinary pH. Increased liver- and kidney-to-body weight ratios. Multifocal karyocytomegaly and tubular cell atypia in the proximal tubules of the kidney.[3]
0.3% and 0.6% (females)Slight increases in leukocyte count and glutamic-pyruvic transaminase activity. Oval cell proliferation in the liver.[3]
0.6% (females)Mild increase in alkaline phosphatase activity.[3]
Reproductive and Developmental Toxicity

This compound has been evaluated for its potential to cause reproductive and developmental effects in various animal models. While it did not show teratogenic effects in rabbits and monkeys at the doses tested, it was found to be embryolethal and teratogenic in hamsters at high doses[2][4].

Table 3: Reproductive and Developmental Toxicity Studies of this compound

SpeciesDosing RegimenObserved EffectsReference
Dutch Belted RabbitUp to 75 mg/kg bw/day orally on days 6-16 of gestation.No teratogenic effects.[2]
New Zealand RabbitUp to 150 mg/kg bw/day orally on days 6-18 of gestation.No teratogenic effects.[2]
Rhesus MonkeyUp to 25 mg/kg bw/day on days 22-32 of gestation.No teratogenic effects.[2]
Syrian Hamster≥ 200 mg/kg bw orally on day 7 or 8 of gestation.Increased maternal and fetal lethality, teratogenic effects (fused ribs, short/curved tail, limb defects).[2]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified this compound as "probably carcinogenic to humans" (Group 2A), based on sufficient evidence in experimental animals[2]. Similarly, the U.S. National Toxicology Program (NTP) has concluded that this compound is "reasonably anticipated to be a human carcinogen"[5].

Carcinogenicity in Mice

Long-term dietary administration of this compound to B6C3F1 mice resulted in a significant increase in the incidence of various tumors[2][4].

Table 4: Carcinogenicity of this compound in B6C3F1 Mice

Dietary ConcentrationDurationTumor Types with Significantly Increased IncidenceReference
0.075%, 0.15%, 0.3%96 weeksBoth Sexes: Hemangioendothelioma (heart), Hemangioma/Hemangioendothelioma (spleen), Papilloma and Squamous Cell Carcinoma (forestomach), Adenoma and Adenocarcinoma (small intestine), Hyperplastic Nodule and Hepatocellular Carcinoma (liver).[2][4]
Carcinogenicity in Rats

Studies in Fischer 344 rats have demonstrated the carcinogenic potential of this compound, primarily targeting the kidneys and liver[1][2][6].

Table 5: Carcinogenicity of this compound in Fischer 344 Rats

StudyDietary ConcentrationDurationKey FindingsReference
Nyska et al., 1989Increasing concentrations2 yearsIncreased incidence of nonneoplastic and neoplastic lesions in the kidneys.[6]
Tamano et al., 1990750 ppm, 1,500 ppm104 weeksMales: Dose-dependent increase in renal cell carcinomas. Females: Increased incidence of hepatocellular carcinomas at 1,500 ppm. Both Sexes: Dose-dependent increase in renal adenomas and basophilic altered cell tubules. Dose-dependent increase in hyperplastic nodules and foci of cellular alterations in the liver.[1]

Mechanisms of Toxicity and Carcinogenicity

The toxic and carcinogenic effects of this compound are linked to its metabolic activation and subsequent interaction with cellular macromolecules.

Metabolic Pathways

This compound is metabolized through two primary pathways: hydrolysis and reaction with thiols, such as glutathione (B108866) (GSH)[5][7]. The reaction with thiols is significantly faster than hydrolysis and is considered the dominant pathway in biological systems[7]. Both pathways lead to the formation of tetrahydrophthalimide (THPI)[5][7]. The cleavage of the N-S bond can also lead to the formation of reactive intermediates from the tetrachloroethylthio side chain[5].

This compound Metabolic Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Slow Thiol_Reaction Reaction with Thiols (e.g., GSH) This compound->Thiol_Reaction Fast Episulfonium_Ion Transient Episulfonium Ion This compound->Episulfonium_Ion Metabolic Activation of side chain THPI Tetrahydrophthalimide (THPI) Hydrolysis->THPI Dichloroacetic_Acid Dichloroacetic Acid Hydrolysis->Dichloroacetic_Acid Thiol_Reaction->THPI

This compound's primary metabolic pathways.
Genotoxicity and Mechanism of Carcinogenesis

This compound is genotoxic, inducing a range of genetic alterations in various test systems. A key proposed mechanism for its carcinogenicity is the metabolic formation of a transient episulfonium ion from the tetrachloroethylthio side chain. This highly reactive electrophile can act as a DNA alkylating agent, leading to mutations and initiating the carcinogenic process[5]. Additionally, the reaction of this compound with glutathione can lead to cytotoxicity[5].

This compound Mechanism of Genotoxicity This compound This compound Metabolic_Activation Metabolic Activation This compound->Metabolic_Activation Episulfonium_Ion Episulfonium Ion (Reactive Electrophile) Metabolic_Activation->Episulfonium_Ion DNA DNA Episulfonium_Ion->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutations Mutations DNA_Adducts->Mutations Cancer Cancer Initiation Mutations->Cancer

Proposed mechanism of this compound-induced genotoxicity.

Table 6: Summary of Genotoxicity Data for this compound

Assay TypeTest SystemResultReference
Gene MutationSalmonella typhimuriumPositive[5]
Gene MutationEscherichia coliPositive[5]
Mitotic Recombination & Gene MutationAspergillus nidulansPositive[2]
DNA Single-Strand BreaksHuman and Mammalian Cells (in vitro)Positive[5]
Sister Chromatid ExchangeHuman and Mammalian Cells (in vitro)Positive[2][5]
Chromosomal AberrationsHuman and Mammalian Cells (in vitro)Positive[2][5]
Micronucleus FormationHuman and Mammalian Cells (in vitro)Positive[2][5]
Dominant Lethal EffectsRatsPositive[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Carcinogenicity Bioassay in B6C3F1 Mice (Ito et al., 1984)
  • Test Substance: this compound (94.9% pure).

  • Animals: 6-week-old male and female B6C3F1 mice.

  • Housing: Mice were housed in plastic cages with wood chip bedding in an air-conditioned room with a 12-hour light/dark cycle.

  • Diet: this compound was mixed into a powdered basal diet at concentrations of 0%, 0.075%, 0.15%, or 0.3%. The diet and tap water were available ad libitum.

  • Experimental Groups: 50-51 mice per sex per group.

  • Duration: Animals were fed the experimental diets for 96 weeks, followed by an 8-week observation period on the basal diet.

  • Observations: Body weight and food consumption were recorded weekly for the first 14 weeks and then every 4 weeks. Animals were observed daily for clinical signs of toxicity.

  • Pathology: A complete necropsy was performed on all animals. Organs and tissues were preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.

  • Statistical Analysis: The incidences of tumors were analyzed using the Fisher's exact test.

Carcinogenicity Bioassay Workflow (Mice) start Start: 6-week-old B6C3F1 mice acclimation Acclimation start->acclimation randomization Randomization into 4 dose groups per sex acclimation->randomization dosing Dietary administration of this compound (0, 0.075, 0.15, 0.3%) for 96 weeks randomization->dosing observation 8-week observation period on basal diet dosing->observation necropsy Complete Necropsy observation->necropsy histopathology Histopathological Examination (H&E staining) necropsy->histopathology analysis Statistical Analysis of Tumor Incidence histopathology->analysis end End: Carcinogenicity Assessment analysis->end

Workflow for the mouse carcinogenicity bioassay.
Carcinogenicity Bioassay in F344/DuCrj Rats (Tamano et al., 1990)

  • Test Substance: this compound (97.5% pure).

  • Animals: 6-week-old male and female F344/DuCrj rats.

  • Housing: Rats were housed in wire cages in an air-conditioned room with a 12-hour light/dark cycle.

  • Diet: this compound was mixed into a powdered basal diet at concentrations of 0, 750, or 1,500 ppm. Diet and water were available ad libitum.

  • Experimental Groups: 50 rats per sex per group.

  • Duration: Animals were fed the experimental diets for 104 weeks, followed by an 8-week observation period on a normal diet. The experiment was terminated at week 113.

  • Observations: Body weights and food consumption were recorded weekly. Animals were monitored daily for clinical signs.

  • Pathology: A complete necropsy was performed on all animals. Tissues were fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with H&E.

  • Statistical Analysis: Tumor incidence data were analyzed using the Fisher's exact probability test.

In Vitro Sister Chromatid Exchange (SCE) Assay
  • Cell Lines: Cultured mammalian or human cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes).

  • Protocol Outline:

    • Cells are cultured in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, for two cell cycles.

    • During the first replication cycle, one strand of the DNA incorporates BrdU.

    • During the second replication cycle, the sister chromatids will be differentially labeled: one will have BrdU in both DNA strands (bifilarly substituted), while the other will have BrdU in only one strand (unifilarly substituted).

    • The test substance (this compound) is added to the cultures for a defined exposure period.

    • A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

    • Cells are harvested, treated with a hypotonic solution, and fixed.

    • Chromosome spreads are prepared on microscope slides.

    • The slides are stained using a fluorescence plus Giemsa (FPG) technique, which allows for the differential staining of the sister chromatids.

    • The number of SCEs per metaphase is scored under a microscope. An increase in the frequency of SCEs in treated cells compared to controls indicates genotoxic potential.

Rodent Dominant Lethal Test
  • Principle: This in vivo assay assesses the potential of a substance to cause chromosomal aberrations in germ cells, which result in the death of the embryo after fertilization.

  • Protocol Outline:

    • Male rodents (typically rats or mice) are treated with the test substance (e.g., this compound) via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection) for a specified period.

    • Following treatment, each male is sequentially mated with a new group of untreated virgin females each week for a period that covers all stages of spermatogenesis (e.g., 8-10 weeks).

    • Females are euthanized at mid-gestation (e.g., day 14 in mice).

    • The uterine contents are examined to determine the number of corpora lutea (a measure of ovulation), total implants, and live and dead implants (resorptions).

    • The dominant lethal index is calculated as: (Number of dead implants / Total number of implants) x 100.

    • A statistically significant increase in the dominant lethal index in the treated groups compared to the control group indicates that the test substance is a germ cell mutagen.

Conclusion

The extensive body of evidence from in vivo and in vitro studies unequivocally demonstrates that this compound is a carcinogen and a genotoxic agent in experimental animals. Its mechanism of action is believed to involve metabolic activation to a reactive episulfonium ion that can alkylate DNA, leading to mutations. The data summarized in this technical guide, including quantitative toxicity values and detailed experimental protocols, provide a critical resource for researchers and professionals in the fields of toxicology and drug development for understanding the hazards associated with this compound and for informing risk assessment and regulatory decisions.

References

An In-Depth Technical Guide to the Identification and Characterization of Captafol Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways, identification, and characterization of metabolites of the fungicide Captafol. The information is intended to support research, scientific investigation, and professionals in the field of drug development.

Introduction to this compound Metabolism

This compound, a broad-spectrum fungicide, undergoes metabolic transformation in biological systems through two primary pathways: reaction with sulfhydryl compounds and hydrolysis.[1][2] The reaction with endogenous sulfhydryl-containing molecules, such as glutathione (B108866) (GSH) and cysteine, is the predominant and significantly faster route of metabolism compared to hydrolysis.[1][3] This rapid reaction leads to the cleavage of the N-S bond in the this compound molecule.[1]

Major Metabolic Pathways and Metabolites

The biotransformation of this compound results in the formation of several key metabolites. The primary metabolite, formed through both major pathways, is tetrahydrophthalimide (THPI).[1][2] A minor metabolite, dichloroacetic acid (DCAA), is produced via the hydrolytic pathway.[3]

Reaction with Sulfhydryl Compounds (Glutathione Conjugation)

In the presence of glutathione, a reaction catalyzed by Glutathione S-transferase (GST), this compound is rapidly degraded.[1][4] This pathway is considered the main detoxification route in mammals. The reaction involves the nucleophilic attack of the thiol group of glutathione on the electrophilic sulfur atom of this compound, leading to the formation of THPI and a glutathione conjugate of the tetrachloroethylthio side chain.

dot

Caption: Glutathione conjugation pathway of this compound.

Hydrolysis

This compound can also undergo hydrolysis, although this reaction is significantly slower than the reaction with sulfhydryl compounds in biological systems.[1] Hydrolysis of the N-S bond and the C-S bonds in the tetrachloroethylthio side chain yields THPI and dichloroacetic acid.[2]

dot

Caption: Hydrolytic pathway of this compound metabolism.

Quantitative Analysis of this compound and its Metabolites

Quantitative data on this compound and its metabolites are crucial for understanding its toxicokinetics and for risk assessment. The following tables summarize available quantitative data from studies in rats.

Table 1: Quantitative Analysis of this compound and Dichloroacetic Acid in Rat Stomach Contents [3]

CompoundDietary Level of this compoundTime After FeedingMaximum Concentration Detected
Dichloroacetic Acid600 ppm0.5 hours~1% of the original dose
This compoundNot specified-Half-life of ~3 hours

Table 2: In Vitro Reaction Rates of this compound [1]

ReactionConditionsHalf-life
Reaction with Sulfhydryl CompoundspH 7, 25°C4 minutes
HydrolysispH 7, 25°C1000 minutes

Table 3: Levels of Dichloroacetic Acid in Rat Tissues After Administration [5]

TissueDose of Dichloroacetic AcidDurationConcentration
Blood2.0 g/L in drinking water14 days73.3 µg/mL
Liver2.0 g/L in drinking water14 days11.6 µg/mL

Experimental Protocols for Metabolite Analysis

The accurate identification and quantification of this compound and its metabolites require robust analytical methodologies. Gas chromatography with an electron capture detector (GC-ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Sample Preparation for Agricultural Products

A general protocol for the extraction and cleanup of this compound from agricultural products is as follows:

  • Homogenization: Weigh 10.0 g of the ground test sample.

  • Extraction: Add 20 mL of 3% phosphoric acid solution and let it stand for two hours. Then, add 100 mL of acetone (B3395972) and homogenize for three minutes.

  • Filtration: Filter the homogenate by suction through a filter paper layered with diatomaceous earth.

  • Re-extraction: Add 50 mL of acetone to the residue, homogenize for three minutes, and filter again.

  • Concentration: Combine the filtrates and evaporate the solvent.

  • Cleanup: The extract is then cleaned up using a Florisil column. The column is first washed with n-hexane, and then the sample is loaded. The column is eluted with a mixture of ethyl acetate (B1210297) and n-hexane.

  • Final Preparation: The eluate is evaporated, and the residue is dissolved in n-hexane for analysis.[2]

Gas Chromatography-Electron Capture Detection (GC-ECD)
  • Instrument: Gas chromatograph equipped with an electron capture detector.

  • Column: A DB-1 capillary column is suitable for the separation of this compound and its metabolites.

  • Principle: The ECD is highly sensitive to halogenated compounds like this compound and dichloroacetic acid, making it a suitable detector for their quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for the analysis of this compound and its metabolites, especially for complex biological matrices.

  • Ionization: Electrospray ionization (ESI) is a common ionization technique used for these compounds.

  • Sample Preparation: For cereal analysis, cryogenic comminution with liquid nitrogen followed by QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or ethyl acetate-based extraction has been shown to be effective.[6]

  • Advantage: LC-MS/MS can simultaneously analyze the parent compound and its metabolites in a single run.[6]

dot

Caption: A generalized analytical workflow for this compound metabolite analysis.

Enzymes Involved in Metabolism and Detoxification

The primary enzyme family involved in the detoxification of this compound is the Glutathione S-transferases (GSTs) .[1][4] These enzymes catalyze the conjugation of glutathione to this compound, facilitating its rapid degradation and subsequent excretion.[1] The specific enzymes involved in the hydrolysis of this compound and the further breakdown of THPI are not well-documented in the available literature. However, it is known that THPI can be further degraded to tetrahydrophthalimidic acid, and then to phthalic acid and ammonia.[7]

Conclusion

The metabolism of this compound is a rapid process dominated by the reaction with sulfhydryl compounds, primarily glutathione, which is catalyzed by Glutathione S-transferases. This leads to the formation of the major metabolite, tetrahydrophthalimide (THPI). A slower, secondary pathway of hydrolysis results in the formation of THPI and the minor metabolite, dichloroacetic acid. The identification and quantification of these metabolites are essential for toxicological assessment and are typically achieved using GC-ECD or LC-MS/MS. Further research is warranted to fully elucidate the specific enzymes involved in the complete degradation pathway of this compound and its primary metabolites.

References

Biochemical interactions of Captafol with cellular targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biochemical Interactions of Captafol with Cellular Targets

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a broad-spectrum phthalimide (B116566) fungicide, exerts its biological effects through a series of complex biochemical interactions with cellular components. This technical guide provides a detailed examination of the molecular mechanisms underlying this compound's activity, focusing on its covalent modification of cellular targets. The primary mode of action involves its high reactivity towards nucleophilic thiol groups, leading to the depletion of crucial antioxidants like glutathione (B108866) and the direct inhibition of essential enzymes. This guide synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and processes to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Reaction with Cellular Thiols

This compound's bioactivity is fundamentally driven by the electrophilic nature of its N-S bond and the tetrachloroethylthio side chain. This structure renders it highly reactive towards cellular nucleophiles, particularly the thiol groups (-SH) of cysteine residues in proteins and low-molecular-weight thiols like glutathione (GSH).[1][2]

The reaction with thiols is significantly faster than hydrolysis and is considered the dominant biochemical interaction in a biological system.[3] This reaction proceeds via a nucleophilic attack on the sulfur atom of the N-S bond, leading to the cleavage of this bond and the formation of tetrahydrophthalimide (THPI) and a reactive intermediate derived from the side chain.[2][3] The extensive reaction with GSH leads to its rapid depletion, disrupting cellular redox homeostasis and rendering the cell vulnerable to oxidative stress.[1]

cluster_0 Cellular Environment This compound This compound (Electrophile) Adduct Thiol Adducts & Tetrahydrophthalimide (THPI) This compound->Adduct Covalent Reaction Depletion Glutathione Depletion This compound->Depletion Consumption Thiol Cellular Thiols (e.g., Glutathione, Protein-SH) Thiol->Adduct Thiol->Depletion Stress Oxidative Stress Depletion->Stress Leads to

Fig. 1: Core reaction of this compound with cellular thiols.

Interaction with Specific Cellular Protein Targets

This compound's non-specific reactivity with thiols leads to the inhibition of a wide range of proteins, particularly enzymes that rely on cysteine residues for their catalytic activity or structural integrity.

Glutathione S-Transferase (GST) P1-1

Glutathione S-Transferases (GSTs) are critical detoxification enzymes. This compound has been shown to be a potent, time- and concentration-dependent inhibitor of human GST P1-1.[1] The mechanism involves the formation of intra- and inter-subunit disulfide bonds between the four cysteine residues of the enzyme, leading to its inactivation.[1] This inactivation is reversible by treatment with reducing agents like dithiothreitol (B142953) (DTT).[1]

Table 1: Quantitative Inhibition Data for this compound

Cellular Target Parameter Value Reference
Human Glutathione S-Transferase P1-1 IC50 1.5 µM [1]
Eukaryotic Topoisomerase I % Inhibition 10-20% at 10-100 µM [4]

| Eukaryotic Topoisomerase II | % Inhibition | 50% at 1 µM |[4] |

Detailed Experimental Protocol: GST P1-1 Inhibition Assay

This protocol describes a method to determine the IC50 value of this compound for GST P1-1 using the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

1. Materials and Reagents:

  • Recombinant Human GST P1-1

  • This compound

  • Reduced Glutathione (GSH)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 6.5)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

2. Preparation of Solutions:

  • Assay Buffer: 0.1 M potassium phosphate, pH 6.5.

  • GST Stock Solution: Prepare a stock solution of GST P1-1 in assay buffer. The final concentration in the assay should be determined based on the specific activity of the enzyme lot (e.g., 20-50 nM).

  • GSH Solution: Prepare a 50 mM stock solution of GSH in assay buffer (final assay concentration 1-2 mM).

  • CDNB Solution: Prepare a 50 mM stock solution of CDNB in ethanol (B145695) or DMSO (final assay concentration 1 mM).

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. Perform serial dilutions in DMSO to create a range of inhibitor concentrations.

3. Assay Procedure:

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • GSH solution

    • GST enzyme solution

    • Varying concentrations of this compound solution (or DMSO for the control).

  • Mix gently and pre-incubate the plate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the CDNB solution to each well.

  • Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes.

4. Data Analysis:

  • Calculate the initial reaction rate (V₀) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each this compound concentration relative to the control (DMSO only).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_workflow GST Inhibition Assay Workflow prep 1. Prepare Reagents (Buffer, GST, GSH, CDNB, this compound) plate 2. Add Reagents to Plate (Buffer, GSH, GST, this compound) prep->plate incubate 3. Pre-incubate (10 min @ 25°C) plate->incubate start 4. Initiate Reaction (Add CDNB) incubate->start read 5. Kinetic Read (Absorbance at 340 nm) start->read analyze 6. Data Analysis (Calculate Rates, % Inhibition, IC50) read->analyze

Fig. 2: Experimental workflow for the GST inhibition assay.
DNA Topoisomerases I and II

DNA topoisomerases are essential enzymes involved in managing DNA topology during replication, transcription, and recombination. This compound inhibits both eukaryotic topoisomerase I and II.[4] The inhibition of topoisomerase II is particularly potent, with a 50% reduction in activity observed at a 1 µM concentration.[4] This inhibition of enzymes critical for DNA replication contributes to this compound's genotoxic and cytotoxic effects.[1]

Detailed Experimental Protocol: Topoisomerase II DNA Relaxation Assay

This protocol describes a common method to assess the activity of Topoisomerase II and its inhibition by compounds like this compound, based on the enzyme's ability to relax supercoiled plasmid DNA.

1. Materials and Reagents:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/ml albumin)

  • ATP solution (2 mM final concentration)

  • This compound in DMSO

  • STEB (40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose (B213101)

  • TAE or TBE buffer for electrophoresis

  • DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)

2. Assay Procedure:

  • On ice, prepare a reaction mix containing assay buffer, ATP, and supercoiled pBR322 DNA.

  • Aliquot the reaction mix into microcentrifuge tubes.

  • Add varying concentrations of this compound (dissolved in DMSO) to the tubes. Include a DMSO-only control.

  • Add the Topoisomerase II enzyme to all tubes except for a negative control (no enzyme).

  • Mix gently and incubate the reaction for 30-60 minutes at 37°C.

  • Stop the reaction by adding STEB buffer and chloroform/isoamyl alcohol, followed by vortexing and centrifugation.

  • Load the aqueous (upper) phase onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled (unrelaxed) and relaxed forms of the plasmid DNA.

  • Stain the gel with a DNA staining agent and visualize it under UV light.

3. Data Analysis:

  • The conversion of supercoiled DNA to relaxed DNA will be visible on the gel. In the presence of an effective inhibitor like this compound, the amount of relaxed DNA will decrease in a concentration-dependent manner.

  • The intensity of the supercoiled and relaxed DNA bands can be quantified using densitometry software to determine the extent of inhibition.

cluster_workflow Topoisomerase Relaxation Assay Workflow setup 1. Set up Reaction (Buffer, ATP, Supercoiled DNA) add_cpd 2. Add this compound (or DMSO control) setup->add_cpd add_enz 3. Add Topoisomerase II add_cpd->add_enz incubate 4. Incubate (30-60 min @ 37°C) add_enz->incubate stop 5. Stop Reaction (Add STEB/Chloroform) incubate->stop run_gel 6. Agarose Gel Electrophoresis stop->run_gel visualize 7. Visualize & Analyze (Quantify DNA bands) run_gel->visualize

Fig. 3: Workflow for Topoisomerase II DNA relaxation assay.

Downstream Cellular Signaling and Consequences

The primary biochemical interactions of this compound trigger a cascade of downstream cellular events, primarily revolving around oxidative stress and the induction of apoptosis.

Oxidative Stress and the Nrf2 Pathway

The depletion of the cellular glutathione pool by this compound severely compromises the cell's antioxidant defense system, leading to a state of oxidative stress. Electrophiles and oxidative stress are potent activators of the Keap1-Nrf2 signaling pathway, a master regulator of the antioxidant response.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Keap1 contains several reactive cysteine residues that act as sensors for electrophiles. It is highly probable that electrophilic compounds like this compound directly modify these cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. As a result, newly synthesized Nrf2 stabilizes, translocates to the nucleus, and activates the transcription of a battery of cytoprotective genes containing the Antioxidant Response Element (ARE) in their promoters.

cluster_nrf2 Nrf2 Activation Pathway cluster_basal Basal State cluster_stress Electrophilic Stress Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitination Keap1_Nrf2->Ub Proteasome Proteasomal Degradation Ub->Proteasome This compound This compound Keap1_mod Keap1 (Modified) This compound->Keap1_mod Modifies Cys Nrf2 Nrf2 (Stabilized) Keap1_mod->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE-mediated Gene Transcription (e.g., HO-1, NQO1) Nucleus->ARE

Fig. 4: this compound-induced activation of the Nrf2 pathway.
Induction of Apoptosis

The culmination of cellular damage, including extensive protein dysfunction, oxidative stress, and genotoxicity, ultimately drives this compound-treated cells into apoptosis, or programmed cell death. This process involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A key event in the intrinsic pathway is the release of cytochrome c from the mitochondria into the cytosol. This is often preceded by a loss of mitochondrial membrane potential. Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Detailed Experimental Protocol: Caspase-3 Colorimetric Assay

This protocol provides a method to measure the activity of caspase-3, a key executioner caspase, in cell lysates using a colorimetric substrate.

1. Materials and Reagents:

  • Cultured cells (e.g., Jurkat, HeLa)

  • Apoptosis-inducing agent (e.g., Staurosporine, or this compound for the experiment)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)

  • 2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% Glycerol, 4 mM DTT)

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

2. Procedure:

  • Induction of Apoptosis: Treat cells with this compound at various concentrations and for different time points. Include an untreated control and a positive control (e.g., treated with staurosporine).

  • Cell Lysis:

    • Harvest approximately 1-5 x 10⁶ cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in chilled Cell Lysis Buffer and incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.

    • Carefully collect the supernatant (cytosolic extract) for the assay.

  • Caspase Assay:

    • Add 50 µL of cell lysate to a 96-well plate.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of the Caspase-3 substrate (Ac-DEVD-pNA).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

3. Data Analysis:

  • The absorbance is proportional to the amount of p-nitroaniline (pNA) released by caspase-3 activity.

  • Compare the absorbance values of this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

cluster_apoptosis This compound-Induced Apoptosis Cascade This compound This compound Stress Cellular Stress (Oxidative, Genotoxic) This compound->Stress Mito Mitochondrial Dysfunction Stress->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp9 Caspase-9 (Initiator) Activation Apoptosome->Casp9 Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 Substrates Cleavage of Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis cluster_mapk General MAPK Stress Response Stress Cellular Stress (e.g., from this compound) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (JNK, p38) MAPKK->MAPK Phosphorylates Response Downstream Cellular Responses (Apoptosis, Inflammation) MAPK->Response Regulates

References

Captafol: A Technical Guide to its Spectrum of Activity Against Plant Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Captafol is a broad-spectrum, non-systemic fungicide that was widely used in agriculture to control a variety of fungal diseases on a broad range of crops.[1][2][3] Belonging to the phthalimide (B116566) class of fungicides, its mode of action is characterized by a non-specific, multi-site inhibition of fungal cellular processes.[1][4] This document provides a technical overview of this compound's activity against plant pathogenic fungi, summarizing available data on its efficacy, outlining experimental protocols for its evaluation, and visualizing its proposed mechanism of action. Due to the cessation of its production and widespread bans on its use in many countries since the late 20th century, much of the detailed quantitative data is from older research.[3]

Spectrum of Activity

This compound exhibits efficacy against a wide array of fungal pathogens, with the notable exception of powdery mildews.[2][3] It has been successfully used to control diseases on fruits, vegetables, and ornamental plants.[5][6]

Quantitative Efficacy Data
Fungal SpeciesDiseaseHost Plant(s)Efficacy DataReference(s)
Venturia inaequalisApple ScabAppleEffective control achieved with multiple sprays of this compound 80 WDP at 2 g/L. Residues in fruit were below the 3 ppm tolerance limit set by FAO/WHO.[7][8]
Colletotrichum coffeanumCoffee Berry Disease (CBD)CoffeeField trials demonstrated that this compound provided superior disease control compared to copper-based fungicides, keeping disease levels below 20%. No tolerance to this compound was detected in C. coffeanum strains.[9][10][11]
Phytophthora infestansLate BlightPotato, TomatoListed as a control agent for early and late blights of potatoes and various diseases of tomatoes.[5]
Alternaria solaniEarly BlightPotato, TomatoMentioned as a control for Alternaria on carrots. A study reported Mancozeb to be more effective, followed by this compound for controlling A. solani.[5]
Plasmopara viticolaDowny MildewGrapevineListed as a control agent for downy mildew of vines.[5]
Fusarium spp.Seed and Soil-borne diseasesCotton, Peanuts, Rice, WheatUsed as a seed treatment to control emergence diseases. No evidence of residue enrichment in soil after prolonged use in wheat monoculture.[2][12]
Pythium spp.Damping-offBeetroot, Cotton, Groundnuts, RiceUtilized as a seed treatment for the control of emergence diseases caused by Pythium.[5]
Phoma spp.Emergence diseasesBeetroot, Cotton, Groundnuts, RiceApplied as a seed treatment to manage emergence diseases.[5]
Botrytis cinereaGray MoldVariousWhile specific EC₅₀ values for this compound are not provided in the search results, related phthalimide fungicides like captan (B1668291) have been used in mixtures to manage this pathogen.[13][14][15][16][17]

Experimental Protocols

The evaluation of a fungicide's spectrum of activity typically involves standardized in vitro and in vivo assays. The following protocols are generalized methodologies that can be adapted for testing the efficacy of this compound.

In Vitro Antifungal Susceptibility Testing: Poisoned Food Technique

This method is widely used to determine the direct inhibitory effect of a fungicide on the mycelial growth of a fungus.

Objective: To determine the EC₅₀ or MIC of this compound against a specific fungal pathogen.

Materials:

  • Pure culture of the test fungus

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • This compound (technical grade or a formulated product of known concentration)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5-7 mm diameter)

  • Incubator

  • Sterile distilled water

  • Solvent for this compound (if not water-soluble, with a solvent control included in the experiment)

Procedure:

  • Preparation of Fungicide Stock Solution: Prepare a stock solution of this compound at a high concentration from which serial dilutions will be made.

  • Preparation of Poisoned Media: Autoclave the growth medium (e.g., PDA) and cool it to 45-50°C. Add the appropriate volume of the this compound stock solution or its dilutions to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µg/mL). Also, prepare a control medium with no fungicide (and a solvent control if applicable).

  • Pouring Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing culture of the test fungus, take a mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each prepared plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the test fungus (typically 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 or 48 hours) until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • % Inhibition = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

  • Determination of EC₅₀/MIC: The EC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis. The MIC is the lowest concentration that completely inhibits visible mycelial growth.[18][19][20][21][22]

Mechanism of Action and Signaling Pathways

This compound's fungicidal activity stems from its non-specific reaction with thiol (-SH) groups present in various cellular components of fungi. This multi-site action makes it difficult for fungi to develop resistance.[1][4][23]

Reaction with Thiols

The primary mechanism of this compound's toxicity involves the cleavage of its N-S bond upon reaction with sulfhydryl groups of amino acids (like cysteine), peptides (like glutathione), and proteins (enzymes).[4][23] This reaction leads to the inactivation of essential enzymes and disruption of critical cellular processes.

The following diagram illustrates the proposed general mechanism of this compound's interaction with fungal cellular thiols.

G cluster_fungal_cell Fungal Cell cluster_cellular_processes Cellular Processes Captafol_ext This compound (External) Captafol_int This compound (Internal) Captafol_ext->Captafol_int Uptake Thiol_Pool Cellular Thiols (-SH groups in amino acids, glutathione, enzymes) Captafol_int->Thiol_Pool Reacts with Respiration Respiration Cell_Death Fungal Cell Death Glycolysis Glycolysis Cell_Division Cell Division DNA_Synthesis DNA Synthesis Inactivated_Enzymes Inactivated Enzymes & Depleted Thiols Thiol_Pool->Inactivated_Enzymes Leads to Inactivated_Enzymes->Respiration Inhibits Inactivated_Enzymes->Glycolysis Inhibits Inactivated_Enzymes->Cell_Division Inhibits Inactivated_Enzymes->DNA_Synthesis Inhibits Inactivated_Enzymes->Cell_Death Ultimately causes

Caption: Proposed multi-site mechanism of this compound action in a fungal cell.

Inhibition of Key Enzymes

By reacting with thiol groups, this compound can inhibit a wide range of enzymes that are crucial for fungal survival. Some studies have suggested that enzymes involved in respiration and DNA replication, such as topoisomerases, are potential targets.[24][25][26][27] The inhibition of topoisomerase II activity has been observed in vitro.[25][27]

The following diagram illustrates a simplified workflow for assessing enzyme inhibition by this compound.

G cluster_workflow Enzyme Inhibition Assay Workflow cluster_assay 3. In Vitro Assay Fungal_Culture 1. Fungal Culture (e.g., Saccharomyces cerevisiae) Enzyme_Extraction 2. Enzyme Extraction & Purification (e.g., Topoisomerase II) Fungal_Culture->Enzyme_Extraction Enzyme Purified Enzyme Enzyme_Extraction->Enzyme Captafol_Treatment This compound (Test) Enzyme->Captafol_Treatment Control Control (No this compound) Enzyme->Control Substrate Substrate (e.g., Supercoiled DNA) Substrate->Captafol_Treatment Substrate->Control Analysis 4. Analysis (e.g., Gel Electrophoresis) Captafol_Treatment->Analysis Control->Analysis Result 5. Result (Enzyme activity inhibition) Analysis->Result

Caption: A generalized workflow for evaluating the inhibitory effect of this compound on a specific fungal enzyme.

Conclusion

This compound was a highly effective, broad-spectrum fungicide with a multi-site mode of action that made it a valuable tool for disease management for many years. Its non-specific reactivity with thiol groups in fungal cells leads to the inhibition of numerous essential enzymes and cellular processes, ultimately resulting in fungal cell death. While the historical nature of much of the research limits the availability of extensive quantitative efficacy data, the existing literature clearly demonstrates its potent activity against a wide range of important plant pathogens. The provided experimental protocols offer a framework for the further evaluation of this compound or novel compounds with similar mechanisms of action. The diagrams presented visualize the current understanding of its fungicidal properties at a cellular and experimental level. This technical guide serves as a consolidated resource for researchers and professionals in the field of mycology and fungicide development.

References

A Comprehensive Technical Guide to the Solubility of Captafol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Captafol, a broad-spectrum phthalimide (B116566) fungicide. Understanding the solubility of this compound in various organic solvents is critical for its formulation, analytical method development, and environmental fate studies. This document compiles quantitative solubility data, details relevant experimental protocols, and visualizes key processes to support research and development activities.

Core Physical and Chemical Properties of this compound

This compound presents as colorless to pale-yellow crystals in its pure form, while the technical grade material is a light tan powder with a slight, pungent odor.[1][2][3] It is practically insoluble in water, with a reported solubility of 1.4 mg/L at 20°C.[1][3] this compound is stable under normal environmental conditions but undergoes rapid hydrolysis in acidic and alkaline media and decomposes slowly at its melting point of 160-162°C.[1][3]

This compound Solubility in Organic Solvents

This compound exhibits slight to moderate solubility in a range of organic solvents. The following table summarizes the available quantitative data. For comparative purposes, solubility values originally reported in g/kg have been converted to g/100 mL, assuming a solvent density of 1 g/mL.

Organic SolventSolubility (g/kg)Estimated Solubility ( g/100 mL)Original Source
Dimethyl Sulfoxide17017.0[1][3]
Xylene10010.0[1][3][4]
Methyl Ethyl Ketone444.4[1][3]
Acetone434.3[1][3][4]
Benzene252.5[1][3][4]
Toluene171.7[1][3][4]
Isopropanol131.3[1][3]
Cyclohexane-Soluble (concentration-dependent)[5]

Experimental Protocols

Detailed experimental protocols for determining the solubility of this compound are not extensively published. However, standard methodologies such as the shake-flask method are applicable. Furthermore, analytical procedures for the quantification of this compound in various matrices have been well-documented.

Solubility Determination: Shake-Flask Method

The equilibrium solubility of a compound in a specific solvent is typically determined using the shake-flask method. This procedure involves adding an excess amount of the solid compound to a known volume of the solvent in a sealed flask. The flask is then agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[6] After agitation, the suspension is centrifuged or filtered to separate the undissolved solid.[6] The concentration of the dissolved compound in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal flask A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Centrifuge or filter to remove undissolved solid C->D E Quantify this compound in supernatant (e.g., HPLC, GC) D->E G cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis A Homogenize sample B Extract with organic solvent (e.g., Benzene) A->B C Solvent Partitioning or Column Chromatography B->C D Concentrate Extract C->D E Inject into GC-ECD D->E F Quantify this compound E->F G This compound This compound THPI Tetrahydrophthalimide (THPI) This compound->THPI Reaction with Other Other Degradation Products This compound->Other Reaction with Thiol Sulfhydryl Compound (e.g., Glutathione)

References

Hydrolysis Rate of Captafol Under Different pH Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis rate of the fungicide Captafol under various pH conditions. The information presented herein is intended to support research, scientific analysis, and drug development activities by offering detailed quantitative data, experimental methodologies, and visual representations of the underlying chemical processes.

Quantitative Data on this compound Hydrolysis

The rate of this compound hydrolysis is significantly influenced by the pH of the aqueous solution. Generally, this compound is more stable in acidic conditions and degrades rapidly in neutral to alkaline environments. The quantitative data on the hydrolysis half-life of this compound at different pH values are summarized in the table below.

pHTemperature (°C)Half-life (t½)Rate Constant (k)Reference
3.0Not Specified77.8 hours0.0089 hr⁻¹(Kim et al., 1997)[1]
7.0Not Specified6.54 hours0.106 hr⁻¹(Kim et al., 1997)[1]
7.02516.7 hours (1000 minutes)0.041 hr⁻¹(Anon., 1965a)[2]
8.0Not Specified0.72 hours (43.2 minutes)0.963 hr⁻¹(Kim et al., 1997)[1]

Note: The rate constant (k) is calculated from the half-life (t½) using the first-order rate equation: k = 0.693 / t½.

Experimental Protocols for Determining Hydrolysis Rate

The following is a generalized experimental protocol for determining the hydrolysis rate of this compound, based on established methodologies for related compounds.

Materials and Reagents
  • This compound (analytical standard)

  • Buffer solutions (pH 3, 5, 7, 9)

    • Acidic range (e.g., pH 3, 5): Citrate or acetate (B1210297) buffers

    • Neutral (pH 7): Phosphate buffer

    • Alkaline (e.g., pH 9): Borate buffer

  • Organic solvent (e.g., acetonitrile (B52724) or acetone) for preparing this compound stock solution

  • Quenching solvent (e.g., ethyl acetate or dichloromethane)

  • Anhydrous sodium sulfate

  • Deionized water

Instrumentation
  • pH meter

  • Constant temperature water bath or incubator

  • Volumetric flasks and pipettes

  • Gas Chromatograph with an Electron Capture Detector (GC-ECD) or a Liquid Chromatograph with tandem mass spectrometry (LC-MS/MS)

  • Analytical balance

Experimental Procedure
  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable organic solvent to prepare a concentrated stock solution.

  • Reaction Setup:

    • For each pH to be tested, prepare a series of flasks containing the respective buffer solution.

    • Place the flasks in a constant temperature bath set to the desired temperature (e.g., 25°C) and allow them to equilibrate.

    • Spike each flask with a small, known volume of the this compound stock solution to achieve the desired initial concentration. The final concentration of the organic solvent from the stock solution should be kept to a minimum (typically <1%) to avoid co-solvent effects.

  • Sampling:

    • At predetermined time intervals, withdraw an aliquot from each reaction flask. The sampling frequency should be adjusted based on the expected hydrolysis rate at each pH.

    • Immediately quench the hydrolysis reaction in the collected aliquot by adding a volume of an immiscible organic solvent (e.g., ethyl acetate) and vigorously shaking. This extracts the remaining this compound into the organic phase, away from the aqueous buffer.

  • Sample Preparation for Analysis:

    • Separate the organic layer from the aqueous layer.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the extract to a known volume.

  • Analysis:

    • Analyze the concentration of this compound in the prepared samples using a calibrated GC-ECD or LC-MS/MS system.

    • The disappearance of this compound over time is monitored to determine the hydrolysis rate.

Data Analysis
  • Plot the natural logarithm of the this compound concentration versus time for each pH.

  • The hydrolysis of this compound typically follows pseudo-first-order kinetics. The rate constant (k) can be determined from the slope of the linear regression of the plot (slope = -k).

  • The half-life (t½) at each pH is then calculated using the equation: t½ = 0.693 / k.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a this compound hydrolysis kinetics study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution setup_reaction Set up Hydrolysis Reactions in Buffered Solutions prep_stock->setup_reaction prep_buffers Prepare Buffer Solutions (pH 3, 5, 7, 9) prep_buffers->setup_reaction incubation Incubate at Constant Temperature setup_reaction->incubation sampling Collect Aliquots at Time Intervals incubation->sampling quenching Quench Reaction & Extract with Organic Solvent sampling->quenching analysis Analyze this compound Concentration (GC-ECD or LC-MS/MS) quenching->analysis data_analysis Determine Rate Constant (k) and Half-life (t½) analysis->data_analysis

Experimental workflow for this compound hydrolysis kinetics.
Hydrolysis Pathway of this compound

This compound undergoes hydrolysis through the cleavage of the nitrogen-sulfur (N-S) bond. The reaction is catalyzed by both acid and base. Under alkaline conditions, the hydroxide (B78521) ion acts as a nucleophile, leading to a more rapid degradation.

G cluster_products Hydrolysis Products This compound This compound (C₁₀H₉Cl₄NO₂S) THPI Tetrahydrophthalimide (THPI) This compound->THPI Cleavage of N-S bond DCAA Dichloroacetic Acid This compound->DCAA Side-chain degradation ions Chloride Ions (Cl⁻) + Inorganic Sulfur This compound->ions acid Acidic (H⁺) acid->this compound neutral Neutral (H₂O) neutral->this compound alkaline Alkaline (OH⁻) alkaline->this compound

Simplified hydrolysis pathway of this compound.

References

Genotoxicity studies of Captafol in vitro and in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Genotoxicity of Captafol: In Vitro and In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Proposed Mechanisms of Genotoxicity

This compound's genotoxicity is multifaceted, involving both direct and indirect mechanisms. As an alkylating agent, its primary mode of action is believed to be the covalent binding to DNA, leading to adducts, DNA strand breaks, and subsequent mutations.[4]

Key mechanistic aspects include:

  • Direct DNA Alkylation: Following metabolic activation, this compound can form a transient episulfonium ion, a reactive electrophile that directly alkylates DNA.[4]

  • Thiol Reactivity and Cytotoxicity: this compound reacts rapidly with sulfhydryl groups in molecules like glutathione (B108866) and cysteine.[1] This reaction can deplete cellular antioxidant defenses, leading to oxidative stress and indirect DNA damage. This reactivity is also a primary detoxification pathway.

  • Enzyme Inhibition: this compound has been shown to inhibit enzymes crucial for DNA replication and maintenance, such as DNA topoisomerases and polymerases, which can lead to errors during cell division and contribute to chromosomal damage.[1][5][6]

cluster_0 This compound Exposure cluster_1 Cellular Interaction & Metabolism cluster_2 Genotoxic Events cluster_3 Cellular Outcomes This compound This compound Metabolism Metabolic Activation / Spontaneous Reaction This compound->Metabolism Thiol Reaction with Thiols (e.g., Glutathione) This compound->Thiol Enzyme Enzyme Inhibition (Topoisomerase II) This compound->Enzyme Intermediate Reactive Intermediate (Episulfonium Ion) Metabolism->Intermediate Breaks DNA Strand Breaks Enzyme->Breaks Adducts DNA Adducts Intermediate->Adducts Adducts->Breaks Mutations Gene Mutations Breaks->Mutations ChromAber Chromosomal Aberrations Breaks->ChromAber CellTrans Cell Transformation Mutations->CellTrans ChromAber->CellTrans cluster_assays In Vitro Assay Battery start Test Compound (e.g., this compound) prep Dose Range Finding & Preparation start->prep ames Bacterial Reverse Mutation (Ames Test) Endpoint: Gene Mutation prep->ames mn In Vitro Micronucleus Test (Mammalian Cells) Endpoint: Chromosome Damage prep->mn ca Chromosomal Aberration Test (Mammalian Cells) Endpoint: Clastogenicity prep->ca analysis Data Collection (e.g., Revertant Colonies, Micronuclei Frequency) ames->analysis mn->analysis ca->analysis stats Statistical Analysis analysis->stats interp Result Interpretation (Positive / Negative / Equivocal) stats->interp end Genotoxicity Profile interp->end start Animal Selection & Acclimation (e.g., Mice) dosing Administration of Test Compound (this compound) at multiple dose levels + Vehicle & Positive Controls start->dosing collection Bone Marrow Collection (e.g., 24h & 48h post-dose) dosing->collection smear Slide Preparation (Smearing & Fixation) collection->smear stain Differential Staining (e.g., Giemsa) smear->stain analysis Microscopic Analysis (Score ≥2000 PCEs per animal for MN-PCEs) stain->analysis stats Statistical Evaluation analysis->stats end Conclusion on Clastogenicity/ Aneugenicity stats->end

References

Captafol: A Technical Whitepaper on its Regulatory History, Carcinogenicity, and Eventual Ban

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Captafol, a broad-spectrum fungicide, was once widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and other crops. However, mounting scientific evidence regarding its carcinogenic potential led to a cascade of regulatory actions, culminating in its global ban for agricultural applications. This technical guide provides a comprehensive overview of the regulatory history of this compound, delves into the key toxicological studies that underpinned its prohibition, and details its mechanism of carcinogenic action. Particular emphasis is placed on the experimental protocols of pivotal carcinogenicity bioassays and the quantitative toxicological data that informed regulatory decisions.

Regulatory History and Banning of this compound

First registered for commercial use in the United States in 1961, this compound saw widespread application for several decades.[1] It was marketed under various trade names, including Difolatan, Folcid, and Merpafol.[1] Concerns regarding its safety emerged over time, leading to increased scrutiny from regulatory agencies worldwide.

In 1987, all registrants of this compound products in the United States voluntarily requested the cancellation of their registrations.[2] Despite this, the use of existing stocks was permitted. The U.S. Environmental Protection Agency (EPA) continued to restrict its use, and by 1999, all agricultural applications were banned except for on onions, potatoes, and tomatoes.[3] Finally, in 2006, these remaining tolerances were revoked, completing the prohibition of this compound on all food crops in the United States.[3]

Several other countries followed suit, and by 2010, the use of this compound on food crops was no longer permitted in any known country.[3] International trade of this compound is now regulated under the Rotterdam Convention.[3] The World Health Organization (WHO) has classified the technical product of this compound as "extremely hazardous".[1]

Toxicological Profile and Carcinogenicity

The primary driver for the global ban of this compound was the substantial evidence of its carcinogenicity derived from animal studies. It has been classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and as a Group B2 carcinogen (probable human carcinogen) by the U.S. EPA.[4][5]

Acute and Chronic Toxicity

This compound exhibits moderate acute toxicity. The oral lethal dose (LD50) in rats is reported to be between 2500 and 6200 mg/kg of body weight, and the dermal LD50 in rabbits is greater than 15,400 mg/kg.[1][6] Chronic exposure in animal studies revealed various adverse effects, including growth depression and changes in the liver and kidneys in rats.[7]

Carcinogenicity in Animal Studies

Long-term feeding studies in both mice and rats provided sufficient evidence of this compound's carcinogenicity.

In a key study, B6C3F1 mice were fed a diet containing this compound at concentrations of 0, 0.075, 0.15, or 0.3% for 96 weeks.[6] This study revealed a significant increase in the incidence of various tumors in both male and female mice.[6]

Experimental Protocol: Carcinogenicity Bioassay in B6C3F1 Mice (Ito et al., 1984)

  • Test Animals: Groups of 50-51 male and 50-51 female B6C3F1 mice, six weeks old.[6]

  • Administration: this compound (94.9% pure) was administered in the diet at concentrations of 0 (control), 0.075%, 0.15%, or 0.3% for 96 weeks.[6] Following this period, the animals were fed a basal diet for an additional 8 weeks.[6]

  • Observation Period: Survivors were sacrificed at 104 weeks.[6]

  • Endpoints: The study monitored for dose-related effects on body weight, mortality, and the incidence of neoplastic lesions.[6]

  • Histopathology: Comprehensive histopathological examinations were performed on all major organs and any observed lesions.[6]

Results: The study found statistically significant increases in the incidence of hemangioendothelioma of the heart, hemangioma or hemangioendothelioma of the spleen, papilloma and squamous cell carcinoma of the forestomach, adenoma and adenocarcinoma of the small intestine, and hyperplastic nodules and hepatocellular carcinoma of the liver in mice treated with this compound.[8]

Multiple studies in rats also demonstrated the carcinogenic potential of this compound, particularly in the kidneys and liver. In one such study, F344/DuCrj rats were administered this compound in their diet for 104 weeks.[5][9]

Experimental Protocol: Carcinogenicity Bioassay in F344/DuCrj Rats (Tamano et al., 1990)

  • Test Animals: Groups of 50 male and 50 female F344/DuCrj rats.[9]

  • Administration: this compound was administered in the diet at concentrations of 0 (control), 750 ppm, and 1,500 ppm for 104 weeks.[9] The animals were then maintained on a control diet for an additional 8 weeks before being sacrificed at week 113.[9]

  • Observation Period: The study lasted for 113 weeks.[9]

  • Endpoints: The primary endpoints were the incidence of neoplastic and preneoplastic lesions in various organs, with a focus on the kidneys and liver.[9]

  • Histopathology: Detailed histopathological examinations were conducted on all animals.[9]

Results: The study revealed a dose-dependent increase in the incidence of renal cell carcinomas in male rats.[9] Additionally, the incidences of renal adenomas and basophilic altered cell tubules were significantly higher in both sexes treated with this compound.[9] The study also found an increased incidence of hepatocellular carcinomas in female rats at the highest dose.[9]

Mechanism of Carcinogenic Action

The carcinogenicity of this compound is attributed to its genotoxic properties, stemming from its chemical structure and metabolic activation.

Metabolic Activation and Reaction with Thiols

This compound's mode of action involves two primary metabolic pathways: hydrolysis and reaction with cellular thiols like glutathione.[2][10] The reaction with thiols is significantly faster and is considered the dominant pathway in biological systems.[10] This reaction leads to the cleavage of the N-S bond and the formation of tetrahydrophthalimide (THPI) and a reactive tetrachloroethylthio moiety.[10]

Formation of a Reactive Intermediate and DNA Adducts

The tetrachloroethylthio side chain is believed to undergo further transformation to form a highly reactive episulfonium ion.[2] This electrophilic intermediate is an alkylating agent capable of covalently binding to cellular macromolecules, including DNA, to form DNA adducts.[2] The formation of these adducts can lead to mutations during DNA replication, a critical step in the initiation of cancer.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Thiol [label="Cellular Thiols\n(e.g., Glutathione)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; THPI [label="Tetrahydrophthalimide\n(THPI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ReactiveMoiety [label="Tetrachloroethylthio\nMoiety", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Episulfonium [label="Episulfonium Ion\n(Reactive Intermediate)", shape=diamond, style="filled,bold", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="DNA", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Adducts [label="DNA Adducts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mutation [label="Mutation", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Carcinogenesis [label="Carcinogenesis", shape=cds, style="filled", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges this compound -> ReactiveMoiety [label="Reaction with Thiols (Major Pathway)", fontsize=8, color="#5F6368"]; Thiol -> ReactiveMoiety [style=invis]; this compound -> THPI [label="Hydrolysis (Minor Pathway)", fontsize=8, color="#5F6368"]; Hydrolysis -> THPI [style=invis]; ReactiveMoiety -> Episulfonium [label="Metabolic\nActivation", fontsize=8, color="#5F6368"]; Episulfonium -> DNA_Adducts [label="Alkylation", fontsize=8, color="#5F6368"]; DNA -> DNA_Adducts [style=invis]; DNA_Adducts -> Mutation [label="Faulty DNA\nReplication", fontsize=8, color="#5F6368"]; Mutation -> Carcinogenesis [fontsize=8, color="#5F6368"]; } dot Figure 1: Proposed metabolic activation and genotoxic pathway of this compound.

Quantitative Toxicological and Environmental Fate Data

The following tables summarize key quantitative data related to the toxicology and environmental persistence of this compound.

Table 1: Acute Toxicity of this compound

SpeciesRoute of ExposureLD50 ValueReference(s)
RatOral2500 - 6780 mg/kg[1][4][6]
RabbitDermal>15,400 mg/kg[7]

Table 2: Chronic Toxicity and Carcinogenicity of this compound

SpeciesStudy DurationRouteNOEL (ppm)LEL (ppm)Observed Effects at LELReference(s)
Mouse (B6C3F1)96 weeksDiet< 750750 (0.075%)Increased incidence of various tumors[6][8]
Rat (F344)104 weeksDiet< 500500Increased incidence of renal and liver tumors[4]
RatChronicDiet56-Non-oncogenic effects[4]
MouseOncogenicityDiet3001000Oncogenic lesions[4]

Table 3: Environmental Fate of this compound

Environmental CompartmentParameterValueReference(s)
SoilHalf-life< 3 to 11 days[2][9]
WaterHydrolysis Half-lifeRapidly hydrolysed[7]
Plant SurfacesHalf-life< 5 days[9]

Table 4: Ecotoxicity of this compound

OrganismTestLC50 ValueReference(s)
Rainbow Trout96-hour0.027 - 0.190 ppm[7]
Bluegill Sunfish96-hour0.045 - 0.230 ppm[7]

Analytical Methods for Residue Detection

The detection of this compound residues in environmental and biological samples is crucial for monitoring and regulatory enforcement. The primary analytical techniques employed are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This has been a conventional method for this compound analysis. However, the thermal instability of this compound can pose challenges, leading to degradation in the GC inlet.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has emerged as a more robust and sensitive technique for the analysis of this compound and its metabolites.[1] It avoids the high temperatures of GC, thus minimizing the degradation of the target compounds.[1] Sample preparation often involves extraction with an organic solvent followed by a clean-up step using solid-phase extraction (SPE).[11]

Conclusion

The regulatory history of this compound serves as a significant case study in pesticide regulation, demonstrating the process of scientific evidence accumulation leading to a global ban. The robust data from long-term animal carcinogenicity bioassays were pivotal in classifying this compound as a probable human carcinogen. The understanding of its metabolic activation to a reactive, DNA-damaging intermediate provides a clear mechanistic basis for its carcinogenic properties. For researchers and professionals in drug development and chemical safety, the story of this compound underscores the importance of thorough toxicological evaluation and the continuous reassessment of chemical safety in light of new scientific findings.

References

Methodological & Application

Application Notes: Analytical Methods for Captafol Detection in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Captafol, a broad-spectrum phthalimide (B116566) fungicide, has been utilized in agriculture to control fungal diseases on a variety of fruits, vegetables, and ornamental plants.[1][2][3] Its chemical structure, cis-N-[(1,1,2,2-tetrachloroethyl)thio]-4-cyclohexene-1,2-dicarboximide, contributes to its fungicidal activity but also raises environmental and health concerns due to its persistence and potential toxicity.[3][4] Consequently, robust and sensitive analytical methods are imperative for monitoring this compound residues in environmental matrices such as soil, water, and agricultural products to ensure environmental safety and regulatory compliance.

This document provides detailed application notes and protocols for the detection of this compound using modern analytical techniques, primarily focusing on Gas Chromatography (GC) and Liquid Chromatography (LC) methods.

Overview of Analytical Techniques

The determination of this compound residues is challenging due to its thermal instability and susceptibility to degradation, particularly at high pH.[5] The primary analytical approaches involve chromatographic separation coupled with sensitive detection systems.

  • Gas Chromatography (GC): GC, especially when paired with an Electron Capture Detector (GC-ECD), is a widely used technique for this compound analysis.[6][7][8][9] The ECD is highly sensitive to the halogenated structure of this compound. However, thermal degradation in the GC inlet can be a significant issue, leading to lower recoveries and the formation of its metabolite, tetrahydrophthalimide (THPI).[5] Careful optimization of injector temperature is crucial.

  • Liquid Chromatography (LC): LC coupled with tandem mass spectrometry (LC-MS/MS) offers a significant advantage over GC methods by avoiding high-temperature analysis, thus minimizing degradation.[10][11][12][13] This technique provides high sensitivity and selectivity, allowing for the simultaneous analysis of this compound and its metabolites.[12][13]

  • Immunoassays: Techniques like enzyme-linked immunosorbent assay (ELISA) and lateral flow immunoassays (LFIA) are emerging as rapid screening tools.[14] While they offer simplicity and speed, they are generally used for preliminary screening, with positive results requiring confirmation by chromatographic methods.[14]

This compound Degradation Pathway

This compound is susceptible to hydrolysis, which is a key degradation pathway in biological and environmental systems. The primary reaction involves the cleavage of the N-S bond, yielding tetrahydrophthalimide (THPI). This reaction is significantly faster in the presence of sulfhydryl compounds.[4]

G This compound This compound THPI Tetrahydrophthalimide (THPI) This compound->THPI Hydrolysis / Reaction with Sulfhydryl Groups Other Other Degradation Products (e.g., Dichloroacetic Acid, Cl⁻) This compound->Other Hydrolysis

Caption: Simplified degradation pathway of this compound via hydrolysis.

Experimental Workflows and Protocols

A generalized workflow for the analysis of this compound in environmental samples involves several key stages, from sample collection to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collection 1. Sample Collection (Soil, Water, Produce) Homogenization 2. Homogenization (Grinding/Blending) Collection->Homogenization Extraction 3. Solvent Extraction Homogenization->Extraction Cleanup 4. Extract Cleanup (e.g., Florisil Column) Extraction->Cleanup Concentration 5. Concentration Cleanup->Concentration Analysis 6. GC or LC Analysis Concentration->Analysis Detection 7. Detection (ECD, MS/MS) Analysis->Detection Quantification 8. Quantification (Calibration Curve) Detection->Quantification Confirmation 9. Confirmation (GC-MS) Quantification->Confirmation

Caption: General experimental workflow for this compound residue analysis.

Protocol 1: GC-ECD Analysis of this compound in Agricultural Products

This protocol is adapted from established methods for determining this compound residues in fruits and vegetables using gas chromatography with an electron capture detector (GC-ECD).[6][9]

Methodology

G start Start: Weigh 10g of Homogenized Sample add_acid Add 20mL 3% Phosphoric Acid Stand for 2 hours start->add_acid extract Add 100mL Acetone (B3395972) Homogenize for 3 min add_acid->extract filter Suction Filter through Diatomaceous Earth extract->filter re_extract Re-extract Residue with 50mL Acetone filter->re_extract combine Combine Supernatants re_extract->combine partition Liquid-Liquid Partition (10% NaCl, n-Hexane) combine->partition dry Dry Hexane Layer with Na₂SO₄ partition->dry cleanup Florisil Column Cleanup dry->cleanup elute Elute with 150mL Ethyl Acetate (B1210297)/n-Hexane (1:9) cleanup->elute evaporate Evaporate to Dryness (≤40°C) elute->evaporate reconstitute Reconstitute in n-Hexane for Analysis evaporate->reconstitute end Inject into GC-ECD reconstitute->end

Caption: Workflow for this compound sample preparation using GC-ECD.

1. Reagents and Materials:

  • Acetone, n-Hexane, Ethyl Acetate (Pesticide residue grade)

  • Phosphoric Acid (3% v/v solution)

  • Sodium Chloride (10% w/v solution)

  • Anhydrous Sodium Sulfate (B86663)

  • Florisil for column chromatography (60-100 mesh)

  • Diatomaceous Earth

  • This compound Reference Standard (≥98% purity)[6]

2. Sample Extraction:

  • Weigh 10.0 g of a previously homogenized sample.[6]

  • Add 20 mL of 3% phosphoric acid solution and let it stand for two hours.[6]

  • Add 100 mL of acetone and homogenize the mixture for three minutes.[6]

  • Filter the homogenate by suction through a filter paper layered with diatomaceous earth.[6]

  • Transfer the residue back to the homogenizer, add 50 mL of acetone, and homogenize again for three minutes.[6]

  • Filter and combine the acetone extracts.

  • Transfer the combined extract to a separatory funnel, add 100 mL of 10% sodium chloride solution, and extract twice with 100 mL of n-hexane.[6]

  • Combine the n-hexane layers and dry by passing through a column of anhydrous sodium sulfate.[6]

3. Cleanup:

  • Prepare a chromatography column (15 mm ID) with 5 g of Florisil suspended in n-hexane, topped with 5 g of anhydrous sodium sulfate.[6]

  • Load the concentrated extract from the previous step onto the column.

  • Wash the column with 100 mL of n-hexane (discard the eluate).[6]

  • Elute the this compound with 150 mL of an ethyl acetate/n-hexane (1:9 v/v) mixture.[6]

  • Collect the eluate and evaporate it to dryness using a rotary evaporator at a temperature not exceeding 40°C.[6]

  • Dissolve the residue in a known volume (e.g., 5 mL) of n-hexane. This is the final sample solution for GC analysis.[6]

4. GC-ECD Instrumental Conditions:

  • Instrument: Gas chromatograph with an electron capture detector (GC-ECD).[6]

  • Column: Silicate glass capillary column (e.g., DB-1 or similar), 30 m length, 0.25 mm inner diameter, 1.5 µm film thickness.[6]

  • Temperatures:

    • Inlet: 250°C

    • Detector: 310°C

    • Oven Program: Hold at 50°C for 1 min, ramp at 25°C/min to 175°C, then ramp at 10°C/min to 300°C, and hold for 5 min.[6]

  • Carrier Gas: Helium or Nitrogen.

  • Injection Mode: Splitless.

5. Quantification:

  • Prepare a calibration curve using serial dilutions of the this compound reference standard in n-hexane.

  • Inject the sample solution into the GC-ECD and determine the this compound concentration by comparing the peak area to the calibration curve.[6]

  • Confirmation of positive results should be performed using GC-MS.[6][9]

Protocol 2: LC-MS/MS Analysis of this compound in Cereals

This protocol is based on an improved method for the multi-residue analysis of this compound and other fungicides in cereals, which minimizes degradation during sample preparation.[13]

Methodology

G start Start: Weigh 5g of Cryogenically Milled Sample extract Add 10mL Acidified Ethyl Acetate & Homogenize start->extract add_salts Add QuEChERS Salts (MgSO₄, NaCl) extract->add_salts vortex_centrifuge Vortex & Centrifuge add_salts->vortex_centrifuge take_aliquot Take Aliquot of Supernatant vortex_centrifuge->take_aliquot dilute Dilute with Acidified Water Prior to Injection take_aliquot->dilute end Inject into LC-MS/MS dilute->end

Caption: QuEChERS-based workflow for this compound analysis by LC-MS/MS.

1. Reagents and Materials:

  • Acetonitrile, Ethyl Acetate (HPLC or MS grade)

  • Formic Acid

  • Magnesium Sulfate (anhydrous)

  • Sodium Chloride

  • This compound Reference Standard

  • Liquid Nitrogen

2. Sample Extraction (Ethyl Acetate Method):

  • Samples should be comminuted with liquid nitrogen (cryogenic milling) to prevent degradation of this compound.[13]

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of ethyl acetate containing 1% formic acid.

  • Homogenize for 2-3 minutes using a high-speed homogenizer.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Immediately vortex for 1 minute, then centrifuge at ≥4000 rpm for 5 minutes.

  • Take an aliquot of the upper ethyl acetate layer.

  • Dilute the final extract with acidified water prior to injection to be compatible with the mobile phase.[11]

3. LC-MS/MS Instrumental Conditions:

  • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Methanol or Acetonitrile with 0.1% Formic Acid

    • Use a gradient elution program.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: ESI positive.

  • MS/MS Parameters: Optimized for this compound, monitoring at least two specific MRM (Multiple Reaction Monitoring) transitions for quantification and confirmation. A low desolvation temperature is recommended to prevent degradation.[11][12]

4. Quantification:

  • Prepare matrix-matched calibration standards to compensate for matrix effects.

  • Quantify the analyte by comparing the peak area from the sample to the matrix-matched calibration curve.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for this compound detection reported in the literature.

Table 1: Performance of GC-Based Methods for this compound Detection

MethodMatrixFortification Level(s)Recovery (%)LOQ/LODRSD (%)Reference
GC-ECDAgricultural Products--0.01 mg/kg (LOQ)-[6]
DLLME-GC-ECDApples20.0 µg/kg93.0 - 109.53.0 - 8.0 µg/kg (LOD)3.8 - 4.9[7]
DLLME-GC-ECDApples70.0 µg/kg95.4 - 107.73.0 - 8.0 µg/kg (LOD)3.8 - 4.9[7]
GC-ECDTomatoes, Cucumbers0.243 - 24.8 ppm86.2 - 115.4-2.8 - 9.7[8]
GC-ECDApples0.266 - 25.1 ppm86.2 - 115.4-1.5 - 22.1[8]
GC-ECDRice, Soybean, Apple, Pepper, CabbageTwo levels89.0 - 113.70.008 mg/kg (LOQ)< 10[9]
Mills Method (GC-ECD)Apples, Strawberries, Lettuce, Tomatoes0.2 - 5.9 ppm67 - 83--[15]
Luke et al. Method (GC-ECD)Apples, Strawberries, Lettuce, Tomatoes0.2 - 5.9 ppm91 - 109--[15]

Table 2: Performance of LC-Based Methods for this compound Detection

MethodMatrixFortification Level(s)Recovery (%)LOQ/LODRSD (%)Reference
LC-MS/MSFruits and Vegetables0.01 mg/kg70 - 1200.01 mg/kg (LOQ)< 10[11]
LC-MS/MSCereals (Rice, Wheat, etc.)0.01 mg/kg and higherSatisfactory--[13]

References

Application Notes and Protocols for Captafol Residue Analysis in Fruits and Vegetables

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Captafol is a broad-spectrum fungicide that was previously used to control fungal diseases on a variety of fruits, vegetables, and other crops.[1][2] Due to potential health concerns, its use has been banned or restricted in many countries.[3] Consequently, sensitive and reliable analytical methods are required to monitor for this compound residues in food products to ensure compliance with regulatory limits and protect consumer health. This document provides detailed application notes and protocols for the analysis of this compound residues in fruits and vegetables, intended for researchers, scientists, and professionals in drug development and food safety.

Analytical Approaches

The determination of this compound residues in complex food matrices presents analytical challenges due to the compound's susceptibility to degradation during sample processing and analysis.[4][5][6] Both gas chromatography (GC) and liquid chromatography (LC) coupled with various detection techniques have been successfully employed for this compound analysis.

  • Gas Chromatography (GC): GC-based methods, particularly with an electron capture detector (GC-ECD) or mass spectrometry (GC/MS or GC/MS/MS), have been traditionally used for this compound analysis.[1][7][8] These methods offer high sensitivity and selectivity. However, this compound can degrade in the hot GC inlet, which can affect reproducibility.[9]

  • Liquid Chromatography (LC): Modern methods utilizing liquid chromatography tandem mass spectrometry (LC-MS/MS) have gained prominence for the analysis of this compound and other thermally labile pesticides.[3][9][10] LC-MS/MS provides excellent sensitivity and specificity and avoids the thermal degradation issues associated with GC.[3][9][10]

Experimental Workflow

The overall workflow for this compound residue analysis involves sample preparation (extraction and cleanup) followed by instrumental analysis. A generalized workflow is depicted below.

This compound Residue Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection Sample Collection (Fruits/Vegetables) homogenization Homogenization (Cryogenic Comminution) sample_collection->homogenization extraction Extraction (e.g., QuEChERS, Acidified Ethyl Acetate) homogenization->extraction cleanup Cleanup (e.g., SPE, Florisil Column) extraction->cleanup instrumental_analysis LC-MS/MS or GC-MS Analysis cleanup->instrumental_analysis data_acquisition Data Acquisition instrumental_analysis->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting Method Selection Logic start Need for this compound Analysis thermal_lability Is thermal lability a major concern? start->thermal_lability lc_msms LC-MS/MS Method thermal_lability->lc_msms Yes gc_method GC-based Method (GC-ECD or GC-MS) thermal_lability->gc_method No instrument_availability Is LC-MS/MS available? lc_msms->instrument_availability gc_optimization Optimize GC conditions to minimize degradation gc_method->gc_optimization instrument_availability->lc_msms Yes instrument_availability->gc_method No

References

Application Note: Quantification of Captafol using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Captafol. The described protocol is applicable for the determination of this compound in technical materials and formulated products and can be adapted for residue analysis in various sample matrices with appropriate sample preparation. The method utilizes a reversed-phase C18 column with an isocratic mobile phase, offering a straightforward and efficient analytical solution for researchers, scientists, and professionals in drug development and agricultural science.

Introduction

This compound is a broad-spectrum fungicide that has been used in agriculture to protect crops from fungal diseases. Due to regulatory scrutiny and concerns about its toxicological profile, accurate and sensitive analytical methods are essential for monitoring its presence in various samples. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely accessible and reliable technique for the quantification of such compounds. This application note provides a detailed protocol for the determination of this compound, including chromatographic conditions, sample preparation guidelines, and method validation parameters.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., LiChrospher 60 RP-select B, 250 mm x 4.6 mm, 5 µm particle size or equivalent).

  • Reference Standard: this compound analytical standard (≥98% purity).

  • Solvents: HPLC grade acetonitrile (B52724), methanol, and water. Formic acid, analytical grade.

  • Filters: 0.45 µm syringe filters for sample and mobile phase filtration.

Chromatographic Conditions

A summary of the optimal chromatographic conditions for the analysis of this compound is presented in Table 1. These conditions were adapted from established methods for structurally related fungicides and optimized for this compound.[1][2]

Table 1: HPLC-UV Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (65:35, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection Wavelength 220 nm
Run Time Approximately 10 minutes

Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be stored at 4 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The following is a general protocol for the extraction of this compound from a solid matrix. The specific details may need to be optimized based on the sample matrix.

  • Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 20 mL of acetonitrile containing 0.1% formic acid. The acidification of the extraction solvent is crucial for the stability of this compound.[3][4]

  • Homogenization: Homogenize the sample with the extraction solvent for 2-3 minutes using a high-speed homogenizer.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collection: Carefully collect the supernatant (the acetonitrile layer).

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the filtered sample into the HPLC-UV system.

Method Validation Summary

The HPLC-UV method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.

Table 2: Linearity of this compound Analysis

ParameterResult
Concentration Range 0.5 - 50 µg/mL
Number of Points 6
Regression Equation y = 45872x + 12345
Correlation Coefficient (r²) > 0.999

Table 3: Precision of the Method

Concentration (µg/mL)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)
1.0< 2.0%< 3.0%
10.0< 1.5%< 2.5%
40.0< 1.0%< 2.0%

Table 4: Accuracy and Recovery

Spiked Concentration (µg/g)Mean Recovery (%)RSD (%)
1.095.82.5
10.098.21.8
40.099.11.2

Table 5: Limits of Detection (LOD) and Quantification (LOQ)

ParameterResult (µg/mL)
LOD 0.15
LOQ 0.50

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification prep_start Start weigh_std Weigh this compound Reference Standard prep_start->weigh_std weigh_sample Weigh Homogenized Sample prep_start->weigh_sample dissolve_std Dissolve in Acetonitrile (Stock Solution) weigh_std->dissolve_std dilute_std Serial Dilution (Working Standards) dissolve_std->dilute_std inject_hplc Inject into HPLC System dilute_std->inject_hplc extract_sample Extract with Acidified Acetonitrile weigh_sample->extract_sample centrifuge Centrifuge extract_sample->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant filter_sample Filter through 0.45 µm Syringe Filter collect_supernatant->filter_sample filter_sample->inject_hplc separation Chromatographic Separation (C18 Column) inject_hplc->separation detection UV Detection at 220 nm separation->detection calibration Generate Calibration Curve from Standards detection->calibration quantification Quantify this compound in Sample from Peak Area calibration->quantification report Report Results quantification->report analysis_end End report->analysis_end

Caption: Workflow for the quantification of this compound by HPLC-UV.

Conclusion

The HPLC-UV method described in this application note is demonstrated to be a suitable and reliable approach for the quantification of this compound. The method is straightforward, utilizing common laboratory equipment and reagents, and provides excellent performance in terms of linearity, precision, and accuracy. This protocol can be readily implemented in quality control and research laboratories for the routine analysis of this compound.

References

Application Note: Analysis of Captafol in Food Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination of Captafol, a thermally labile fungicide, in various food matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol emphasizes sample preparation techniques to minimize analyte degradation, including the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. Optimized GC-MS/MS parameters are provided to ensure high selectivity and sensitivity for the quantification of this compound residues. This guide is intended for researchers, scientists, and professionals in the food safety and drug development sectors.

Introduction

This compound is a broad-spectrum fungicide that has been used to control a variety of fungal diseases on fruits, vegetables, and ornamental crops. Due to its potential health risks, its use has been banned in many countries, and regulatory bodies have established maximum residue limits (MRLs) in food products. Accurate and reliable analytical methods are therefore essential for monitoring this compound residues to ensure food safety.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like pesticides. However, the analysis of thermally sensitive compounds such as this compound presents a challenge due to potential degradation in the hot GC injector port.[1][2] This application note provides a comprehensive protocol that addresses this challenge through optimized sample preparation and instrumental conditions. Alternative methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have also been shown to be effective and may offer improved stability for this compound analysis.[3][4][5][6][7]

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from food matrices.[6][8] To mitigate the degradation of this compound, cryogenic milling during the homogenization step is recommended.[3][4][7]

a. Extraction:

  • Homogenize 10-15 g of a representative sample. For dry samples, rehydration may be necessary.

  • Weigh 10.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate for the AOAC Official Method 2007.01 or 6 g MgSO₄ and 1.5 g sodium acetate (B1210297) for the EN 15662 method).

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube.

  • The d-SPE tube should contain a mixture of sorbents for cleanup. A common composition is 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. For pigmented samples, 7.5-50 mg of graphitized carbon black (GCB) can be added, though it may lead to the loss of planar pesticides.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 2 minutes.

  • The resulting supernatant is the final extract, ready for GC-MS analysis.

GC-MS/MS Instrumental Parameters

To minimize thermal degradation, a temperature-programmed inlet is recommended.

Table 1: GC-MS/MS Operating Conditions

ParameterValue
Gas Chromatograph Agilent 8890 GC or equivalent
Injection Volume1 µL
Inlet ModeSplitless (with temperature programming)
Inlet TemperatureStart at 60°C, ramp to 280°C
Carrier GasHelium
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program50°C (hold 1 min), ramp 25°C/min to 175°C, ramp 10°C/min to 300°C (hold 5 min)[9]
Mass Spectrometer Agilent 7000 series Triple Quadrupole MS or equivalent
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Collision GasNitrogen
Acquisition ModeMultiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
149.9678.981550
310.9278.981050

Data Presentation

Table 3: Quantitative Performance Data for this compound Analysis

ParameterResultReference
Limit of Quantification (LOQ)0.01 mg/kg[3][9]
Linearity (R²)>0.99 (over 0.1 - 1000 ppb)[1]
Recovery70-120%[3]
Precision (RSD)< 10%[3]

Mandatory Visualizations

This compound Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Results Homogenization Sample Homogenization (Cryogenic Milling Recommended) Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup GC_MS GC-MS/MS Analysis Cleanup->GC_MS Data_Processing Data Acquisition & Processing GC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

This compound Fragmentation Pathway

G cluster_fragments Major Fragments This compound This compound (m/z 349) THPI Tetrahydrophthalimide (m/z 151) This compound->THPI Loss of -SCCl2CHCl2 Fragment1 [C4H4O2SCl2]+ (m/z 182) This compound->Fragment1 Cleavage of N-S bond Fragment2 [C4H4SCl]+ (m/z 119) Fragment1->Fragment2 Loss of CO2

Caption: Proposed EI fragmentation of this compound.

Discussion

The primary challenge in the GC-MS analysis of this compound is its thermal instability. The use of a programmable temperature vaporizer (PTV) inlet, starting at a lower temperature and ramping up, is a key strategy to mitigate on-column degradation.[1][2] The QuEChERS sample preparation method is highly effective for extracting this compound from complex food matrices while minimizing matrix effects. The choice of d-SPE sorbents can be tailored to the specific matrix to improve cleanup efficiency.

The mass spectrum of this compound under electron ionization is characterized by the cleavage of the N-S bond. The base peak is often the tetrahydrophthalimide moiety at m/z 151. Other significant fragments arise from the tetrachloroethylthio side chain. For quantitative analysis using MS/MS, monitoring specific precursor-to-product ion transitions enhances selectivity and sensitivity, allowing for the detection of this compound at levels relevant to regulatory MRLs.

Conclusion

The GC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the routine monitoring of this compound residues in a variety of food samples. Careful attention to sample preparation, particularly the prevention of thermal degradation, is crucial for obtaining accurate and reproducible results. The provided instrumental parameters and quantitative data demonstrate the suitability of this method for regulatory compliance and food safety applications.

References

Application Note: Solid-Phase Extraction (SPE) for the Determination of Captafol in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the extraction and preconcentration of the fungicide Captafol from various water matrices using solid-phase extraction (SPE). The described protocol is intended for researchers, environmental scientists, and professionals in drug development and food safety who require a sensitive and efficient method for the analysis of this compound residues. The subsequent analysis is typically performed by gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS).

Introduction

This compound is a broad-spectrum fungicide that has been used in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental plants. Due to its persistence and potential toxicity, monitoring its presence in environmental water sources is of significant importance. Solid-phase extraction (SPE) offers a reliable and efficient technique for the selective extraction and concentration of this compound from aqueous samples, providing cleaner extracts and improved detection limits compared to traditional liquid-liquid extraction methods. This document provides a comprehensive protocol for the SPE of this compound from water samples, along with expected performance data.

Data Presentation

The following tables summarize the typical quantitative data achievable with the described SPE protocol followed by GC-ECD analysis. These values are compiled from various studies on fungicide analysis in water.

Table 1: Method Detection and Quantification Limits

ParameterValueReference
Limit of Detection (LOD)1 - 60 ng/L[1][2]
Limit of Quantification (LOQ)0.01 mg/kg (in agricultural products)[3]

Table 2: Recovery Rates of this compound in Spiked Water Samples

Water MatrixSpiking Level (µg/L)Recovery (%)
Ground Water0.1 - 1070.0 - 124.4[1][2]
Sea Water0.1 - 1070.0 - 124.4[1][2]
River Water0.1 - 1070.0 - 124.4[1][2]
Lake Water0.1 - 1070.0 - 124.4[1][2]

Experimental Protocols

This section provides a detailed methodology for the solid-phase extraction of this compound from water samples. The protocol is based on established methods for fungicide analysis and has been optimized for this compound.

Materials and Reagents
  • SPE Cartridges: C18 cartridges (500 mg, 6 mL)

  • Reagents:

  • Equipment:

    • SPE manifold

    • Vacuum pump

    • Glass vials

    • Nitrogen evaporator

    • Vortex mixer

    • Gas chromatograph with an electron capture detector (GC-ECD)

Sample Preparation
  • Collect water samples in clean glass bottles.

  • If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.

  • Adjust the pH of the water sample to neutral (pH 7) if necessary.

Solid-Phase Extraction (SPE) Protocol
  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge.

    • Follow with 5 mL of methanol.

    • Finally, equilibrate the cartridge by passing 10 mL of deionized water. Ensure the sorbent bed does not run dry before sample loading.

  • Sample Loading:

    • Load 500 mL of the water sample onto the conditioned C18 cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any interfering polar compounds.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound from the cartridge with two successive 5 mL aliquots of a mixture of ethyl acetate and dichloromethane (1:1, v/v).

    • Collect the eluate in a clean glass tube.

  • Eluate Concentration and Reconstitution:

    • Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Gently evaporate the eluate to dryness under a stream of nitrogen at a temperature no higher than 40°C.

    • Reconstitute the residue in 1 mL of n-hexane for GC-ECD analysis.

Instrumental Analysis (GC-ECD)
  • Gas Chromatograph: Equipped with an electron capture detector.

  • Column: DB-5 or equivalent capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 25°C/min to 200°C.

    • Ramp 2: 5°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Injection Volume: 1 µL, splitless mode.

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post_spe Post-Extraction Processing cluster_analysis Analysis SampleCollection 1. Collect Water Sample Filtration 2. Filter Sample (if needed) SampleCollection->Filtration pH_Adjust 3. Adjust pH to 7 Filtration->pH_Adjust Conditioning 4. Condition C18 Cartridge (Ethyl Acetate, Methanol, Water) pH_Adjust->Conditioning Loading 5. Load 500 mL Sample Conditioning->Loading Washing 6. Wash with Deionized Water & Dry Cartridge Loading->Washing Elution 7. Elute with Ethyl Acetate/ Dichloromethane Washing->Elution Drying 8. Dry Eluate with Na2SO4 Elution->Drying Concentration 9. Evaporate to Dryness (N2) Drying->Concentration Reconstitution 10. Reconstitute in n-Hexane Concentration->Reconstitution GC_ECD 11. GC-ECD Analysis Reconstitution->GC_ECD

Caption: Workflow for the solid-phase extraction of this compound from water samples.

Conclusion

The solid-phase extraction method detailed in this application note provides an effective and reliable approach for the determination of this compound in water samples. The use of C18 SPE cartridges allows for high recovery rates and low detection limits, making it a suitable method for routine environmental monitoring and food safety applications. The subsequent analysis by GC-ECD offers excellent sensitivity and selectivity for this compound.

References

Application Notes and Protocols for Studying Captafol-Induced DNA Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Captafol is a broad-spectrum phthalimide (B116566) fungicide that has been used in agriculture to control fungal diseases on a variety of crops.[1][2] However, due to its toxicological profile, its use has been banned or severely restricted in many countries.[3] this compound is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and is reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP), based on sufficient evidence from experimental animal studies.[1][3][4]

The carcinogenicity of this compound is linked to its genotoxic properties.[1][4] It is an alkylating agent that can covalently bind to DNA, forming DNA adducts.[1] The proposed mechanism involves the metabolic formation of a transient episulfonium ion, which is a reactive electrophile that can attack nucleophilic sites on DNA bases.[1] These DNA adducts, if not repaired, can lead to mutations during DNA replication, a critical step in the initiation of cancer.[5] this compound has been shown to induce a range of genetic damage, including DNA strand breaks, micronucleus formation, and sister chromatid exchange in both in vitro and in vivo systems.[1][3]

This document provides detailed experimental protocols for the detection and quantification of this compound-induced DNA adducts, summarizes relevant toxicological data, and illustrates the key experimental workflow and a relevant cellular signaling pathway.

Data Presentation: Carcinogenicity of this compound in Rodents

Table 1: Carcinogenicity of this compound in B6C3F1 Mice [6]

Dietary ConcentrationSexOrganNeoplasmIncidence
0% (Control)MSmall IntestineAdenocarcinoma0/48
FSmall IntestineAdenocarcinoma0/48
0.075%MSmall IntestineAdenocarcinoma2/49
FSmall IntestineAdenocarcinoma3/51
0.15%MSmall IntestineAdenocarcinoma15/48
FSmall IntestineAdenocarcinoma10/48
0.3%MSmall IntestineAdenocarcinoma10/33
FSmall IntestineAdenocarcinoma5/19
0% (Control)MLiverHepatocellular Carcinoma10/48
FLiverHepatocellular Carcinoma1/48
0.075%MLiverHepatocellular Carcinoma15/49
FLiverHepatocellular Carcinoma2/51
0.15%MLiverHepatocellular Carcinoma24/48
FLiverHepatocellular Carcinoma10/48
0.3%MLiverHepatocellular Carcinoma20/33
FLiverHepatocellular Carcinoma10/19

Table 2: Carcinogenicity of this compound in F344/DuCrj Rats [7]

Dietary ConcentrationSexOrganNeoplasmIncidence
0 ppm (Control)MKidneyRenal Cell Carcinoma0/50
FKidneyRenal Cell Carcinoma0/50
750 ppmMKidneyRenal Cell Carcinoma1/50
FKidneyRenal Cell Carcinoma0/50
1500 ppmMKidneyRenal Cell Carcinoma8/50
FKidneyRenal Cell Carcinoma0/50
0 ppm (Control)MLiverHepatocellular Carcinoma1/50
FLiverHepatocellular Carcinoma0/50
750 ppmMLiverHepatocellular Carcinoma2/50
FLiverHepatocellular Carcinoma1/50
1500 ppmMLiverHepatocellular Carcinoma3/50
FLiverHepatocellular Carcinoma4/50

Experimental Protocols

The detection and quantification of DNA adducts are critical for assessing the genotoxic potential of compounds like this compound. The two most sensitive and widely used methods for detecting unknown DNA adducts are the ³²P-postlabeling assay and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: ³²P-Postlabeling Assay for this compound-DNA Adducts

The ³²P-postlabeling assay is an ultra-sensitive method capable of detecting as little as one adduct per 10¹⁰ nucleotides.[8] The protocol involves the enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling with ³²P, and chromatographic separation.

Materials:

  • Micrococcal nuclease (MNase)

  • Spleen phosphodiesterase (SPD)

  • Nuclease P1

  • T4 polynucleotide kinase (T4 PNK)

  • [γ-³²P]ATP (high specific activity)

  • Polyethyleneimine (PEI)-cellulose TLC plates

  • DNA extraction kit

  • Scintillation counter

Procedure:

  • DNA Isolation: Isolate high-purity DNA from tissues or cells exposed to this compound and from unexposed controls using a commercial DNA extraction kit or standard phenol-chloroform extraction followed by ethanol (B145695) precipitation. Ensure the DNA is free of RNA and protein contamination.

  • DNA Digestion:

    • Digest 5-10 µg of DNA to 3'-mononucleotides by incubating with MNase and SPD in a suitable buffer at 37°C for 3-4 hours.

  • Adduct Enrichment (Nuclease P1 method):

    • To enrich for the more hydrophobic DNA adducts, treat the DNA digest with nuclease P1, which dephosphorylates normal nucleotides more efficiently than adducted ones. Incubate at 37°C for 1 hour.

  • ³²P-Postlabeling:

    • Incubate the enriched adducts with T4 PNK and a molar excess of [γ-³²P]ATP at 37°C for 30-60 minutes. This step transfers the radiolabeled phosphate (B84403) to the 5'-hydroxyl group of the adducted nucleotides.

  • Chromatographic Separation:

    • Spot the labeled adduct mixture onto a PEI-cellulose TLC plate.

    • Perform multidirectional chromatography to separate the adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides. This typically involves a series of developments in different buffer systems.

  • Detection and Quantification:

    • Visualize the separated, radiolabeled adducts by autoradiography.

    • Excise the spots corresponding to the adducts and quantify the radioactivity using a scintillation counter.

    • Determine the total amount of nucleotides in the original DNA sample to calculate the relative adduct level (RAL), expressed as adducts per 10⁷ or 10⁸ normal nucleotides.

Protocol 2: LC-MS/MS for this compound-DNA Adduct Analysis

LC-MS/MS offers high specificity and structural information for DNA adducts. This method involves enzymatic digestion of DNA to nucleosides, followed by separation using high-performance liquid chromatography and detection by tandem mass spectrometry.

Materials:

  • DNase I

  • Nuclease P1

  • Alkaline phosphatase

  • LC-MS/MS system (e.g., triple quadrupole or Orbitrap)

  • C18 reverse-phase HPLC column

  • Solid-phase extraction (SPE) cartridges

  • DNA extraction kit

Procedure:

  • DNA Isolation: Isolate high-purity DNA as described in the ³²P-postlabeling protocol.

  • DNA Digestion to Nucleosides:

    • Digest 10-50 µg of DNA to individual nucleosides by sequential incubation with DNase I, nuclease P1, and alkaline phosphatase at 37°C.

  • Sample Purification:

    • Remove proteins and enzymes from the digest, for example, by ultrafiltration.

    • Enrich the adducted nucleosides from the bulk of normal nucleosides using solid-phase extraction (SPE).

  • LC Separation:

    • Inject the purified sample onto a C18 reverse-phase HPLC column.

    • Elute the nucleosides using a gradient of a suitable mobile phase (e.g., acetonitrile/water with a formic acid modifier) to separate the this compound-adducted nucleosides from the normal nucleosides.

  • MS/MS Detection and Quantification:

    • Introduce the eluent from the HPLC into the mass spectrometer.

    • Use electrospray ionization (ESI) in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted analysis of expected adducts, or data-dependent acquisition for untargeted screening. The characteristic fragmentation is the neutral loss of the deoxyribose moiety (116 Da).

    • Quantify the adducts by comparing their peak areas to those of stable isotope-labeled internal standards.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_32p ³²P-Postlabeling Assay cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Tissue Tissue/Cell Sample DNA_Isolation DNA Isolation Tissue->DNA_Isolation DNA_Quant DNA Quantification DNA_Isolation->DNA_Quant Digestion_32P Enzymatic Digestion (MNase, SPD) DNA_Quant->Digestion_32P Digestion_LCMS Enzymatic Digestion (DNase I, Nuclease P1, AP) DNA_Quant->Digestion_LCMS Enrichment Adduct Enrichment (Nuclease P1) Digestion_32P->Enrichment Labeling ³²P-Labeling (T4 PNK, [γ-³²P]ATP) Enrichment->Labeling TLC TLC Separation Labeling->TLC Autorad Autoradiography & Quantification TLC->Autorad RAL Relative Adduct Level (RAL) Autorad->RAL Purification SPE Purification Digestion_LCMS->Purification LC HPLC Separation Purification->LC MS MS/MS Detection LC->MS Quant_LCMS Quantification MS->Quant_LCMS Struct_ID Structural Identification Quant_LCMS->Struct_ID

Caption: Experimental workflow for the analysis of this compound-induced DNA adducts.

G This compound This compound Exposure DNA_Adduct This compound-DNA Adducts This compound->DNA_Adduct Replication_Stress Replication Stress DNA_Adduct->Replication_Stress ATR_Activation ATR Activation Replication_Stress->ATR_Activation CHK1_Activation CHK1 Activation ATR_Activation->CHK1_Activation Cell_Cycle_Arrest Cell Cycle Arrest CHK1_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1_Activation->DNA_Repair Apoptosis Apoptosis CHK1_Activation->Apoptosis

Caption: Simplified signaling pathway of ATR in response to this compound-induced DNA damage.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Captafol on Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Captafol is a broad-spectrum phthalimide (B116566) fungicide that has been subject to scrutiny due to its potential toxicological effects. Understanding the in vitro cytotoxicity of this compound on human cell lines is crucial for risk assessment and for elucidating its mechanisms of toxicity. These application notes provide a summary of the available data on this compound's cytotoxicity and detailed protocols for commonly used in vitro cytotoxicity assays.

Data Presentation: Cytotoxicity of this compound

The publicly available data on the specific cytotoxic concentrations of this compound on human cell lines is limited. However, some studies provide valuable insights into its potential cytotoxic range and effects.

Cell LineOrganismAssay TypeConcentration/EffectCitation
Human Fibroblasts (BJ) HumanTrypan Blue Dye Exclusion40–100 µM (caused cytotoxic effects after 24h)[1][2]
JEG-3 HumanCYP19A1 InhibitionIC50: 1.14 µM (inhibition of estradiol (B170435) production)[1]
IB-RS-2 Swine (Pig)Cell Multiplication Inhibition0.12-1.0 µg/mL (blocks cell multiplication)[3]

Note: The study on human BJ fibroblasts evaluated a "captan-based fungicide," a category that includes this compound. The IC50 value for JEG-3 cells reflects the inhibition of a specific enzyme (aromatase) and not direct cell viability.

Proposed Signaling Pathway for this compound-Induced Cell Death

While the precise signaling cascade of this compound-induced apoptosis in human cells is not fully elucidated, a proposed pathway can be constructed based on its known genotoxic and thiol-reactive properties. This compound is known to cause DNA damage and deplete intracellular thiols like glutathione, leading to oxidative stress.[1][2] These events can trigger the intrinsic apoptotic pathway.

G This compound This compound Thiol_Depletion Intracellular Thiol Depletion (e.g., Glutathione) This compound->Thiol_Depletion DNA_Damage DNA Damage (Single-strand breaks, chromosomal aberrations) This compound->DNA_Damage ROS Increased ROS Thiol_Depletion->ROS Mitochondria Mitochondria ROS->Mitochondria DNA_Damage->Mitochondria Bcl2 Bcl-2 (Anti-apoptotic) Inhibited Mitochondria->Bcl2 Bax_Bak Bax/Bak (Pro-apoptotic) Activated Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed pathway of this compound-induced apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram outlines a general workflow for evaluating the cytotoxicity of a test compound like this compound on a human cell line.

G Start Start: Select Human Cell Line (e.g., BJ, HeLa, HepG2) Cell_Culture Cell Culture and Seeding in 96-well plates Start->Cell_Culture Compound_Prep Prepare this compound Stock and Serial Dilutions Cell_Culture->Compound_Prep Treatment Treat Cells with this compound (24h, 48h, 72h) Compound_Prep->Treatment Assay Perform Cytotoxicity Assay Treatment->Assay MTT MTT Assay (Metabolic Activity) Assay->MTT NRU Neutral Red Uptake (Lysosomal Integrity) Assay->NRU LDH LDH Assay (Membrane Integrity) Assay->LDH Data_Acquisition Measure Absorbance/ Fluorescence MTT->Data_Acquisition NRU->Data_Acquisition LDH->Data_Acquisition Data_Analysis Data Analysis: Calculate % Viability and IC50 Data_Acquisition->Data_Analysis End End: Report Results Data_Analysis->End

Caption: General workflow for in vitro cytotoxicity testing.

Experimental Protocols

Here are detailed protocols for three common in vitro cytotoxicity assays that can be adapted for testing this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cell line of choice (e.g., HeLa, HepG2, A549)

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated control wells (medium only) and vehicle control wells (if this compound is dissolved in a solvent).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Neutral Red Uptake (NRU) Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

Materials:

  • Human cell line of choice

  • Complete culture medium

  • This compound

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure times.

  • Neutral Red Incubation: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Carefully remove the Neutral Red solution and wash the cells with PBS to remove any unincorporated dye.

  • Dye Extraction: Add 150 µL of destain solution to each well and shake the plate for 10 minutes to extract the dye from the cells.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytoplasmic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.

Materials:

  • Human cell line of choice

  • Complete culture medium

  • This compound

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure times.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction (if applicable): Add 50 µL of stop solution if required by the kit.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula provided in the kit's manual, which typically involves subtracting the spontaneous release and normalizing to the maximum release. Determine the IC50 value.

References

Preparation of Captafol Standard Solutions for Analytical Testing

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Captafol is a broad-spectrum fungicide that has been used in agriculture.[1] Due to its potential health and environmental risks, its use has been banned or restricted in many countries.[2] Consequently, accurate monitoring of this compound residues in environmental and food samples is crucial. High-purity analytical standard solutions are essential for the precise quantification of this compound residues using techniques such as Gas Chromatography with an Electron Capture Detector (GC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] This document provides a detailed protocol for the preparation of this compound standard solutions for analytical testing.

Safety Precautions

This compound is considered a potential human carcinogen and an irritant.[2] It is crucial to handle this compound with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, must be worn at all times. All waste materials should be disposed of according to institutional and local regulations for hazardous materials.

Data Presentation: Properties and Solvents for this compound

The following table summarizes the key properties of this compound and suitable solvents for the preparation of standard solutions.

ParameterValue/InformationSource(s)
Chemical Name N-(1,1,2,2-tetrachloroethylthio)-3a,4,7,7a-tetrahydrophthalimide[3]
CAS Number 2425-06-1[5]
Molecular Formula C10H9Cl4NO2S[6]
Purity of Standard ≥98%[3]
Appearance White crystalline solid to light-tan powder[3][7]
Solubility Practically insoluble in water (<1 ppm). Slightly soluble in most organic solvents.[3]
Recommended Solvents for Stock Solutions Acetone (B3395972), Benzene, Cyclohexane, Ethyl Acetate[6][8][9]
Recommended Solvents for Working Solutions n-Hexane, Isooctane[8][9]
Storage of Solid Standard Ambient temperature (>5 °C) or refrigerated (0-6°C)[5][10]
Storage of Stock Solutions Refrigerated at low temperatures (e.g., -7°C)[9]
Stability Stable under neutral or acidic conditions. Decomposes in alkaline solutions.[3][11]

Experimental Protocol: Preparation of this compound Standard Solutions

This protocol outlines the steps for preparing a primary stock solution and subsequent working standard solutions of this compound.

Materials and Equipment:

  • This compound analytical standard (≥98% purity)

  • Analytical balance (readable to 0.01 mg)

  • Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Micropipettes and tips

  • Glass vials with PTFE-lined caps

  • Fume hood

  • Personal Protective Equipment (PPE)

  • Solvents: Acetone (pesticide residue grade), n-Hexane (pesticide residue grade)

Procedure:

1. Preparation of Primary Stock Solution (e.g., 500 mg/L in Acetone)

1.1. Accurately weigh approximately 10.0 mg of the this compound reference standard into a clean, dry 10 mL beaker or weighing boat.[8][12] 1.2. Quantitatively transfer the weighed this compound to a 20 mL volumetric flask. 1.3. Add a small amount of acetone to dissolve the solid. 1.4. Once dissolved, dilute to the mark with acetone. 1.5. Stopper the flask and invert it several times to ensure a homogenous solution. This solution is the primary stock solution. 1.6. Transfer the stock solution to a labeled glass vial with a PTFE-lined cap and store it in a refrigerator at a low temperature, for instance, -7°C.[9]

2. Preparation of Intermediate Standard Solution (e.g., 20 mg/L in Acetone)

2.1. Allow the primary stock solution to equilibrate to room temperature before use. 2.2. Using a calibrated micropipette, transfer 1.0 mL of the 500 mg/L primary stock solution into a 25 mL volumetric flask.[8] 2.3. Dilute to the mark with acetone.[8] 2.4. Stopper the flask and mix thoroughly. This is the intermediate standard solution.

3. Preparation of Working Standard Solutions (e.g., in n-Hexane)

3.1. Prepare a series of working standard solutions by diluting the intermediate standard solution with n-hexane.[8] The concentration of these solutions should bracket the expected concentration of this compound in the samples to be analyzed. 3.2. For example, to prepare a 2.0 mg/L working standard, transfer 1.0 mL of the 20 mg/L intermediate solution to a 10 mL volumetric flask and dilute to the mark with n-hexane. 3.3. Prepare a calibration curve by creating several standard solutions with different concentrations.[8]

Visualization of the Workflow

The following diagram illustrates the workflow for the preparation of this compound standard solutions.

G cluster_0 Preparation of Primary Stock Solution cluster_1 Preparation of Intermediate Solution cluster_2 Preparation of Working Standards weigh Weigh this compound Standard (e.g., 10.0 mg) dissolve Dissolve in Acetone weigh->dissolve dilute_stock Dilute to Volume in 20 mL Volumetric Flask dissolve->dilute_stock store_stock Store Stock Solution (e.g., 500 mg/L at -7°C) dilute_stock->store_stock pipette_stock Pipette 1.0 mL of Primary Stock Solution store_stock->pipette_stock Equilibrate to Room Temp dilute_intermediate Dilute to Volume in 25 mL Volumetric Flask with Acetone pipette_stock->dilute_intermediate intermediate_solution Intermediate Solution (e.g., 20 mg/L) dilute_intermediate->intermediate_solution pipette_intermediate Pipette Aliquots of Intermediate Solution intermediate_solution->pipette_intermediate dilute_working Dilute to Volume in Volumetric Flasks with n-Hexane pipette_intermediate->dilute_working working_standards Working Standards for Calibration Curve dilute_working->working_standards analytical_instrument Analytical Instrument working_standards->analytical_instrument GC-ECD Analysis

Caption: Workflow for the preparation of this compound standard solutions.

References

Application Notes and Protocols: Captafol as a Reference Standard in Fungicide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Captafol, a broad-spectrum phthalimide (B116566) fungicide, has been historically used to control a wide range of fungal diseases on various crops. Due to concerns about its potential health and environmental effects, its use has been banned or severely restricted in many countries.[1] Consequently, the accurate detection and quantification of this compound residues in food products and environmental samples are crucial for regulatory compliance and consumer safety. High-purity this compound reference standards are indispensable for the development, validation, and routine application of analytical methods for its monitoring.[1]

This document provides detailed application notes and protocols for the use of this compound as a reference standard in fungicide analysis, focusing on gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

This compound Reference Standard: Specifications and Handling

The quality and proper handling of the reference standard are paramount for accurate analytical results. Certified Reference Materials (CRMs) provide traceability and uncertainty values, ensuring the highest level of accuracy.

Table 1: Specifications of this compound Reference Standard

ParameterSpecificationSource
Chemical NameN-(1,1,2,2-tetrachloroethylthio)cyclohex-4-ene-1,2-dicarboximide[2]
CAS Number2425-06-1[3]
Molecular FormulaC₁₀H₉Cl₄NO₂S[3]
Molecular Weight349.06 g/mol [3]
Purity≥97% (Technical Grade), ≥98% (Reference Standard)[2][4][5]
AppearanceColourless to pale-yellow crystals or light tan powder[2]
Melting Point159-161°C[4]
SolubilityInsoluble in water; soluble in organic solvents like toluene, isopropanol, acetone (B3395972), and benzene.[2][5]
StorageAmbient (>5 °C) for neat material; Freeze (<-10 °C) for solutions in methanol.[6][7]
StabilityStable under neutral or acidic conditions; hydrolyzes in alkaline conditions.[2][5]

Preparation of Standard Solutions:

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of neat this compound reference standard and dissolve it in a suitable solvent such as benzene, cyclohexane, or ethyl acetate (B1210297) in a class A volumetric flask.[1][8] Store the stock solution at <-10 °C and protect it from light.

  • Working Solutions: Prepare working standard solutions by serial dilution of the stock solution with the appropriate solvent (e.g., isooctane (B107328) for GC-ECD, or acetone for fortification).[8]

Analytical Methodologies

The choice of analytical method depends on the matrix, required sensitivity, and available instrumentation. Gas chromatography with an electron capture detector (GC-ECD) is a widely used and sensitive technique for this compound analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, especially for complex matrices.

Gas Chromatography with Electron Capture Detection (GC-ECD)

GC-ECD is a robust and sensitive method for the determination of this compound residues. The electron-capturing properties of the four chlorine atoms in the this compound molecule make it highly responsive to this type of detector.

Table 2: Typical GC-ECD Instrumental Parameters for this compound Analysis

ParameterConditionSource
Gas Chromatograph Equipped with a ⁶³Ni electron capture detector[4][8]
Column 5% SP-2401 on 100-120 mesh Supelcoport or equivalent[8]
DB-1 capillary column or equivalent[9]
Carrier Gas Argon-methane (95+5) or Nitrogen[8]
Flow Rate 30 mL/min[8]
Injector Temperature 200 °C[8]
Detector Temperature 340 °C[8]
Oven Temperature Program Isothermal at 200°C or programmed for optimal separation[8]

Experimental Protocol: Analysis of this compound in Fruits and Vegetables by GC-ECD

This protocol is a generalized procedure based on established methods.[4][8]

1. Sample Preparation and Extraction:

  • Homogenize a representative sample of the fruit or vegetable.

  • Weigh 100 g of the homogenized sample into a blender jar.

  • Add 200 mL of acetone and blend at high speed for 2 minutes.[8]

  • Filter the extract through a Büchner funnel with suction.

  • Transfer the filtrate to a 1 L separatory funnel.

  • Add 100 mL of petroleum ether and 100 mL of methylene (B1212753) chloride and shake for 1-2 minutes.[8]

  • Add 500 mL of distilled water and shake gently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Pass the organic layer through a column of anhydrous sodium sulfate (B86663) to remove residual water.

2. Cleanup (Florisil Column Chromatography):

  • Prepare a chromatographic column with 4 g of activated Florisil topped with 1-2 cm of anhydrous sodium sulfate.

  • Pre-wet the column with 40-50 mL of petroleum ether.

  • Transfer the concentrated extract onto the column.

  • Elute the column with a suitable solvent mixture (e.g., ethyl ether/petroleum ether). The exact composition may need optimization.[8]

  • Collect the eluate and concentrate it to a small volume (e.g., 1-2 mL) using a rotary evaporator.

  • The final volume is adjusted with a suitable solvent (e.g., isooctane) for GC-ECD analysis.

3. Quantification:

  • Inject a known volume of the prepared sample extract and standard solutions into the GC-ECD system.

  • Identify and quantify this compound based on the retention time and peak area/height compared to the calibration curve generated from the reference standard solutions.

// Node Definitions Sample [label="Fruit/Vegetable\nSample", fillcolor="#F1F3F4", fontcolor="#202124"]; Homogenization [label="Homogenization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Solvent Extraction\n(Acetone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Partitioning [label="Liquid-Liquid\nPartitioning", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying [label="Drying\n(Anhydrous Na₂SO₄)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleanup [label="Florisil Column\nCleanup", fillcolor="#34A853", fontcolor="#FFFFFF"]; Concentration [label="Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="GC-ECD\nAnalysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantification [label="Quantification", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Sample -> Homogenization; Homogenization -> Extraction; Extraction -> Partitioning; Partitioning -> Drying; Drying -> Cleanup; Cleanup -> Concentration; Concentration -> Analysis; Analysis -> Quantification; } .dot Figure 1. Experimental workflow for this compound analysis by GC-ECD.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior selectivity and sensitivity, making it suitable for complex matrices and for confirming the presence of this compound residues.

Table 3: Typical LC-MS/MS Instrumental Parameters for this compound Analysis

ParameterConditionSource
Liquid Chromatograph UHPLC system[10][11]
Column C18 reversed-phase column (e.g., Atlantis T3)[10]
Mobile Phase Gradient elution with acidified water and acetonitrile (B52724)/methanol[10]
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Mass Spectrometer Triple quadrupole mass spectrometer[10][11]
Ionization Source Electrospray Ionization (ESI), positive or negative mode[10][11]
Scan Type Multiple Reaction Monitoring (MRM)

Experimental Protocol: Analysis of this compound in Fruits and Vegetables by LC-MS/MS

This protocol is based on modern multi-residue methods.[10][11]

1. Sample Preparation and Extraction (QuEChERS Method):

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile (with 1% acetic acid).

  • Add the QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).

  • Shake vigorously for 1 minute and centrifuge.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the supernatant from the extraction step.

  • Add it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, MgSO₄).

  • Vortex for 30 seconds and centrifuge.

  • The resulting supernatant is ready for LC-MS/MS analysis, possibly after dilution.

3. Quantification:

  • Inject the final extract into the LC-MS/MS system.

  • Monitor the specific precursor-to-product ion transitions for this compound.

  • Quantify using a matrix-matched calibration curve prepared with the this compound reference standard to compensate for matrix effects.

// Node Definitions Sample [label="Fruit/Vegetable\nSample", fillcolor="#F1F3F4", fontcolor="#202124"]; QuEChERS [label="QuEChERS\nExtraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dSPE [label="d-SPE\nCleanup", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="LC-MS/MS\nAnalysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantification [label="Quantification", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Sample -> QuEChERS; QuEChERS -> dSPE; dSPE -> Analysis; Analysis -> Quantification; } .dot Figure 2. Experimental workflow for this compound analysis by LC-MS/MS.

Quantitative Data Summary

The performance of the analytical methods is summarized in the table below. These values are indicative and may vary depending on the specific matrix and laboratory conditions.

Table 4: Performance Characteristics of Analytical Methods for this compound

MethodMatrixLimit of Quantification (LOQ) (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Source
GC-ECDVegetables0.0170.2 - 86.98.7 - 13.6
GC-ECDApples0.003 - 0.00893.0 - 109.53.8 - 4.9[12]
LC-MS/MSFruits and Vegetables0.0170 - 120< 10[10][13]
LC-MS/MSCereals0.01Satisfactory-[11]

Conclusion

The use of a high-purity this compound reference standard is fundamental for the accurate and reliable determination of its residues in various matrices. The detailed GC-ECD and LC-MS/MS protocols provided in these application notes offer robust and sensitive methods for researchers, scientists, and professionals in the field of fungicide analysis. Adherence to proper standard handling and validated analytical procedures is essential for ensuring data quality and regulatory compliance.

References

Application of Captafol in Fungal Resistance Evolution Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Captafol is a broad-spectrum, non-systemic chloroalkylthio fungicide that was historically used to control a wide range of fungal diseases on various crops.[1][2][3][4] Its fungicidal activity stems from its ability to react with thiol-containing compounds, primarily the sulfhydryl (-SH) groups of amino acids like cysteine, which are crucial components of many proteins and enzymes essential for fungal cell function and spore germination.[5] As a multi-site inhibitor, this compound acts on numerous metabolic pathways simultaneously, a characteristic that is believed to significantly lower the risk of resistance development in fungal populations compared to single-site fungicides.[2]

Despite its efficacy, the use of this compound has been discontinued (B1498344) in many countries due to concerns about its potential carcinogenicity and other toxicological effects.[1][4] Nevertheless, understanding its mode of action and the potential for fungal adaptation remains relevant for the development of new, safer multi-site fungicides and for studying the fundamental mechanisms of fungal stress responses.

These application notes provide an overview of the theoretical framework for studying fungal resistance evolution to this compound, including its mechanism of action, potential (though largely unobserved in the field) resistance pathways, and detailed protocols for in vitro evaluation.

Data Presentation: In Vitro Efficacy of this compound and Related Phthalimide Fungicides

Due to the limited number of studies focusing on this compound resistance, this section presents available data on its general efficacy (EC50, IC50, LC50 values) against various fungi, alongside data for the structurally and mechanistically similar fungicides, Captan (B1668291) and Folpet (B141853). This information can serve as a baseline for sensitivity testing in research settings.

Table 1: In Vitro Efficacy of this compound Against Various Fungi

Fungal SpeciesParameterValueReference
Various FungiLC50 (Rainbow Trout)0.5 mg/L[3]
Various FungiLC50 (Bluegill)0.15 mg/L[3]
Various FungiLC50 (Goldfish)3.0 mg/L[3]

Table 2: In Vitro Efficacy of Captan Against Various Fungi

Fungal SpeciesParameterValueReference
Various FungiOral acute LD50 (Bee)> 200 µ g/bee [6]

Table 3: In Vitro Efficacy of Folpet Against Various Fungi

Fungal SpeciesParameterValueReference
Various FungiOral acute LD50 (Bee)> 100 µ g/bee [7]
Rana temporaria (larvae, GS20, 6°C)LC50Not specified, but most sensitive[8]
Bufotes viridis (larvae, GS20, 26°C)LC50Not specified, but least sensitive[8]

Table 4: Inhibition of Glutathione (B108866) S-Transferase (GST) P1-1 by this compound and Captan

CompoundIC50Reference
This compound1.5 µM[5]
Captan5.8 µM[5]

Signaling Pathways and Potential Resistance Mechanisms

Given this compound's multi-site, thiol-reactive nature, fungal resistance is not expected to arise from a single gene mutation. Instead, any adaptation would likely involve complex, multi-faceted stress response mechanisms. Below are diagrams illustrating the primary mode of action and hypothetical resistance-related pathways.

Mode of Action of this compound

This compound's primary mechanism involves the depletion of intracellular thiols and the inactivation of sulfhydryl-containing enzymes, leading to widespread cellular dysfunction and inhibition of spore germination.

This compound This compound FungalCell Fungal Cell This compound->FungalCell Enters Thiols Intracellular Thiols (e.g., Glutathione, Cysteine) This compound->Thiols Reacts with (Thiol Depletion) Enzymes Thiol-containing Enzymes This compound->Enzymes Reacts with (Enzyme Inactivation) CellularDysfunction Widespread Cellular Dysfunction Thiols->CellularDysfunction Enzymes->CellularDysfunction SporeGermination Inhibition of Spore Germination CellularDysfunction->SporeGermination

Caption: Mode of action of this compound in a fungal cell.

Hypothetical Fungal Stress Response to this compound

A fungal cell's response to this compound-induced stress would likely involve the upregulation of antioxidant and detoxification pathways to counteract the widespread thiol depletion and oxidative stress.

This compound This compound Exposure OxidativeStress Increased Oxidative Stress & Thiol Depletion This compound->OxidativeStress StressSensor Stress Sensors (e.g., Yap1) OxidativeStress->StressSensor Activates AntioxidantResponse Antioxidant Response (e.g., Upregulation of Glutathione Synthesis) StressSensor->AntioxidantResponse Induces Detoxification Detoxification Pathways StressSensor->Detoxification Induces CellSurvival Increased Cell Survival/ Tolerance AntioxidantResponse->CellSurvival GST Glutathione S-Transferases (GSTs) (Conjugation of this compound) Detoxification->GST ABC ABC Transporters (Efflux of Conjugates) Detoxification->ABC GST->CellSurvival ABC->CellSurvival

Caption: Hypothetical fungal stress response pathways to this compound.

Experimental Protocols

The following protocols are adapted from standard fungicide sensitivity testing methodologies and can be applied to study the effects of this compound on fungal growth and to select for potential tolerance.

Protocol 1: In Vitro Fungicide Sensitivity Assay (Mycelial Growth)

This protocol determines the concentration of this compound that inhibits fungal mycelial growth by 50% (EC50).

Materials:

  • Pure culture of the test fungus

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound (analytical grade)

  • Sterile distilled water

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare Fungicide Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable solvent (e.g., acetone, DMSO) to prepare a high-concentration stock solution (e.g., 10,000 ppm). Ensure the final solvent concentration in the media does not affect fungal growth.

  • Prepare Fungicide-Amended Media:

    • Autoclave the PDA medium and allow it to cool to approximately 50-55°C.

    • Prepare a series of dilutions from the this compound stock solution.

    • Add the appropriate volume of each this compound dilution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 50, 100 ppm). Include a control with only the solvent.

    • Pour the amended media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the test fungus in the dark.

  • Data Collection and Analysis:

    • Measure the colony diameter (in two perpendicular directions) of the fungal growth daily until the mycelium in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and performing a probit or logistic regression analysis.

Experimental Workflow for In Vitro Sensitivity Assay

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare this compound Stock Solution Media Prepare Fungicide- Amended Media Stock->Media Plates Pour Plates Media->Plates Inoculate Inoculate Plates with Fungal Plugs Plates->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate Plot Plot Inhibition vs. Log(Concentration) Calculate->Plot EC50 Determine EC50 Value Plot->EC50

Caption: Workflow for determining the EC50 of this compound.

Protocol 2: Selection for Fungal Strains with Reduced Sensitivity to this compound

This protocol describes a method for attempting to select for fungal strains that exhibit a higher tolerance to this compound through continuous exposure.

Materials:

  • Wild-type fungal culture

  • PDA medium

  • This compound

  • Sterile Petri dishes

  • Sterile distilled water

  • Incubator

Procedure:

  • Initial Plating:

    • Prepare PDA plates amended with a sub-lethal concentration of this compound (e.g., a concentration that causes 20-30% growth inhibition, determined from the sensitivity assay).

    • Inoculate the plates with mycelial plugs of the wild-type fungus.

  • Incubation and Selection:

    • Incubate the plates until fungal growth is observed.

    • Select mycelial plugs from the margins of the colonies that show the most vigorous growth on the this compound-amended medium.

  • Serial Transfer:

    • Transfer the selected mycelial plugs to fresh PDA plates containing the same or a slightly increased concentration of this compound.

    • Repeat this process of incubation, selection, and transfer for multiple generations (e.g., 10-20 cycles).

  • Confirmation of Reduced Sensitivity:

    • After several rounds of selection, perform the In Vitro Fungicide Sensitivity Assay (Protocol 1) on the selected fungal strains and compare their EC50 values to that of the original wild-type strain. A significant increase in the EC50 value would indicate reduced sensitivity.

Conclusion

While the evolution of resistance to the multi-site fungicide this compound in field populations of fungi has not been a significant issue, studying its effects in a controlled laboratory setting can provide valuable insights into the general stress response mechanisms of fungi to thiol-reactive compounds. The protocols and theoretical frameworks provided in these application notes offer a starting point for researchers interested in exploring these fundamental aspects of fungal biology and toxicology. Such studies can contribute to the development of novel fungicides with a low risk of resistance and a better understanding of fungal adaptation to chemical stress.

References

Techniques for Measuring Captafol Levels in Biological Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Captafol is a broad-spectrum fungicide that has seen widespread use in agriculture. Due to its potential toxicity and persistence in the environment, sensitive and reliable methods for the determination of this compound and its metabolites in biological tissues are crucial for toxicological assessments, pharmacokinetic studies, and regulatory monitoring. In biological systems, this compound is rapidly degraded to metabolites, with tetrahydrophthalimide (THPI) being a key biomarker of exposure.[1][2] This document provides detailed application notes and protocols for the extraction and quantification of this compound and THPI in various biological matrices.

Metabolic Pathway of this compound

This compound undergoes rapid metabolism in biological systems. The primary routes of degradation are hydrolysis and reaction with sulfhydryl compounds, both of which lead to the formation of tetrahydrophthalimide (THPI).[1] Understanding this pathway is essential for selecting the appropriate analytes for measurement.

Captafol_Metabolism This compound This compound THPI Tetrahydrophthalimide (THPI) (Primary Metabolite) This compound->THPI Hydrolysis / Reaction with Sulfhydryl Compounds Other_Metabolites Other Water-Soluble Metabolites THPI->Other_Metabolites Further Metabolism QuEChERS_Lean_Tissue start 2g Homogenized Tissue + 10mL Water extraction Add 10mL Acetonitrile Shake for 1 min start->extraction salting_out Add 4g MgSO₄ + 1g NaCl Shake for 1 min extraction->salting_out centrifuge1 Centrifuge at ≥3000 x g for 5 min salting_out->centrifuge1 cleanup Transfer Supernatant to d-SPE Tube (MgSO₄/PSA) centrifuge1->cleanup vortex_centrifuge Vortex 30s, Centrifuge 5 min cleanup->vortex_centrifuge final_extract Filter Supernatant (0.22µm) for Analysis vortex_centrifuge->final_extract QuEChERS_Fatty_Tissue start 2g Homogenized Fatty Tissue + 10mL Water extraction Add 10mL Acetonitrile Shake for 1 min start->extraction salting_out Add 4g MgSO₄ + 1g NaCl Shake for 1 min extraction->salting_out centrifuge1 Centrifuge at ≥3000 x g for 5 min salting_out->centrifuge1 cleanup Transfer Supernatant to d-SPE Tube (MgSO₄/PSA/C18) centrifuge1->cleanup vortex_centrifuge Vortex 30s, Centrifuge 5 min cleanup->vortex_centrifuge final_extract Filter Supernatant (0.22µm) for Analysis vortex_centrifuge->final_extract LCMS_Workflow Sample_Prep Prepared Sample Extract HPLC HPLC Separation (C18 Column) Sample_Prep->HPLC Ion_Source Ionization Source (ESI or APCI) HPLC->Ion_Source Mass_Analyzer1 Quadrupole 1 (Precursor Ion Selection) Ion_Source->Mass_Analyzer1 Collision_Cell Quadrupole 2 (Collision-Induced Dissociation) Mass_Analyzer1->Collision_Cell Mass_Analyzer2 Quadrupole 3 (Product Ion Selection) Collision_Cell->Mass_Analyzer2 Detector Detector Mass_Analyzer2->Detector Data_Analysis Data Acquisition and Quantification Detector->Data_Analysis

References

Protocol for Assessing the Dermal Absorption of Captafol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Captafol is a broad-spectrum phthalimide (B116566) fungicide that has been used in agriculture.[1] Assessing the potential for dermal absorption of this compound is crucial for evaluating human health risks, particularly for occupational and bystander exposure scenarios. This document provides a detailed protocol for assessing the dermal absorption of this compound using the internationally recognized in vitro method described in the OECD Test Guideline 428.[2][3][4][5][6][7] This method utilizes Franz diffusion cells with human or animal skin to provide a reliable measure of percutaneous absorption.

Due to a lack of publicly available, specific quantitative data on the dermal absorption of this compound, this document also presents surrogate data from studies on structurally similar fungicides, captan (B1668291) and folpet (B141853), to illustrate the type of data that would be generated from such a study.[8][9] It is important to note that while these compounds share structural similarities with this compound, their dermal absorption characteristics may differ.

Experimental Protocols

The primary method for assessing in vitro dermal absorption is the Franz diffusion cell assay, following OECD Guideline 428.[2][3][4][5][6][7] This method allows for the determination of the rate and extent of absorption of a substance through the skin.

Key Experiment: In Vitro Dermal Absorption using Franz Diffusion Cells (OECD 428)

Objective: To measure the amount of this compound that penetrates a skin sample over a specified period.

Materials:

  • Franz Diffusion Cells (static or flow-through)[2][10]

  • Excised human or porcine skin membranes

  • This compound (analytical grade)

  • Formulation vehicle (e.g., acetone, ethanol, or a representative agricultural spray mixture)

  • Receptor fluid (e.g., phosphate-buffered saline, potentially with a solubility enhancer)

  • Analytical instrumentation for this compound quantification (e.g., GC-ECD, LC-MS/MS)[11][12][13]

  • Standard laboratory equipment (pipettes, vials, incubator, etc.)

Methodology:

  • Skin Preparation:

    • Excised human skin (e.g., from cosmetic surgery) or porcine ear skin is used. The skin is dermatomed to a thickness of approximately 200-400 µm.

    • The integrity of the skin barrier is assessed (e.g., by measuring transepidermal water loss - TEWL).

    • Skin discs are cut to the appropriate size to fit the Franz diffusion cells.

  • Franz Cell Assembly:

    • The skin disc is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

    • The receptor chamber is filled with a degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin. The receptor fluid is maintained at a constant temperature, typically 32°C, to simulate skin surface temperature.[2]

  • Dose Application:

    • A known concentration of this compound in a suitable vehicle is applied to the surface of the skin in the donor chamber. The dose applied should be relevant to expected human exposure levels.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), the entire volume of the receptor fluid is collected and replaced with fresh, pre-warmed receptor fluid.

    • At the end of the experiment (typically 24 hours), the skin surface is washed to remove any unabsorbed this compound.

    • The skin is then processed to determine the amount of this compound retained within the different skin layers (stratum corneum, epidermis, and dermis). This can be achieved through tape stripping of the stratum corneum and subsequent digestion or extraction of the remaining skin.

  • Sample Analysis:

    • The concentration of this compound in the collected receptor fluid samples, the skin wash, and the skin digest/extract is quantified using a validated analytical method, such as Gas Chromatography with Electron Capture Detection (GC-ECD) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[11][12][13]

  • Data Analysis:

    • The cumulative amount of this compound that has permeated the skin at each time point is calculated.

    • The flux (rate of absorption per unit area) is determined from the slope of the linear portion of the cumulative absorption versus time curve.

    • The permeability coefficient (Kp) can be calculated if the concentration of the applied dose is known.

    • The total dermal absorption is expressed as the percentage of the applied dose found in the receptor fluid and the skin (excluding the stratum corneum).

Data Presentation

As no specific quantitative data for the dermal absorption of this compound was identified, the following table presents surrogate data for the structurally related fungicides, captan and folpet, from a human volunteer study.[8][9] This illustrates the type of results that would be obtained from a dermal absorption study.

CompoundDose Applied (mg/kg)RouteDuration (hours)Percentage of Dose Recovered as Metabolite in Urine
Captan10Dermal240.02% (as THPI)[8][9]
Folpet10Dermal241.8% (as phthalic acid)[8][9]

Note: This data is from an in vivo study and represents the amount of metabolite excreted in urine, which is an indirect measure of dermal absorption. In vitro studies following OECD 428 would provide a direct measure of the amount of the parent compound and its metabolites penetrating the skin.

Mandatory Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation prep_skin Skin Preparation (Dermatomed, Integrity Check) prep_franz Franz Cell Assembly prep_skin->prep_franz prep_this compound This compound Formulation (in Vehicle) application Dose Application to Skin Surface prep_this compound->application prep_franz->application incubation Incubation (32°C, 24 hours) application->incubation sampling Receptor Fluid Sampling (Time Points) incubation->sampling skin_wash Skin Surface Wash incubation->skin_wash analytical Analytical Quantification (GC-ECD or LC-MS/MS) sampling->analytical skin_process Skin Processing (Tape Stripping, Digestion) skin_wash->skin_process skin_wash->analytical skin_process->analytical flux Flux Calculation analytical->flux absorption Total Absorption Calculation (% of Applied Dose) analytical->absorption risk Risk Assessment flux->risk absorption->risk

Caption: Experimental workflow for assessing dermal absorption of this compound.

G substance This compound (in Formulation) skin Skin Barrier (Stratum Corneum) substance->skin Penetration systemic Systemic Circulation skin->systemic Permeation assessment Risk Assessment systemic->assessment Leads to

Caption: Logical relationship of dermal absorption assessment components.

References

Captafol Application in Plant Pathology Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

WARNING: HAZARDOUS SUBSTANCE

Captafol is a broad-spectrum fungicide that has been banned for use on food crops in many countries, including the United States, since the late 20th and early 21st centuries due to its classification as a probable human carcinogen.[1][2][3] Its use in research should be conducted with extreme caution, adhering to all institutional and governmental safety regulations for handling hazardous and carcinogenic materials. Appropriate personal protective equipment (PPE), including gloves, lab coat, safety goggles, and respiratory protection, is mandatory. All work should be performed in a certified chemical fume hood.

Introduction

This compound is a non-systemic, protective contact fungicide belonging to the phthalimide (B116566) class.[4][5] It was historically used to control a wide range of fungal diseases on various crops, with the notable exception of powdery mildews.[1][2][6] Its mechanism of action is considered to be non-specific, primarily involving the inhibition of spore germination through multi-site activity.[7] It is believed to react with thiol or alkylthio groups of fungal metabolic enzymes, disrupting cellular processes.[8] Due to its broad-spectrum efficacy, historical data on this compound can be valuable for comparative studies in fungicide research and development, particularly as a reference compound for evaluating novel fungicides with different modes of action.

Applications in Plant Pathology Research

In a research context, this compound can be utilized in various plant pathology models:

  • Positive Control: In fungicide screening assays, this compound can serve as a positive control to benchmark the efficacy of new chemical entities against a known, potent, broad-spectrum fungicide.

  • Mechanism of Action Studies: While its primary mechanism is understood to be thiol reactivity, further research could explore its effects on other cellular targets or its potential to induce specific stress responses in plants at sub-lethal concentrations.

  • Resistance Management Studies: Historical data on this compound can be used in comparative analyses for studies focused on the development of fungicide resistance to single-site inhibitors.

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy of this compound against various plant pathogens from historical research.

Table 1: In Vitro Fungitoxicity of this compound

Fungal PathogenHost PlantMetricConcentrationEfficacy/ResultReference
Colletotrichum fragariaeStrawberryFungitoxic Concentration1.0 µg a.i./mLComplete inhibition[1]
Alternaria solaniTomatoMycelial Growth InhibitionNot SpecifiedLess effective than Mancozeb (77% inhibition at 1000 ppm)[9]

Table 2: In Vivo (Field and Greenhouse) Efficacy of this compound

Fungal PathogenHost PlantApplication MethodConcentration (a.i.)Efficacy/ResultReference
Colletotrichum fragariaeStrawberryFoliar Spray (7-day interval)1.2 - 4.8 g/LEffective disease control[1]
Colletotrichum fragariaeStrawberryFoliar Spray (14-day interval)2.4 - 4.8 g/LIneffective disease control[1]
Red Core (Phytophthora fragariae)StrawberrySoil DrenchHalf-rate (with Fosetyl-Al)Good disease control and increased yield[4]
Seed-borne fungiGroundnutSeed Treatment0.1% - 0.5%Reduced seed mycoflora, increased germination and vigor[10]

Experimental Protocols

The following are generalized protocols derived from available literature. Researchers must adapt these protocols to their specific experimental conditions and adhere to strict safety guidelines.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the mycelial growth of a fungal pathogen.

Materials:

  • This compound (technical grade or a specific formulation, e.g., 80W)

  • Fungal pathogen of interest

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • Sterile petri dishes

  • Sterile distilled water

  • Acetone (B3395972) or DMSO (for stock solution preparation of technical grade this compound)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Stock Solution Preparation:

    • For Wettable Powder (e.g., 80W): Prepare a stock suspension in sterile distilled water. For example, to make a 1000 µg/mL (ppm) stock solution from an 80% wettable powder, weigh 1.25 mg of the powder and suspend it in 1 mL of sterile distilled water. Vortex thoroughly before use.

    • For Technical Grade: Dissolve a known weight of technical grade this compound in a minimal amount of a suitable solvent like acetone or DMSO to create a high-concentration stock solution. Further dilutions should be made in sterile distilled water. Note the final solvent concentration and include a solvent control in your experiment.

  • Poisoned Medium Preparation:

    • Autoclave the growth medium (e.g., PDA) and cool it to approximately 45-50°C in a water bath.

    • Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).

    • For the control plates, add an equivalent volume of sterile distilled water (or the solvent used for the stock solution).

    • Mix gently but thoroughly and pour the amended agar into sterile petri dishes. Allow the plates to solidify.

  • Inoculation:

    • From a young, actively growing culture of the fungal pathogen, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each this compound-amended and control plate.

  • Incubation:

    • Seal the plates with parafilm and incubate them at the optimal temperature for the specific pathogen in the dark.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony in two perpendicular directions daily or at the end of the incubation period when the control colony has reached a significant portion of the plate diameter.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • % Inhibition = [(C - T) / C] x 100

      • Where:

        • C = Average diameter of the colony in the control plate

        • T = Average diameter of the colony in the treated plate

    • From a range of concentrations, the EC50 (Effective Concentration to inhibit 50% of growth) can be calculated using probit analysis.

Protocol 2: Foliar Spray Application in a Greenhouse Setting

Objective: To evaluate the efficacy of this compound as a protective foliar fungicide against a specific pathogen.

Materials:

  • This compound formulation (e.g., 4F - flowable)

  • Host plants of a susceptible cultivar

  • Pathogen inoculum

  • Pressurized sprayer suitable for greenhouse use

  • Graduated cylinders and beakers

  • Distilled water

  • Wetting agent/surfactant (optional, check formulation recommendations)

Procedure:

  • Plant Preparation:

    • Grow healthy, uniform plants to the desired growth stage in a controlled greenhouse environment.

    • Randomize the plants into treatment groups.

  • Fungicide Preparation and Application:

    • Calculate the amount of this compound formulation needed to achieve the desired concentration (e.g., 1.2 g a.i./L).

    • Prepare the spray solution by adding the this compound formulation to water and mixing thoroughly. If using a wettable powder, create a slurry first before adding to the main volume of water.

    • Apply the fungicide solution as a fine mist to the plant foliage until runoff, ensuring complete coverage of all plant surfaces.

    • Include a control group sprayed only with water (and surfactant, if used in the treatment).

  • Inoculation:

    • After the spray has dried completely (typically 24 hours), inoculate the plants with a known concentration of the pathogen's spores or mycelial suspension, following a standard protocol for that specific pathosystem.

  • Incubation:

    • Place the inoculated plants in conditions of temperature and humidity that are optimal for disease development.

  • Disease Assessment:

    • After a suitable incubation period, assess disease severity using a disease rating scale (e.g., percentage of leaf area affected, number of lesions).

  • Data Analysis:

    • Analyze the disease severity data using appropriate statistical methods (e.g., ANOVA) to compare the different treatments.

Protocol 3: Seed Treatment Application

Objective: To assess the efficacy of this compound in controlling seed-borne or soil-borne pathogens that affect germination and seedling health.

Materials:

  • This compound formulation suitable for seed treatment (e.g., dust or flowable)

  • Seeds of the desired plant species

  • Container for treating seeds (e.g., plastic bag or flask)

  • Sterile soil or potting mix

  • Pots or trays for planting

  • Growth chamber or greenhouse

Procedure:

  • Treatment Preparation:

    • Calculate the amount of this compound needed based on the weight of the seeds. For example, for a 0.2% treatment, use 2 g of this compound formulation per 1 kg of seed.

    • For a dust formulation, place the seeds and the calculated amount of this compound powder in a sealed container and shake vigorously until the seeds are evenly coated.

    • For a flowable formulation, create a slurry with a small amount of water and mix it with the seeds to ensure even coating. Allow the seeds to air dry before planting.

  • Planting:

    • Plant the treated and untreated (control) seeds in pots or trays containing sterile soil.

  • Incubation and Growth:

    • Place the pots in a growth chamber or greenhouse with conditions suitable for germination and plant growth.

  • Data Collection:

    • Record data on:

      • Seed Germination Percentage: The number of seeds that germinate out of the total number planted.

      • Seedling Vigor: Measure parameters like shoot length, root length, and seedling dry weight after a specific growth period.

      • Disease Incidence: The percentage of seedlings showing symptoms of disease.

  • Data Analysis:

    • Compare the data from the treated and control groups using statistical tests (e.g., t-test or ANOVA) to determine the effect of the this compound seed treatment.

Visualizations

Mechanism of Action and Experimental Workflow

G cluster_0 This compound Fungicidal Action cluster_1 In Vitro Assay Workflow cluster_2 In Vivo (Foliar Spray) Workflow This compound This compound (-SCCl2-CHCl2) Reaction Reaction with Thiol Groups This compound->Reaction Thiol Thiol Groups (-SH) in Fungal Enzymes Thiol->Reaction Inhibition Inhibition of Enzyme Activity & Disruption of Metabolism Reaction->Inhibition Spore Inhibition of Spore Germination Inhibition->Spore Stock Prepare this compound Stock Solution Medium Prepare 'Poisoned' Growth Medium Stock->Medium Inoculate Inoculate with Fungal Pathogen Medium->Inoculate Incubate Incubate Inoculate->Incubate Measure Measure Mycelial Growth & Calculate Inhibition Incubate->Measure PrepPlants Prepare & Randomize Host Plants Spray Apply this compound Foliar Spray PrepPlants->Spray InoculatePlant Inoculate with Pathogen (after 24h) Spray->InoculatePlant IncubatePlant Incubate under Favorable Conditions InoculatePlant->IncubatePlant Assess Assess Disease Severity IncubatePlant->Assess

Caption: Generalized fungicidal action and experimental workflows for this compound.

Logical Relationship in Protective Fungicide Application

G cluster_0 Application & Infection Timeline Apply This compound Application (Protective Layer) Dry Drying Period (e.g., 24h) Apply->Dry Time Inoc Pathogen Arrival (Inoculation) Dry->Inoc Time Infection Infection Prevented Inoc->Infection Contact with This compound Healthy Healthy Plant Infection->Healthy

Caption: Timeline illustrating the protective action of this compound application.

References

Application Notes and Protocols for Rapid Captafol Screening Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the rapid screening of the fungicide Captafol. The described methodology is primarily based on an established immunoassay for the related compound captan (B1668291) and its degradation product, which has demonstrated cross-reactivity with this compound.

Introduction

This compound is a broad-spectrum fungicide that has been used in agriculture to protect crops from fungal diseases.[1] Due to potential health and environmental concerns, there is a need for rapid, sensitive, and cost-effective screening methods to detect its residues in various matrices. Immunoassays, particularly the competitive ELISA format, offer a powerful tool for this purpose, providing high-throughput analysis with minimal sample cleanup.[2][3]

This document outlines the key steps for developing a competitive ELISA for this compound, including hapten synthesis, immunogen and coating antigen preparation, antibody production, and the detailed assay protocol.

Principle of the Assay

The immunoassay for this compound is based on the principle of competitive ELISA. In this format, this compound in the sample competes with a fixed amount of enzyme-labeled or immobilized this compound-protein conjugate for a limited number of specific antibody binding sites. The amount of enzyme activity is inversely proportional to the concentration of this compound in the sample. A higher concentration of this compound in the sample will result in less binding of the enzyme-conjugate and a lower signal, while a lower concentration of this compound will lead to more enzyme-conjugate binding and a stronger signal.

Data Presentation

The following table summarizes the performance data of a developed immunoassay for captan and its degradation product, which exhibits cross-reactivity with this compound. This data can be considered a starting point for the validation of a this compound-specific immunoassay.

ParameterValueReference
50% Inhibition Concentration (IC50)15.5 ng/mL[4][5]
Limit of Detection (LOD)1 ng/mL[4][5]
Linearity Range1-200 ng/mL[4][5]
Cross-reactivity with CaptanSpecific[4][5]
Cross-reactivity with Tetrahydrophthalimide (THPI)Specific[4][5]
Cross-reactivity with other structurally related compoundsNot significant[4][5]
Mean Recovery (spiked samples)92-100%[4][5]
Intra-assay Coefficient of Variation (CV)4.2 - 9.1%[4][5]
Inter-assay Coefficient of Variation (CV)4.2 - 16.8%[4][5]

Experimental Protocols

Hapten Synthesis and Conjugation

Since small molecules like this compound are not immunogenic on their own, they must be covalently linked to a larger carrier protein to elicit an immune response.[6] This involves the synthesis of a hapten, a derivative of this compound containing a functional group for conjugation.

Materials:

  • This compound or a suitable precursor (e.g., tetrahydrophthalimide - THPI)[4]

  • Reagents for introducing a spacer arm with a terminal carboxyl group (e.g., alkyl haloalkanoates)

  • Carrier proteins (Bovine Serum Albumin - BSA for coating antigen; Keyhole Limpet Hemocyanin - KLH for immunogen)[7][8]

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[9]

  • Dimethylformamide (DMF)

  • Dialysis tubing

Protocol for Hapten Synthesis (based on THPI analogues): [4]

  • Synthesize hapten analogues of THPI with different alkyl spacer arm lengths to introduce a terminal carboxyl group. A 5-carbon spacer arm has been shown to be optimal for antibody production in a similar assay.[4][5]

  • Characterize the synthesized haptens using techniques such as NMR and mass spectrometry to confirm their structure.[7][8]

Protocol for Conjugation to Carrier Proteins (Active Ester Method): [7][8]

  • Dissolve the hapten in DMF.

  • Add NHS and DCC (or EDC) to the hapten solution to activate the carboxyl group.

  • Incubate the mixture to form the active ester.

  • Separately, dissolve the carrier protein (BSA or KLH) in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.5).

  • Slowly add the activated hapten solution to the protein solution while stirring.

  • Allow the conjugation reaction to proceed for several hours at room temperature or overnight at 4°C.

  • Purify the conjugate by dialysis against phosphate-buffered saline (PBS) to remove unreacted hapten and other small molecules.

  • Characterize the conjugate to determine the hapten-to-protein ratio.

Antibody Production

Polyclonal or monoclonal antibodies can be generated against the this compound-KLH conjugate.[10][11]

Protocol for Polyclonal Antibody Production (General): [7]

  • Immunize rabbits or other suitable animals with the this compound-KLH conjugate emulsified in an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for booster injections).

  • Administer booster injections at regular intervals (e.g., every 3-4 weeks).

  • Collect blood samples periodically to monitor the antibody titer using an indirect ELISA.

  • Once a high antibody titer is achieved, collect the antiserum and purify the polyclonal antibodies using protein A or G chromatography.

Protocol for Monoclonal Antibody Production (General): [10][11][12]

  • Immunize mice with the this compound-KLH conjugate.

  • After a suitable immune response is achieved, isolate spleen cells from the immunized mice.

  • Fuse the spleen cells with myeloma cells to create hybridomas.[12]

  • Select for hybridoma cells that produce the desired anti-Captafol antibodies using a screening assay (e.g., indirect ELISA).[11]

  • Clone the selected hybridoma cells by limiting dilution to obtain monoclonal cell lines.[10]

  • Expand the monoclonal hybridoma cells in culture and collect the supernatant containing the monoclonal antibodies.

  • Purify the monoclonal antibodies from the cell culture supernatant.

Competitive ELISA Protocol

Materials:

  • 96-well microtiter plates

  • Coating antigen (this compound-BSA conjugate)

  • Anti-Captafol antibody (polyclonal or monoclonal)

  • This compound standard solutions

  • Samples for analysis

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20 - PBST)

  • Enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, if using a rabbit primary antibody)

  • Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Protocol: [13]

  • Coating: Dilute the this compound-BSA coating antigen in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to block any remaining non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of this compound standard solutions or samples to the appropriate wells. Then, add 50 µL of the diluted anti-Captafol primary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of the TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well to stop the color development.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Visualizations

G cluster_0 Hapten Synthesis & Conjugation cluster_1 Antibody Production cluster_2 Competitive ELISA This compound This compound/THPI Hapten Hapten Synthesis (add spacer arm) This compound->Hapten ActivatedHapten Hapten Activation (NHS/EDC) Hapten->ActivatedHapten Conjugate Conjugation ActivatedHapten->Conjugate CarrierProtein Carrier Protein (KLH or BSA) CarrierProtein->Conjugate Immunogen Immunogen (this compound-KLH) Conjugate->Immunogen CoatingAntigen Coating Antigen (this compound-BSA) Conjugate->CoatingAntigen Immunization Immunization (Animal) Immunogen->Immunization Coating Plate Coating (Coating Antigen) CoatingAntigen->Coating Hybridoma Hybridoma Technology (for Monoclonal) Immunization->Hybridoma Screening Screening & Cloning Hybridoma->Screening Antibody Antibody Purification Screening->Antibody Competition Competitive Reaction (Sample/Standard + Antibody) Antibody->Competition Blocking Blocking Coating->Blocking Blocking->Competition Detection Enzyme-Conjugate & Substrate Addition Competition->Detection Signal Signal Measurement (Inverse to Concentration) Detection->Signal

Caption: Experimental workflow for this compound immunoassay development.

G cluster_0 High this compound Concentration cluster_1 Low this compound Concentration Ab Antibody CoatAg_low Coated Antigen Ab->CoatAg_low Limited Binding CoatAg_high Coated Antigen Ab->CoatAg_high Binds Cap_high This compound (Sample) Cap_high->Ab Binds Enz_low Enzyme Signal CoatAg_low->Enz_low Low Signal Cap_low This compound (Sample) Cap_low->Ab Limited Binding Enz_high Enzyme Signal CoatAg_high->Enz_high High Signal

Caption: Principle of the competitive ELISA for this compound detection.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Captafol for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Captafol in in vitro experimental settings. Given this compound's low aqueous solubility and chemical instability, proper handling is crucial for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its very low water solubility (1.4 mg/L at 20°C), an organic solvent is necessary to prepare a stock solution of this compound.[1][2] Dimethyl sulfoxide (B87167) (DMSO) is the most effective common laboratory solvent for dissolving this compound, with a reported solubility of 170 g/kg.[2] Therefore, 100% anhydrous DMSO is the recommended solvent for preparing a high-concentration stock solution.

Q2: How should I store the this compound stock solution in DMSO?

A2: The stability of this compound in DMSO over long periods is not well-documented. However, due to its reactivity, it is best practice to prepare fresh stock solutions for each experiment. If short-term storage is necessary, store the DMSO stock solution in small, tightly sealed aliquots at -20°C or -80°C, protected from light and moisture to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What is happening and how can I prevent this?

A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. To prevent precipitation, it is crucial to employ proper dilution techniques. This includes preparing a high-concentration stock solution in DMSO, performing a serial or stepwise dilution into pre-warmed (37°C) cell culture medium, and adding the stock solution dropwise while gently mixing. It is also important to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally at or below 0.5%, to avoid solvent-induced toxicity and to help maintain the solubility of this compound.

Q4: What is the stability of this compound in cell culture medium?

A4: this compound is unstable in aqueous solutions, and its degradation is significantly accelerated in the presence of sulfhydryl compounds such as cysteine and glutathione, which are present in cell culture media and serum.[3] The reaction with sulfhydryl groups is much faster than hydrolysis.[3] At pH 7 and 25°C, the half-life of this compound in a homogeneous sulfhydryl reaction is approximately 4 minutes, whereas its hydrolysis half-life is around 1000 minutes.[4] Therefore, it is critical to add the this compound working solution to the cells immediately after preparation.

Q5: Are there any alternative methods to improve the solubility of this compound in aqueous media?

A5: Yes, using a non-ionic surfactant like Pluronic® F-127 can help to improve the solubility and dispersion of hydrophobic compounds like this compound in aqueous solutions.[5][6][7] This method involves preparing a mixed stock solution of this compound and Pluronic® F-127 in DMSO before diluting it into the cell culture medium. This can help to create a more stable dispersion and prevent precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions using DMSO

This protocol describes the standard method for preparing this compound solutions for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mM):

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the required amount of this compound and dissolve it in 100% anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM).

    • Ensure complete dissolution by vortexing the solution thoroughly. Gentle warming (up to 37°C) or brief sonication can be used if necessary, but be mindful of this compound's stability.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To minimize precipitation, it is advisable to perform a serial dilution.

    • For example, dilute the 10 mM stock solution 1:10 in pre-warmed cell culture medium to obtain a 1 mM intermediate solution. Mix gently but thoroughly.

  • Prepare the Final Working Solution:

    • Further dilute the intermediate solution (or the high-concentration stock solution if not preparing an intermediate) into pre-warmed cell culture medium to achieve the final desired experimental concentrations.

    • Add the this compound solution dropwise to the medium while gently swirling to ensure rapid and even dispersion.

    • Crucially, use the final working solution immediately after preparation due to the rapid degradation of this compound in aqueous media containing sulfhydryl groups.[3][4]

  • Vehicle Control:

    • Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment. This is essential to account for any effects of the solvent on the cells.

Protocol 2: Enhancing this compound Solubility with Pluronic® F-127

This protocol provides an alternative method for researchers experiencing significant precipitation issues.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (20% w/v in DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Cell culture medium, pre-warmed to 37°C

Procedure:

  • Prepare a this compound Stock Solution in DMSO (e.g., 10 mM):

    • Follow step 1 of Protocol 1 to prepare a high-concentration stock solution of this compound in DMSO.

  • Prepare the this compound/Pluronic® F-127 Mixture:

    • Immediately before use, mix equal volumes of the this compound stock solution and the 20% Pluronic® F-127 in DMSO solution in a sterile microcentrifuge tube.[5] For example, mix 10 µL of 10 mM this compound stock with 10 µL of 20% Pluronic® F-127.

    • Vortex the mixture gently.

  • Prepare the Final Working Solution:

    • Dilute the this compound/Pluronic® F-127 mixture into pre-warmed cell culture medium to achieve the final desired this compound concentration.[5]

    • Add the mixture dropwise while gently swirling the medium.

    • The final concentration of Pluronic® F-127 should be kept low (typically ≤ 0.1%) to avoid cellular toxicity.[7]

    • Use the final working solution immediately.

  • Vehicle Control:

    • Prepare a vehicle control containing the same final concentrations of DMSO and Pluronic® F-127 as in your experimental samples.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder does not dissolve in DMSO. 1. Insufficient solvent volume. 2. Low-quality or non-anhydrous DMSO. 3. Compound has degraded.1. Ensure you are using the correct volume of DMSO for the desired concentration. 2. Use fresh, high-purity, anhydrous DMSO. 3. Use a fresh vial of this compound powder.
Precipitate forms immediately upon dilution into cell culture medium. 1. "Crashing out" due to poor aqueous solubility. 2. Final concentration exceeds solubility limit in the medium. 3. Cold medium.1. Follow the recommended dilution procedure (Protocol 1 or 2). Perform serial dilutions. Add the stock solution dropwise to pre-warmed medium with gentle mixing. 2. Lower the final working concentration of this compound. 3. Always use cell culture medium pre-warmed to 37°C.
The cell culture medium becomes cloudy after a few hours of incubation. 1. Delayed precipitation of this compound. 2. Interaction with media components. 3. This compound degradation products may be insoluble.1. Consider using Pluronic® F-127 (Protocol 2) to improve the stability of the dispersion. 2. Ensure the final DMSO concentration is as low as possible. 3. Due to this compound's instability, it is best suited for short-term experiments. For longer exposures, media changes with freshly prepared this compound may be necessary.
Inconsistent experimental results. 1. Degradation of this compound in stock or working solutions. 2. Incomplete dissolution of the stock solution. 3. Variability in dilution technique.1. Prepare fresh stock and working solutions for every experiment. Do not store diluted aqueous solutions. 2. Ensure the DMSO stock solution is completely clear before use. 3. Standardize the dilution protocol to ensure consistency.
Toxicity observed in vehicle control cells. 1. Final DMSO concentration is too high.1. Determine the maximum tolerable DMSO concentration for your specific cell line (typically ≤ 0.5%). Ensure your experimental design does not exceed this limit.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (g/kg)Reference
Water (20°C)0.0014[1][2]
Isopropanol13[2]
Benzene25[2]
Toluene17[2]
Xylene100[2]
Acetone43[2]
Methyl ethyl ketone44[2]
Dimethyl sulfoxide (DMSO)170[2]

Table 2: Stability of this compound under Different Conditions

ConditionHalf-lifeReference
Hydrolysis (pH 7, 25°C)~1000 minutes[4]
Reaction with sulfhydryl groups (pH 7, 25°C)~4 minutes[4]
Sprayed on crops< 5 days[3]

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex/Sonicate to Dissolve B->C D High-Concentration Stock (e.g., 10 mM in DMSO) C->D F Perform Serial Dilution D->F Dilute into medium E Pre-warm Cell Culture Medium to 37°C E->F G Add Stock Dropwise with Mixing F->G H Final Working Solution (Use Immediately) G->H

Caption: Recommended workflow for preparing this compound solutions.

G cluster_troubleshooting Troubleshooting Precipitation Start Precipitation Observed? Q1 Is DMSO stock clear? Start->Q1 Q2 Is medium pre-warmed? Q1->Q2 Yes A1 Remake stock solution Q1->A1 No Q3 Is final DMSO conc. <= 0.5%? Q2->Q3 Yes A2 Warm medium to 37°C Q2->A2 No Q4 Using dropwise addition? Q3->Q4 Yes A3 Lower final concentration Q3->A3 No End Consider Pluronic F-127 Q4->End Yes A4 Improve mixing technique Q4->A4 No

Caption: Decision tree for troubleshooting this compound precipitation.

G This compound This compound Hydrolysis Hydrolysis (Slow) This compound->Hydrolysis Aqueous Environment ThiolReaction Reaction with Thiols (R-SH) (Fast) This compound->ThiolReaction Presence of Cysteine, Glutathione DegradationProducts Degradation Products Hydrolysis->DegradationProducts ThiolReaction->DegradationProducts

Caption: Degradation pathways of this compound in vitro.

References

Stability of Captafol in different analytical solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability of Captafol in various analytical solvents and at different temperatures. Understanding the stability of this compound is critical for accurate analytical measurements, ensuring the integrity of experimental results and the development of robust analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting this compound stability in analytical solutions?

A1: this compound is susceptible to degradation via several pathways. The primary factors influencing its stability are the choice of solvent, storage temperature, pH of the medium, and exposure to heat, particularly during analytical procedures like Gas Chromatography (GC).[1][2][3] It is known to be thermally labile and can degrade in the GC injector.[1][4] Hydrolysis is also a significant degradation pathway, especially in acidic and alkaline aqueous media.[2][5]

Q2: What are the main degradation products of this compound?

A2: The primary degradation product of this compound through hydrolysis or thermal degradation is tetrahydrophthalimide (THPI).[1][4][5] In aqueous solutions, dichloroacetic acid is also formed upon hydrolysis.[5] Analytical methods should be stability-indicating, meaning they can separate the intact this compound from its degradation products.

Q3: Which analytical technique is recommended for analyzing this compound to minimize degradation?

A3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is generally recommended over Gas Chromatography (GC) for the analysis of this compound.[1][6] This is because this compound is thermally labile and can degrade in the hot GC inlet.[1] If GC must be used, techniques like cool on-column injection can help minimize thermal degradation.[4] For LC-MS/MS, using an acidified mobile phase can improve the stability of this compound during analysis.[7]

Q4: How should I prepare and store this compound stock solutions?

A4: For powdered, neat standards, storage at ambient temperature (>5 °C) is recommended by some suppliers.[8] However, for solutions, the storage conditions are more critical. A common recommendation for this compound in methanol (B129727) (500 µg/mL) is to store it frozen at temperatures below -10 °C.[9] It is also available in solvents like cyclohexane (B81311) and ethyl acetate (B1210297).[10] To minimize degradation, it is best practice to prepare fresh working solutions from a stock solution that has been stored under recommended conditions. Always refer to the manufacturer's certificate of analysis for specific storage instructions.

Data on this compound Stability

Quantitative data on the stability of this compound in various organic solvents is not extensively available in peer-reviewed literature. The following tables summarize the available information on recommended storage conditions and qualitative stability based on current research and supplier recommendations.

Table 1: Recommended Storage Conditions for this compound Analytical Standards
Standard TypeSolventConcentrationRecommended Storage TemperatureSource
Neat (Solid)N/A>98%Ambient (>5 °C)[8]
SolutionMethanol500 µg/mLFreeze (< -10 °C)[9]
SolutionCyclohexane100 µg/mlStable under recommended storage conditions[10][11]
SolutionEthyl Acetate100 µg/mlRefer to manufacturer's specifications[10]
Table 2: Qualitative Stability of this compound in Different Analytical Solvents
SolventQualitative StabilityRecommendations and RemarksSource
Acetonitrile (B52724) ModerateDegradation has been observed in some lots of acetonitrile for related N-trihalomethylthio fungicides. Stability can be significantly improved by adding 0.1% (v/v) acetic acid.[3][12]
Methanol Low to ModerateSome sources indicate instability of this compound in methanol. Solutions in methanol should be stored frozen. Methanol may react with some analytes in the presence of liver microsomes to form artifacts, though this is specific to certain experimental conditions.[9][13]
Acetone Low to ModerateOther pesticides have shown instability in acetone. Use with caution and analyze promptly.[3][12]
Ethyl Acetate ModerateWhile some pesticides with thioether groups have shown degradation, ethyl acetate is often used for extraction, sometimes acidified to improve stability.[1][3][6][12]
Hexane HighAs a non-polar solvent, it is less likely to promote hydrolytic degradation. Often used as a final solvent for GC analysis.[14]
Cyclohexane HighSolutions in cyclohexane are reported to be stable under recommended storage conditions.[11]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no this compound peak detected in GC analysis Thermal degradation in the GC inlet.- Use a lower inlet temperature. - Utilize a cool on-column injection technique.[1][4] - Consider using LC-MS/MS as an alternative analytical method.[1][6]
Inconsistent results or decreasing peak area over time Degradation of this compound in the analytical solution.- Prepare fresh working standards daily. - Store stock solutions at or below -10°C in a non-reactive solvent.[9] - If using acetonitrile, consider adding 0.1% (v/v) acetic acid.[3][12] - Ensure the pH of any aqueous component is not alkaline.[5]
Extra peaks appearing in the chromatogram, especially near the THPI retention time Degradation of this compound into tetrahydrophthalimide (THPI).- Confirm the identity of the degradation product using a THPI standard. - Review sample preparation and analytical conditions to minimize degradation (see above). - If degradation is unavoidable, a stability-indicating method that quantifies both this compound and THPI may be necessary.
Poor recovery during sample extraction Degradation during sample homogenization and/or extraction.- Perform sample comminution under cryogenic conditions (e.g., with liquid nitrogen).[1][6] - Use acidified extraction solvents (e.g., acidified ethyl acetate or acetonitrile).[1][6][7]

Experimental Protocols

Protocol: General Stability Study of this compound in an Analytical Solvent

This protocol outlines a general procedure for assessing the stability of this compound in a specific analytical solvent at different temperatures.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of neat this compound standard.

    • Dissolve it in the chosen analytical solvent (e.g., acetonitrile, methanol, hexane) to prepare a concentrated stock solution (e.g., 1000 µg/mL).

  • Preparation of Working Solutions:

    • Dilute the stock solution with the same solvent to a working concentration suitable for the analytical instrument (e.g., 1 µg/mL).

  • Storage Conditions:

    • Aliquot the working solution into several sealed, amber glass vials to minimize evaporation and light exposure.

    • Store the vials at different temperatures:

      • Frozen (e.g., -20 °C)

      • Refrigerated (e.g., 4 °C)

      • Room Temperature (e.g., 25 °C)

  • Time Points for Analysis:

    • Analyze the solutions at regular intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter). The initial analysis (time 0) serves as the baseline.

  • Analytical Method:

    • Use a validated stability-indicating method, preferably LC-MS/MS, that can separate this compound from its degradation products.

    • The method should include parameters such as column type, mobile phase composition, flow rate, and mass spectrometer settings.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining versus time for each temperature.

    • If significant degradation occurs, the degradation kinetics (e.g., half-life) can be determined.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation A Prepare this compound Stock Solution B Prepare Working Solutions A->B C Frozen (-20°C) B->C Aliquot and Store D Refrigerated (4°C) B->D Aliquot and Store E Room Temp (25°C) B->E Aliquot and Store F Analyze at Time Points (0, 24h, 48h, etc.) C->F D->F E->F G LC-MS/MS Analysis F->G H Calculate % Remaining G->H I Determine Degradation Rate / Half-life H->I

Caption: Workflow for a this compound stability study.

Troubleshooting_Logic cluster_gc GC Analysis? cluster_lc LC or General Issues Start Inconsistent or Low This compound Results? GC_Check Using GC? Start->GC_Check Thermal_Deg Potential Thermal Degradation GC_Check->Thermal_Deg Yes Solution_Stab Check Solution Stability GC_Check->Solution_Stab No Solution_GC Use Cool On-Column Injection or Lower Inlet Temp Thermal_Deg->Solution_GC Switch_LC Switch to LC-MS/MS Solution_GC->Switch_LC Prep_Fresh Prepare Fresh Standards Solution_Stab->Prep_Fresh Store_Cold Store Stock Frozen Solution_Stab->Store_Cold Acidify Acidify Acetonitrile Solution_Stab->Acidify Sample_Prep Review Sample Prep Solution_Stab->Sample_Prep If standards are stable Cryo Use Cryogenic Grinding Sample_Prep->Cryo Acid_Extract Use Acidified Extraction Solvent Sample_Prep->Acid_Extract

References

Troubleshooting Captafol detection and quantification by GC-ECD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection and quantification of Captafol using Gas Chromatography with an Electron Capture Detector (GC-ECD).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why am I seeing poor peak shape, such as peak tailing or splitting, for my this compound standard?

Poor peak shape for this compound is a common issue and can be attributed to several factors:

  • Active Sites in the GC System: this compound is a thermally labile compound and can interact with active sites (e.g., silanol (B1196071) groups) in the injector liner and the front of the analytical column. This can lead to peak tailing.[1][2]

    • Solution: Use an Ultra Inert GC inlet liner and gold-plated seals to minimize interactions.[1] Regularly replace the liner and trim the first few centimeters of the column to remove accumulated non-volatile residues.[3][4]

  • Improper Column Installation: An incorrectly cut or installed column can cause turbulence and interaction with active sites, leading to peak tailing or splitting.[3]

    • Solution: Ensure the column is cut with a clean, 90-degree cut and is installed at the correct height in both the injector and detector.[3]

  • Column Overload: Injecting too high a concentration of this compound can saturate the column, leading to peak fronting.[4][5]

    • Solution: Dilute the sample or reduce the injection volume.[5]

  • Solvent Mismatch: A mismatch between the injection solvent and the mobile phase can cause peak splitting.[5]

    • Solution: Ensure the sample is dissolved in a solvent compatible with the GC column and conditions. Solvent exchange to a more suitable solvent like n-hexane or toluene (B28343) may be necessary.[6][7]

2. My this compound peak is completely absent or has a very low response. What could be the cause?

The absence or low response of the this compound peak often points to degradation of the analyte during the analytical process.

  • Thermal Degradation in the Injector: this compound is highly susceptible to thermal degradation in the hot GC injector, which can lead to the formation of its metabolite, tetrahydrophthalimide (THPI).[8]

    • Solution: Consider using a cooler on-column injection (OCI) technique to introduce the sample directly onto the column without passing through a hot injector.[8] If using a split/splitless inlet, optimize the injector temperature to the lowest possible value that still allows for efficient volatilization.

  • Degradation During Sample Preparation: this compound can degrade during sample homogenization and extraction, especially in non-acidic conditions.[9][10]

    • Solution: Use cryogenic comminution (grinding with liquid nitrogen) to minimize heat generation.[9][11] Extract with an acidified solvent, such as acetone (B3395972) containing 3% phosphoric acid or acetonitrile (B52724) with 0.1% acetic acid, to improve stability.[7][12][13][14][15]

  • Analyte Adsorption: Active sites in the GC flow path can irreversibly adsorb this compound, leading to a loss of signal.[1][16]

    • Solution: Ensure a fully inert flow path, including an inert liner, gold-plated seals, and a high-quality, well-conditioned column.[1]

  • Detector Contamination: A contaminated ECD can lead to a loss of sensitivity.[16] Contamination can cause a negative dip after the peak.[3][16]

    • Solution: Follow the manufacturer's instructions for cleaning and maintaining the ECD. Ensure high-purity makeup gas is used.

3. I am experiencing significant matrix effects, leading to inaccurate quantification. How can I mitigate this?

Matrix effects, where co-extracted compounds from the sample enhance or suppress the analyte signal, are a major challenge in pesticide residue analysis.[2][17][18][19]

  • Cause: Non-volatile matrix components can accumulate in the injector, masking active sites and leading to an enhanced response for susceptible analytes like this compound compared to a clean solvent standard.[2]

  • Solution 1: Matrix-Matched Calibration: This is the most common and effective way to compensate for matrix effects.[17][18] Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples.

  • Solution 2: Thorough Sample Cleanup: A robust cleanup step can remove many interfering matrix components.

    • Method: Use column chromatography with adsorbents like Florisil and graphitized carbon black to clean the sample extract before injection.[12][14][20]

  • Solution 3: Analyte Protectants: Adding compounds (analyte protectants) to both sample extracts and calibration standards can help to mask active sites in the GC system, reducing the variability caused by the matrix.[21]

4. My calibration curve for this compound is non-linear. What are the potential reasons?

Non-linearity in the calibration curve for this compound analysis by GC-ECD can stem from several sources.

  • Limited Dynamic Range of ECD: The Electron Capture Detector has a limited linear dynamic range, typically around 10³ to 10⁴.[16]

    • Solution: Experimentally determine the linear range for this compound on your specific instrument. If sample concentrations are too high, they may fall outside this range. Dilute the samples to bring them within the linear range.[16]

  • Analyte Degradation/Adsorption: As lower concentration standards are more affected by degradation and adsorption in the GC system, this can lead to a non-linear response, with the curve bending towards the x-axis at lower concentrations.[16]

    • Solution: Implement the solutions for degradation and adsorption mentioned previously, such as using an inert flow path and optimizing injection parameters.[1]

  • Detector Saturation: At high concentrations, the detector's response may become saturated, leading to a plateau in the calibration curve.

    • Solution: Reduce the concentration of the upper-level calibration standards.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound analysis from various studies.

Table 1: Limits of Quantification (LOQ) for this compound

MatrixLOQ (mg/kg)Analytical MethodReference
Agricultural Products0.01GC-ECD[6]
Vegetables0.01GC-ECD[20]
Rice, Soybean, Apple, Pepper, Cabbage0.008GC-ECD[12][13][14]
Fruits and Vegetables0.01LC-MS/MS[11][22]
Cereals0.01LC-MS/MS[9]

Table 2: Recovery Rates for this compound

MatrixSpiking Level (mg/kg)Recovery (%)Analytical MethodReference
Cabbage, Radish, Eggplant0.01, 0.05, 0.170.2 - 86.9GC-ECD[20]
Rice, Soybean, Apple, Pepper, CabbageTwo levels89.0 - 113.7GC-ECD[12][13][14]
Apples0.288115.4GC-ECD[23]
Apples0.266Not specified, but RSD was 22.1%GC-ECD[23]
Apples20.0 µg/kg, 70.0 µg/kg93.0 - 109.5, 95.4 - 107.7GC-ECD[24]

Experimental Protocols

Protocol 1: Sample Extraction and Cleanup for Agricultural Products[12][14]

  • Homogenization: Weigh a representative sample (e.g., 10 g of a ground agricultural product).

  • Extraction:

    • Add 20 mL of 3% phosphoric acid solution and let it stand for two hours.

    • Add 100 mL of acetone and homogenize for three minutes.

    • Filter the homogenate by suction.

  • Liquid-Liquid Partitioning:

  • Cleanup:

    • Evaporate the dichloromethane extract to dryness.

    • Perform column chromatography using Florisil for final cleanup.

  • Final Preparation:

    • Elute the analytes from the Florisil column.

    • Evaporate the eluate and reconstitute the residue in a known volume of n-hexane for GC-ECD analysis.

Protocol 2: Gas Chromatography Conditions[1][6]

  • Instrument: Gas Chromatograph with an Electron Capture Detector (GC-ECD).

  • Column: A silicate (B1173343) glass capillary column such as a DB-1 (0.25 mm inner diameter, 30 m length) or complementary columns like Agilent J&W DB-CLP1 and DB-CLP2 for dual-column confirmation.

  • Injector: Splitless injection is common. Temperature should be optimized (e.g., 250 °C), but lower temperatures should be tested to minimize degradation.

  • Carrier Gas: Helium or Nitrogen, at a constant flow rate.

  • Oven Temperature Program: An example program could be:

    • Initial temperature: 120°C, hold for 1 min.

    • Ramp 1: 15°C/min to 200°C, hold for 1 min.

    • Ramp 2: 5°C/min to 300°C, hold for 10 min.

  • Detector: ECD, Temperature: 300°C.

  • Injection Volume: 1-5 µL.

Visualizations

GC_ECD_Workflow cluster_prep Sample Preparation cluster_analysis GC-ECD Analysis Sample Sample Homogenization (e.g., Cryogenic Grinding) Extraction Solvent Extraction (Acidified Acetone or ACN) Sample->Extraction Add solvent Cleanup Cleanup (Florisil Column) Extraction->Cleanup Transfer extract Concentration Solvent Evaporation & Reconstitution in Hexane Cleanup->Concentration Collect eluate Injection GC Injection (On-Column or Splitless) Concentration->Injection Inject final extract Separation Chromatographic Separation (Capillary Column) Injection->Separation Introduce sample Detection ECD Detection Separation->Detection Eluting analytes Quantification Data Analysis (Peak Integration & Quantification) Detection->Quantification Generate signal

Caption: General workflow for this compound analysis by GC-ECD.

Troubleshooting_Logic rect_node rect_node Start Problem with This compound Peak? PeakShape Poor Peak Shape? (Tailing/Splitting) Start->PeakShape LowResponse Low/No Response? Start->LowResponse QuantIssue Inaccurate Quantification? Start->QuantIssue PeakShape->LowResponse No CheckLiner Check GC System: - Use Inert Liner - Check Column Cut/Install - Trim Column PeakShape->CheckLiner Yes LowResponse->QuantIssue No CheckDegradation Investigate Degradation: - Lower Injector Temp - Use On-Column Injection - Acidify Extraction Solvent LowResponse->CheckDegradation Yes CheckMatrix Mitigate Matrix Effects: - Use Matrix-Matched Standards - Improve Sample Cleanup QuantIssue->CheckMatrix Yes Result Improved Chromatography CheckLiner->Result CheckDegradation->Result CheckMatrix->Result

Caption: Troubleshooting decision tree for this compound GC-ECD analysis.

References

Minimizing matrix effects in Captafol analysis of complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the analysis of Captafol in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of analyte signal intensity caused by co-eluting compounds from the sample matrix.[1] In this compound analysis, these effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[1] This is a significant challenge, particularly in complex matrices like food, environmental, and biological samples, when using sensitive techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1]

Q2: Which analytical technique is preferred for this compound analysis, GC-MS/MS or LC-MS/MS?

A2: LC-MS/MS is the preferred technique for the analysis of this compound.[1][2][3][4] this compound is thermally unstable and prone to degradation in the hot injector of a gas chromatograph, which can lead to poor sensitivity, reproducibility, and inaccurate results.[1][3][5] LC-MS/MS analysis at lower temperatures avoids this thermal degradation.[1][2]

Q3: What is the QuEChERS method, and is it suitable for this compound analysis?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis.[6][7] It is highly suitable for this compound analysis in various complex matrices.[2][8][9] The standard QuEChERS protocol involves an extraction step with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (dSPE) step for cleanup.[7]

Q4: How can I improve the stability of this compound during sample preparation?

A4: this compound is susceptible to degradation, especially during homogenization and extraction.[2][4] To enhance stability, the following strategies are recommended:

  • Cryogenic Comminution: Homogenizing samples at low temperatures using liquid nitrogen can prevent degradation.[2][4][10]

  • Acidification: Using an acidified extraction solvent (e.g., acetonitrile (B52724) with 1% acetic acid or 0.1% formic acid) and diluting the final extract with acidified water can improve the stability of this compound.[10][11]

Q5: What are the common dSPE sorbents used for cleaning up this compound extracts?

A5: The choice of dSPE sorbent depends on the matrix composition. Common sorbents include:

  • Primary Secondary Amine (PSA): Removes organic acids, sugars, and some lipids.

  • C18: Removes non-polar interferences, particularly fats and oils.

  • Graphitized Carbon Black (GCB): Removes pigments and sterols. Care must be taken as it can also remove planar pesticides.

For general fruit and vegetable samples, a combination of PSA and MgSO₄ is often used. For high-fat matrices, C18 is recommended, and for samples with high pigment content, GCB may be necessary.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Recovery of this compound Degradation during sample preparation.- Employ cryogenic comminution for sample homogenization.[2][4][10]- Use acidified solvents for extraction and dilution.[10][11]- Avoid high temperatures throughout the analytical process.
Inefficient extraction.- Ensure proper homogenization of the sample.- Optimize the shaking/vortexing time during extraction.- For dry samples, add water before extraction to improve solvent penetration.[12]
Poor Peak Shape or Tailing Active sites in the GC liner or column (if using GC-MS).- Use analyte protectants in the GC inlet.[3]- Perform regular inlet maintenance, including liner and seal replacement.
Co-elution with matrix components.- Optimize the chromatographic gradient to better separate this compound from interferences.[13]
Signal Suppression or Enhancement (Matrix Effects) Co-eluting matrix components interfering with ionization.- Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.- Internal Standards: Use a stable isotope-labeled internal standard for this compound if available to compensate for matrix effects and recovery losses.- Sample Dilution: Dilute the final extract to reduce the concentration of interfering matrix components. This is effective if the analytical method has sufficient sensitivity.[13]- Optimize Cleanup: Use the appropriate dSPE sorbents (PSA, C18, GCB) based on the sample matrix to remove interfering compounds.[12]
Inconsistent Results/Poor Reproducibility Incomplete homogenization of the sample.- Ensure the sample is thoroughly homogenized to obtain a representative aliquot for extraction.
Variable degradation of this compound.- Strictly control temperature and pH during sample preparation.
Instrument contamination.- Clean the ion source and mass spectrometer regularly.- Use a guard column to protect the analytical column.

Experimental Protocols

Modified QuEChERS Protocol for this compound in Fruits and Vegetables

This protocol is a general guideline and may require optimization for specific matrices.

1. Sample Homogenization (Cryogenic)

  • Cut the sample into small pieces.

  • Freeze the sample pieces with liquid nitrogen.

  • Grind the frozen sample to a fine, homogenous powder using a cryogenic mill or a blender with dry ice.

  • Store the homogenized sample at -20°C or lower until extraction.

2. Extraction

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile containing 1% acetic acid.

  • If using an internal standard, add it at this stage.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube. The choice of dSPE tube depends on the matrix:

    • General Fruits and Vegetables: dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.

    • High-Fat Matrices (e.g., avocado): dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Pigmented Matrices (e.g., spinach): dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB.

  • Vortex for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.

4. Final Extract Preparation

  • Take an aliquot of the cleaned-up supernatant.

  • Dilute with acidified water (e.g., 0.1% formic acid in water) if necessary to further reduce matrix effects.[11]

  • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: Typical Performance Data for this compound Analysis using LC-MS/MS with Modified QuEChERS

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
Cereals (Rice, Wheat, Corn)0.0170-120< 20
Fruits (Apples, Grapes)0.0170-120< 10
Vegetables (Tomatoes, Spinach)0.0170-120< 10

Data is representative based on performance guidelines such as SANTE/11813/2017 and published literature.[2][4][9][10]

Visualizations

Workflow_for_Minimizing_Matrix_Effects cluster_SamplePrep Sample Preparation cluster_Analysis Analysis & Data Processing cluster_Mitigation Matrix Effect Mitigation Strategies Sample Complex Sample Homogenization Cryogenic Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acidified Acetonitrile) Homogenization->Extraction Cleanup Dispersive SPE (dSPE) (PSA, C18, or GCB) Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract LCMS LC-MS/MS Analysis FinalExtract->LCMS Dilution Sample Dilution FinalExtract->Dilution Quantification Quantification LCMS->Quantification FinalResult Accurate this compound Result Quantification->FinalResult MM_Cal Matrix-Matched Calibration Quantification->MM_Cal IS_Cal Internal Standard Calibration Quantification->IS_Cal MitigationStrategies Dilution->LCMS

Caption: Workflow for this compound analysis minimizing matrix effects.

Troubleshooting_Logic Start Inaccurate or Irreproducible This compound Results CheckRecovery Is Recovery Low or Variable? Start->CheckRecovery CheckMatrixEffect Are Matrix Effects Suspected? (Post-extraction spike experiment) CheckRecovery->CheckMatrixEffect No CheckDegradation Investigate Analyte Degradation CheckRecovery->CheckDegradation Yes OptimizeCleanup Optimize dSPE Cleanup CheckMatrixEffect->OptimizeCleanup Yes Success Accurate & Reproducible Results CheckMatrixEffect->Success No ReviewHomogenization Review Homogenization Protocol CheckDegradation->ReviewHomogenization ImplementCalibration Implement Advanced Calibration OptimizeCleanup->ImplementCalibration DiluteSample Dilute Sample Extract ImplementCalibration->DiluteSample OptimizeChromatography Optimize LC Separation DiluteSample->OptimizeChromatography OptimizeChromatography->Success ReviewExtraction Review Extraction Protocol ReviewHomogenization->ReviewExtraction ReviewExtraction->CheckMatrixEffect

Caption: Troubleshooting logic for this compound analysis issues.

References

Technical Support Center: Optimization of QuEChERS for Captafol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the extraction of Captafol using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions to optimize your experimental workflow.

Question: I am experiencing low or inconsistent recovery of this compound. What are the potential causes and how can I fix this?

Answer:

Low and erratic recovery of this compound is a frequent challenge, primarily due to its chemical instability.[1][2] this compound is particularly susceptible to degradation under alkaline conditions and at elevated temperatures.[1][3] Here are the most common causes and their solutions:

  • Analyte Degradation During Homogenization:

    • Cause: The heat generated during sample homogenization can accelerate the degradation of thermally labile pesticides like this compound.[3]

    • Solution: Employ cryogenic milling by comminuting samples with liquid nitrogen or dry ice.[4][5] This keeps the sample frozen, minimizing thermal degradation and improving the overall extraction efficiency.

  • pH-Related Degradation:

    • Cause: this compound is unstable and rapidly degrades in alkaline environments.[1] Standard QuEChERS cleanup often uses Primary Secondary Amine (PSA) sorbent, which can increase the pH of the extract and cause significant losses.[6]

    • Solution:

      • Use a Buffered QuEChERS Method: Employ officially buffered versions of the QuEChERS method, such as the AOAC 2007.01 (using acetate (B1210297) buffer) or EN 15662 (using citrate (B86180) buffer), to maintain a stable, slightly acidic pH (pH 5-5.5) throughout the extraction process.[7][8]

      • Acidify the Extraction Solvent: Add a small amount of acid, such as 1% acetic acid or formic acid, to the initial extraction solvent (acetonitrile).[9] This helps to protect base-sensitive pesticides.

  • Thermal Degradation During Analysis:

    • Cause: If using Gas Chromatography (GC), the high temperatures of the injection port can degrade this compound, leading to low recovery and poor peak shape.[3]

    • Solution:

      • Utilize LC-MS/MS: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique as it does not require high temperatures for sample introduction, thus preventing thermal degradation.[4][9]

      • Optimize GC Inlet Conditions: If GC-MS/MS must be used, employ a Programmable Temperature Vaporizer (PTV) inlet. Start the injection at a low temperature (e.g., 60 °C) and then ramp it up to ensure the analyte is transferred to the column without degradation.[3]

Question: I am observing significant matrix effects (signal suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?

Answer:

Matrix effects are a common issue in LC-MS/MS analysis, caused by co-extracted compounds from the sample matrix that interfere with the ionization of the target analyte.[10][11]

  • Cause: Insufficient removal of matrix components like fats, pigments, and sugars during the cleanup step.

  • Solutions:

    • Optimize Dispersive SPE (d-SPE) Cleanup: The choice of d-SPE sorbent is critical and matrix-dependent.[12]

      • For fatty matrices (e.g., nuts, oily seeds): Include C18 sorbent in your d-SPE tube to remove lipids.[5]

      • For highly pigmented matrices (e.g., spinach, peppers): Graphitized Carbon Black (GCB) can remove pigments, but should be used with caution as it may also adsorb planar pesticides like this compound.[9]

      • A common effective combination for many fruits and vegetables is PSA (for removing organic acids) and C18.[9]

    • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the entire QuEChERS procedure. This helps to compensate for signal suppression or enhancement by ensuring that the standards and samples experience the same matrix effects.[13][14]

    • Dilute the Final Extract: A simple and effective approach is to dilute the final extract (e.g., 10-fold) with the mobile phase before injection.[8] This reduces the concentration of interfering matrix components, thereby minimizing their impact on the ionization process.

Question: My results show poor reproducibility with a high Relative Standard Deviation (%RSD). What can I do to improve it?

Answer:

Poor reproducibility can stem from inconsistencies in sample preparation or analyte instability.

  • Causes and Solutions:

    • Inhomogeneous Sample: Ensure the initial sample is thoroughly homogenized to guarantee that the small subsample taken for extraction is representative of the whole.[7]

    • Inconsistent Extraction/Cleanup: Standardize all procedural steps. Use an automated shaker for consistent agitation times and vortex mixers for precise durations. Ensure centrifugation speed and time are constant for all samples.[15]

    • Analyte Degradation: As detailed under the "low recovery" issue, controlling pH and temperature throughout the process is critical for ensuring the stability of this compound and thus achieving reproducible results.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis with QuEChERS challenging? A1: this compound is a broad-spectrum phthalimide (B116566) fungicide.[16][17] Its analysis is challenging primarily because it is unstable and prone to degradation, especially in alkaline conditions and at high temperatures.[1][16] This instability can lead to significant analyte loss during sample preparation and analysis, requiring careful optimization of the QuEChERS protocol.

Q2: Which version of the QuEChERS method is recommended for this compound? A2: Buffered QuEChERS methods are highly recommended. The two most common are the EN 15662 method , which uses a citrate buffer, and the AOAC 2007.01 method , which uses an acetate buffer.[7] Both methods maintain a pH between 5.0 and 5.5, which is crucial for preventing the base-catalyzed degradation of this compound.[8]

Q3: What is the recommended d-SPE sorbent combination for cleaning up this compound extracts? A3: The ideal sorbent depends on the sample matrix.

  • For general-purpose cleanup in fruits and vegetables, a combination of PSA (Primary Secondary Amine) and C18 is often effective. PSA removes acidic interferences, while C18 removes nonpolar compounds like fats.[9]

  • For matrices with high fat content, the amount of C18 should be increased.[12]

  • For matrices rich in pigments like chlorophyll (B73375) (e.g., spinach), GCB (Graphitized Carbon Black) can be added. However, use the minimum amount necessary, as GCB can retain planar molecules and may lead to lower recovery of this compound.[9]

Q4: Should I use GC-MS/MS or LC-MS/MS for the final analysis of this compound? A4: LC-MS/MS is generally the superior choice for this compound analysis.[4][5] This is because it operates at ambient temperatures, avoiding the thermal degradation that this compound often undergoes in the hot injector of a GC system.[3] If GC-MS/MS is the only option, careful optimization of the injection technique is required.[3]

Q5: How can I confirm that my method is performing well? A5: Method validation is essential. According to SANTE guidelines, a validated method should demonstrate acceptable performance for the following parameters:

  • Recovery: Mean recoveries should be within the 70-120% range.[7]

  • Precision: The Relative Standard Deviation (RSD) for repeatability should be ≤20%.[7]

  • Linearity: The coefficient of determination (r²) for calibration curves should be ≥0.99.[7][13]

  • Limit of Quantification (LOQ): The method should be sensitive enough to detect this compound at or below the required regulatory limits.

Data Presentation: Performance of Optimized QuEChERS for this compound

The following tables summarize quantitative data from studies on this compound extraction, highlighting the impact of different methods and matrices on recovery.

Table 1: Recovery of this compound in Various Food Matrices using Optimized QuEChERS Methods

MatrixQuEChERS Methodd-SPE Cleanup SorbentsAnalytical TechniqueAverage Recovery (%)RSD (%)Reference
CerealsEthyl Acetate-basedNot specifiedLC-MS/MSSatisfactory performance<20%[4]
Fruits & VegetablesEthyl Acetate + 1% Acetic Acid50mg PSA + 50mg C18 + 10mg GCBLC-MS/MS70-120%<10%[9]
ApplesOriginal QuEChERSPSA + MgSO₄LC-MS/MS~90%<15%[13]
Various F&VModified Luke et al.Florisil ColumnGC-ECD91-109%Not specified[2]

Table 2: Impact of Extraction and Cleanup Choices on Fungicide Recovery

FungicidesExtraction MethodKey FindingReference
Captan, this compound, FolpetQuEChERS vs. Ethyl AcetateBoth workflows provided satisfactory performance when samples were first comminuted with liquid nitrogen.[4]
Captan, this compound, FolpetMills Method vs. Modified Luke et al.The modified Luke et al. method with Florisil cleanup provided significantly better recoveries (81-109%) compared to the Mills method (67-93%).[2]
Captan, Folpetd-SPE with PSACleanup with PSA is critical as it can raise the pH and cause degradation. Re-acidification of the extract immediately after cleanup is recommended.[6]

Experimental Protocol: Optimized QuEChERS for this compound in Fruits and Vegetables

This protocol is a generalized procedure based on the EN 15662 buffered method, which is suitable for this compound in high-moisture matrices like apples, tomatoes, or cucumbers.

1. Sample Preparation

  • Chop the entire laboratory sample into small pieces.
  • Transfer to a food processor and add dry ice to cryogenically homogenize into a fine, uniform powder.
  • Allow the CO₂ to sublime in a freezer before weighing.

2. Extraction

  • Weigh 10 g ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile (B52724) (containing 1% acetic acid, optional but recommended).
  • Add internal standards if required.
  • Cap the tube and shake vigorously for 1 minute . An automated shaker is recommended for consistency.
  • Add the EN 15662 extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate .[7]
  • Immediately cap and shake vigorously for 1 minute .
  • Centrifuge at ≥3000 g for 5 minutes to separate the layers.

3. Dispersive SPE (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL d-SPE cleanup tube.
  • The d-SPE tube should contain 150 mg anhydrous MgSO₄, 25 mg PSA, and 25 mg C18 . (Note: Adjust sorbent amounts based on matrix type).
  • Cap the tube and vortex for 30 seconds .
  • Centrifuge at ≥3000 g for 5 minutes .

4. Final Extract Preparation

  • Take an aliquot of the cleaned supernatant.
  • If necessary, dilute the extract (e.g., 1:10) with a suitable solvent (e.g., mobile phase for LC-MS/MS).
  • Transfer to an autosampler vial for analysis by LC-MS/MS.

Visualizations

QuEChERS_Workflow start_end start_end process process reagent reagent output output A Start: Homogenize Sample (Cryogenic Recommended) B Weigh 10g Sample into 50mL Tube A->B C Add 10mL Acetonitrile B->C D Shake Vigorously (1 min) C->D R1 Acetonitrile R1->C E Add QuEChERS Salts (e.g., EN 15662) D->E F Shake Vigorously (1 min) E->F R2 MgSO₄, NaCl, Citrate Buffers R2->E G Centrifuge (5 min) F->G H Transfer 1mL Supernatant to d-SPE Tube G->H I Add d-SPE Sorbents H->I J Vortex (30s) & Centrifuge (5 min) I->J R3 MgSO₄, PSA, C18 R3->I K Collect Supernatant J->K L Dilute & Analyze (LC-MS/MS Recommended) K->L

Caption: Optimized QuEChERS workflow for this compound analysis.

Caption: Troubleshooting logic for common this compound analysis issues.

References

Degradation of Captafol during sample preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the degradation of Captafol during sample preparation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is a chemically sensitive compound, and its degradation is primarily influenced by several key factors:

  • pH: this compound is susceptible to hydrolysis, a process that is rapidly accelerated in both acidic and alkaline (basic) aqueous environments.[1][2][3] It is particularly unstable under alkaline conditions and may react violently with strong alkalis.[3][4][5]

  • Temperature: Elevated temperatures significantly increase the rate of chemical degradation.[6] When heated to the point of decomposition, this compound can release toxic fumes, including phosgene, nitrogen oxides, and sulfur oxides.[2][3] Analytical procedures often specify that solvent evaporation should not exceed 40°C.[7]

  • Presence of Thiols: In biological systems, the most dominant degradation pathway is its rapid reaction with thiol-containing molecules like glutathione (B108866) and cysteine.[2][4] This reaction, which cleaves the N-S bond, is significantly faster than hydrolysis.[4]

  • Sample Matrix: The composition of the sample can affect stability. For instance, degradation can occur during the comminution (grinding) of non-acidic samples at ambient temperatures.[6] Biological matrices also contain enzymes that can contribute to degradation.[8]

Q2: What are the main degradation products of this compound?

A2: The degradation of this compound primarily proceeds through the cleavage of the N-S bond. The main products formed are:

  • Tetrahydrophthalimide (THPI)[4][9]

  • Dichloroacetic acid[2][4][9]

  • Chloride ions[4]

  • Inorganic sulfur compounds[4]

Under conditions of thermal decomposition, a different set of products can be formed, including benzene, trichloroethylene, benzonitrile, and phthalimide.[10]

Q3: What are the recommended storage conditions for this compound standards and samples?

A3: Proper storage is critical to maintain the integrity of this compound.

  • Stock Solutions & Standards: Certified reference standards are often supplied in solvents like methanol (B129727) or cyclohexane.[11][12] The recommended long-term storage for these solutions is typically refrigeration (2-8°C) or freezing (below -10°C).[12][13]

  • Solid Material: Pure or technical-grade this compound should be stored in a cool, dry, well-ventilated area.[14]

  • Prepared Samples: To minimize degradation in biological samples, they should be kept cold, processed quickly, and stored frozen, preferably at -20°C or -80°C, to inhibit enzymatic activity.[8] It is also crucial to avoid repeated freeze-thaw cycles.[8] For aqueous samples, storage at refrigerated temperatures (around 4°C) for more than a few days is not recommended without specific stability studies.[15]

Troubleshooting Guide

Issue: Low or inconsistent recovery of this compound during analysis.

This is a common problem often linked to degradation during sample preparation and analysis. Use the following questions to diagnose the potential cause.

Potential Cause Troubleshooting Question & Recommended Action
pH-Induced Hydrolysis Did you control the pH of your sample and extraction solvent? this compound degrades rapidly in alkaline and acidic conditions.[1][3] Action: Buffer your aqueous samples or use extraction methods known to be protective, such as the a-QuEChERS method, which is more suitable than standard QuEChERS for sensitive compounds like this compound.[6] Acidifying standard solutions in acetonitrile (B52724) can also reduce degradation.[6]
Thermal Degradation Were your samples or extracts exposed to high temperatures? Heat accelerates degradation.[6] Action: Maintain a cold chain throughout the process.[8] Use refrigerated centrifuges and ice baths. During solvent evaporation steps, ensure the temperature does not exceed 40°C.[7] When analyzing challenging matrices like cereals, consider comminution with liquid nitrogen to keep the sample frozen and prevent degradation.[16][17]
Degradation in GC Injector Are you using Gas Chromatography (GC) for analysis? High temperatures in the GC injector port can cause degradation of thermally labile pesticides like this compound.[6] Action: If degradation is suspected, consider using an alternative analytical technique like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which operates at lower temperatures and has been shown to be effective for analyzing the parent this compound molecule without degradation.[16][17]
Improper Storage How were your samples and standards stored prior to analysis? Improper storage is a major source of analyte loss. Action: Ensure standards and samples are stored at the correct temperatures (refrigerated or frozen) and protected from light.[8][12][13] For long-term projects, perform a stability study on your specific sample matrix under your storage conditions.

Quantitative Data on this compound Degradation

Table 1: pH-Dependent Hydrolysis of this compound

This table summarizes the half-life of this compound in aqueous solutions at different pH values, demonstrating its instability in both neutral and basic environments.

pH Half-life (Hours) Temperature
3.077.8Not Specified
7.06.54Not Specified
8.00.72Not Specified
(Data sourced from Kim et al., 1997, as cited in[3])

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis in Agricultural Products

This protocol is based on a method for analyzing agricultural products and emphasizes temperature control to minimize degradation.[7]

  • Homogenization: Weigh 10.0 g of the homogenized test sample.

  • Initial Extraction: Add 20 mL of 3% phosphoric acid solution and 100 mL of acetone (B3395972). Grind the mixture thoroughly.

  • Centrifugation: Centrifuge the mixture at 3,000 rpm for 5 minutes. Collect the supernatant.

  • Re-extraction: Add 50 mL of acetone to the remaining residue, grind again, and centrifuge under the same conditions.

  • Solvent Evaporation: Combine the supernatants and evaporate the solvent at a temperature not exceeding 40°C until the volume is reduced to approximately 20 mL.

  • Liquid-Liquid Extraction: Add 100 mL of 10% sodium chloride solution to the concentrate. Extract the aqueous phase three times with n-hexane (100 mL, 100 mL, and 50 mL).

  • Cleanup: The combined n-hexane extracts are then passed through a cleanup column (e.g., Florisil or graphite (B72142) carbon) to remove interferences.

  • Final Preparation: The cleaned eluate is evaporated at a temperature below 40°C, and the residue is dissolved in an appropriate solvent (e.g., n-hexane) for analysis by GC-ECD.[7]

Visual Diagrams

cluster_prep Sample Preparation cluster_analysis Analysis node_sample Homogenized Sample (e.g., Crop, Soil) node_extract Extraction (Acetone + Phosphoric Acid) CRITICAL: Keep Cool node_sample->node_extract node_centrifuge Centrifugation node_extract->node_centrifuge node_evap Solvent Evaporation CRITICAL: Temp < 40°C node_centrifuge->node_evap node_partition Liquid-Liquid Partitioning (n-Hexane) node_evap->node_partition node_cleanup Column Cleanup (e.g., Florisil) node_partition->node_cleanup node_final Final Extract in Solvent node_cleanup->node_final node_gc GC-ECD Analysis (Potential for thermal degradation) node_final->node_gc Option 1 node_lcms LC-MS/MS Analysis (Preferred for labile compounds) node_final->node_lcms Option 2

Caption: Workflow for this compound sample preparation and analysis.

start Low or Inconsistent This compound Recovery q_ph Was pH controlled during extraction and in final solution? start->q_ph a_ph_no Result: Hydrolysis Action: Buffer sample, use a-QuEChERS, acidify standards. q_ph->a_ph_no No q_temp Were samples/extracts exposed to high heat (>40°C)? q_ph->q_temp Yes end_node Problem Identified a_ph_no->end_node a_temp_no Result: Thermal Degradation Action: Use ice baths, refrigerated centrifuge, cryo-milling. q_temp->a_temp_no Yes q_gc Using GC analysis? q_temp->q_gc No a_temp_no->end_node a_gc_no Result: Injector Degradation Action: Optimize GC inlet parameters or switch to LC-MS/MS. q_gc->a_gc_no Yes q_storage Were samples/standards stored properly (cold & dark)? q_gc->q_storage No a_gc_no->end_node a_storage_no Result: Storage Degradation Action: Review storage protocols. Store at ≤ -20°C. q_storage->a_storage_no No q_storage->end_node Yes a_storage_no->end_node

Caption: Troubleshooting flowchart for low this compound recovery.

References

Technical Support Center: Overcoming Interference in the Electrochemical Detection of Captafol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the electrochemical detection of the fungicide Captafol.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in the electrochemical detection of this compound?

A1: Interference in the electrochemical detection of this compound can arise from several sources, including:

  • Structurally Similar Pesticides: Other fungicides with similar chemical structures, such as Captan and Folpet, can produce electrochemical signals that overlap with this compound's signal.[1][2]

  • Electroactive Co-formulants: Pesticide formulations are complex mixtures containing active ingredients and co-formulants (e.g., surfactants, solvents).[3][4][5] These co-formulants can be electroactive and may interfere with the detection of the target analyte.

  • Metal Ions: The presence of heavy metal ions such as copper (Cu²+), lead (Pb²+), and cadmium (Cd²+) in environmental or biological samples can interfere with the electrochemical signal.[6][7][8][9]

  • Complex Sample Matrix: When analyzing real-world samples like fruits, vegetables, or soil extracts, other organic molecules and inorganic salts present in the matrix can cause interference or lead to electrode fouling.

Q2: How can I improve the selectivity of my electrochemical sensor for this compound?

A2: Improving selectivity is crucial for accurate this compound detection. Key strategies include:

  • Electrode Surface Modification: Modifying the working electrode with nanomaterials like gold nanoparticles (AuNPs), graphene, or carbon nanotubes can enhance the electrocatalytic activity towards this compound, helping to better resolve its signal from interfering species.[10][11][12][13]

  • Molecularly Imprinted Polymers (MIPs): Fabricating a sensor with a molecularly imprinted polymer layer creates recognition sites that are highly specific to the this compound molecule.[6][14][15][16] This is one of the most effective methods for enhancing selectivity.

  • Optimization of Electrochemical Parameters: Fine-tuning parameters such as the pH of the supporting electrolyte, the applied potential, and the scan rate can help to separate the voltammetric peaks of this compound and interfering compounds. This compound detection is often optimal in acidic conditions (pH 4.0).

Q3: What is electrode fouling and how can I prevent it during this compound analysis?

A3: Electrode fouling is the accumulation of unwanted material on the electrode surface, which can passivate the electrode and reduce its sensitivity and reproducibility. This is particularly a concern when analyzing complex samples. To prevent fouling:

  • Surface Renewal: For solid electrodes like glassy carbon, polishing the surface between measurements can remove adsorbed interferents.

  • Electrode Modification: Coating the electrode with materials that resist fouling, such as certain polymers or nanomaterials, can provide a protective barrier.

  • Sample Pre-treatment: Implementing a sample clean-up step, such as solid-phase extraction (SPE), can remove many of the interfering compounds from the sample matrix before analysis.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Sensitivity / Weak Signal 1. Low concentration of this compound. 2. Poor electron transfer kinetics. 3. Insufficient active surface area on the electrode.1. Enhance Electrode Surface Area: Modify the electrode with nanomaterials like gold nanoparticles (AuNPs) or graphene to increase the surface area and amplify the signal. 2. Use Electrocatalysts: Incorporate materials that catalyze the electrochemical reaction of this compound. 3. Optimize Parameters: Adjust the deposition time and potential to improve the preconcentration of this compound on the electrode surface.
Poor Selectivity / Overlapping Peaks 1. Presence of interfering species with similar redox potentials (e.g., Captan, Folpet). 2. Matrix effects from complex samples.1. Fabricate a Molecularly Imprinted Polymer (MIP) Sensor: This creates highly selective binding sites for this compound. 2. Modify Electrode with Selective Materials: Use materials that have a specific affinity for this compound. 3. Optimize pH and Potential: Adjust the pH of the supporting electrolyte (acidic pH is often favorable for this compound) and the potential window to better resolve the peaks. 4. Sample Pre-treatment: Use Solid-Phase Extraction (SPE) to clean up the sample.
Poor Reproducibility / Drifting Signal 1. Electrode surface fouling. 2. Instability of the modified electrode layer. 3. Inconsistent sample preparation.1. Electrode Cleaning: Polish the electrode surface between each measurement. For modified electrodes, follow a gentle cleaning protocol recommended for the specific modification. 2. Improve Modifier Adhesion: Ensure the nanomaterial or polymer coating is stable and well-adhered to the electrode surface. 3. Standardize Protocols: Maintain consistent procedures for sample preparation, measurement conditions, and data analysis.
No Signal or Unstable Baseline 1. Incorrect experimental setup (e.g., disconnected electrodes, improper electrolyte). 2. Degradation of this compound in the sample. 3. Inactive electrode surface.1. Check Connections and Setup: Verify all connections to the potentiostat and ensure the reference and counter electrodes are properly placed in the electrochemical cell.[5] 2. Use Freshly Prepared Solutions: this compound can degrade, so use freshly prepared standard solutions and samples.[17] 3. Activate the Electrode: Perform an electrochemical activation or cleaning procedure appropriate for the electrode material.
Quantitative Data on Interference

The following table summarizes the effect of potential interfering species on the electrochemical signal of a target analyte. While specific data for this compound is limited, this table, based on studies of similar pesticides, illustrates the expected outcomes of an interference study.

Target Analyte Interfering Species Concentration Ratio (Interferent:Analyte) Signal Change (%) Reference
FenitrothionCaptan100:1< 5%[18]
FenitrothionFolpet100:1< 5%[18]
Cd²⁺ and Pb²⁺Ag⁺, Al³⁺, Cr³⁺, Fe³⁺, Fe²⁺, Mg²⁺, Ni²⁺, Zn²⁺10:1< 5%[8]
Paraoxon-ethylOther pesticides (e.g., carbaryl, atrazine)100:1< 5%[10]

Note: The data presented is illustrative of typical interference studies for pesticides. The actual interference will depend on the specific sensor and experimental conditions.

Experimental Protocols

Protocol 1: Modification of a Glassy Carbon Electrode (GCE) with Gold Nanoparticles (AuNPs)

This protocol describes a common method for modifying a GCE with AuNPs to enhance its sensitivity.

  • GCE Pre-treatment:

    • Polish the bare GCE with 0.3 µm and 0.05 µm alumina (B75360) powder on a polishing cloth.

    • Rinse thoroughly with deionized water.

    • Sonciate the electrode in ethanol (B145695) and then in deionized water for 5 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Synthesis of Gold Nanoparticles (Citrate Reduction Method):

    • Heat 50 mL of a 0.01% HAuCl₄ solution to boiling while stirring.

    • Quickly add 2 mL of a 1% trisodium (B8492382) citrate (B86180) solution.

    • Continue heating and stirring until the solution color changes to a stable dark red, indicating the formation of AuNPs.[10]

    • Allow the solution to cool to room temperature.

  • Electrode Modification:

    • Drop-cast a small volume (e.g., 10 µL) of the prepared AuNP solution onto the cleaned GCE surface.

    • Allow the solvent to evaporate completely at room temperature or under a gentle stream of nitrogen.[12]

    • The AuNP-modified GCE is now ready for use.

Protocol 2: General Procedure for Electrochemical Measurement (DPV)

Differential Pulse Voltammetry (DPV) is a sensitive technique for quantitative analysis.

  • Prepare the Electrochemical Cell:

    • Add a defined volume of the supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer, pH 4.0) to the electrochemical cell.

    • Place the modified working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode into the cell.

    • Deoxygenate the solution by bubbling with nitrogen gas for at least 10 minutes.

  • Run the DPV Scan:

    • Apply an initial potential and allow for a quiet time (e.g., 2 seconds).

    • Perform a preconcentration step by applying a negative potential (e.g., -0.6 V) for a specified time (e.g., 120 seconds) with stirring to accumulate this compound on the electrode surface.

    • Stop the stirring and allow the solution to become quiescent (e.g., 10 seconds).

    • Scan the potential towards the positive direction using a DPV waveform. Typical DPV parameters include a pulse amplitude of 50 mV, a pulse width of 50 ms, and a scan rate of 20 mV/s.

    • Record the resulting voltammogram. The peak current is proportional to the concentration of this compound.

  • Quantification:

    • Generate a calibration curve by measuring the DPV response for a series of standard solutions of this compound.

    • Alternatively, use the standard addition method for complex samples by adding known amounts of a this compound standard to the sample and measuring the increase in the peak current.

Visualizations

Experimental and Logical Workflows

G cluster_prep Sample & Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis Sample Sample Collection (e.g., fruit, water) Pretreatment Sample Pre-treatment (Filtration, SPE) Sample->Pretreatment Cell Assemble 3-Electrode Cell (WE, RE, CE) Pretreatment->Cell ElectrodePrep Electrode Preparation (Polishing, Modification) ElectrodePrep->Cell Deoxygenate Deoxygenate Electrolyte (N2 Purge) Cell->Deoxygenate Analysis Voltammetric Analysis (e.g., DPV) Deoxygenate->Analysis Data Record Voltammogram Analysis->Data Quantify Quantification (Calibration Curve / Standard Addition) Data->Quantify Result Report this compound Concentration Quantify->Result

Caption: General workflow for the electrochemical detection of this compound.

G start Start: Bare Glassy Carbon Electrode (GCE) polish 1. Mechanical Polishing (Alumina Slurry) start->polish rinse1 2. Rinse (Deionized Water) polish->rinse1 sonicate 3. Sonicate (Ethanol & Water) rinse1->sonicate dry 4. Dry (Nitrogen Stream) sonicate->dry dropcast 5. Drop-cast AuNP Solution dry->dropcast evaporate 6. Solvent Evaporation dropcast->evaporate finish Finish: AuNP-Modified GCE evaporate->finish MIP_Principle cluster_step1 1. Pre-polymerization cluster_step2 2. Polymerization cluster_step3 3. Template Removal cluster_step4 4. Reb-inding (Detection) a Template (this compound) + Functional Monomers + Cross-linker b Polymer matrix forms around the template a->b c Washing step creates specific recognition cavities b->c d This compound selectively rebinds to the imprinted cavities c->d

References

Strategies to prevent Captafol hydrolysis during analytical procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Captafol during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern during analysis?

A1: this compound is a broad-spectrum contact fungicide.[1] Its chemical structure contains a nitrogen-sulfur bond that is susceptible to cleavage, a process known as hydrolysis.[2][3] This degradation is a significant concern during analytical procedures as it leads to the loss of the parent compound, resulting in inaccurate quantification and potentially misleading results. The primary hydrolysis products are tetrahydrophthalimide (THPI) and dichloroacetic acid.[1][2]

Q2: What are the main factors that promote this compound hydrolysis?

A2: The primary factors that influence the rate of this compound hydrolysis are:

  • pH: this compound is unstable under alkaline conditions.[2] Hydrolysis is slow at acidic or neutral pH (below 7.0) but becomes rapid at a pH above 9.0.[4]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[5] Analytical procedures should be conducted at controlled, and preferably low, temperatures to minimize degradation.[6]

  • Presence of Water: As a hydrolysis reaction, the presence of water is a prerequisite. The reaction is slower in organic solvents but can still occur if water is present.

  • Presence of Sulfhydryl Compounds: this compound can also be degraded by reaction with sulfhydryl compounds, a reaction that can be faster than hydrolysis in biological systems.[2]

Q3: What are the primary degradation products of this compound hydrolysis?

A3: The main degradation products of this compound hydrolysis are tetrahydrophthalimide (THPI), chloride ions, dichloroacetic acid, and inorganic sulfur compounds.[1][2][3] The formation of these products confirms the breakdown of the parent this compound molecule.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no recovery of this compound Hydrolysis during sample preparation or analysis. This is often due to alkaline pH, high temperatures, or prolonged exposure to aqueous solutions.Maintain Acidic Conditions: Use acidified solvents for extraction and mobile phases. For example, adding 0.1% formic acid to water and acetonitrile (B52724) can minimize degradation.[7] Phosphoric acid has also been used in extraction procedures.[6] Control Temperature: Keep samples and extracts cool. Evaporate solvents at temperatures not exceeding 40°C.[6] Employ cryogenic comminution (sample grinding at very low temperatures) to improve stability.[7][8] Minimize Exposure to Water: Use anhydrous salts like sodium sulfate (B86663) to remove water from extracts.[6] Limit the time samples are in aqueous solutions.
Appearance of unexpected peaks in the chromatogram Formation of degradation products. Peaks corresponding to tetrahydrophthalimide (THPI) or other degradation products may be observed.Analyze for Degradation Products: Develop or use an analytical method that can simultaneously detect this compound and its main degradation product, THPI, to account for any breakdown.[2] Optimize Cleanup: Use appropriate cleanup steps, such as column chromatography with Florisil, to separate this compound from interfering substances and potential degradation products before analysis.[6][9]
Poor reproducibility of results Inconsistent hydrolysis across samples. Variations in sample matrix pH, processing time, or temperature can lead to different rates of degradation.Standardize Procedures: Ensure all samples are processed under identical and controlled conditions (pH, temperature, time).[7] Use Internal Standards: Incorporate a suitable internal standard to compensate for analytical variability, though it will not prevent hydrolysis.
Loss of this compound in the GC injector Thermal degradation. this compound can be thermally unstable, leading to breakdown in a hot gas chromatograph (GC) injector.Optimize GC Conditions: Use a lower injector temperature if possible. Ensure the GC liner is clean and deactivated to prevent catalytic degradation. Consider LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a viable alternative that avoids the high temperatures of GC analysis and can offer improved selectivity and sensitivity.[7][8]

Data on Factors Affecting this compound Stability

Factor Condition Effect on this compound Stability Reference
pH Alkaline (pH > 7)Rapid hydrolysis.[2][4]
Neutral (pH ≈ 7)Slow hydrolysis.[4]
Acidic (pH < 7)Relatively stable, hydrolysis is significantly retarded.[4][5]
Temperature Elevated (e.g., > 40°C)Increased rate of hydrolysis and thermal degradation.[5][6]
Room TemperatureModerate stability, but degradation can still occur over time.
Refrigerated/CryogenicSignificantly improved stability.[7]
Solvent Aqueous solutionsProne to hydrolysis, especially if not acidified.[5]
Acidified organic solvents (e.g., acetonitrile with 0.1% acetic acid)Improved stability, minimizes degradation.[10]
Non-polar organic solvents (e.g., n-hexane, benzene)Generally more stable than in aqueous or polar protic solvents.[2][6]

Experimental Protocols

Protocol 1: Gas Chromatography with Electron Capture Detection (GC-ECD)

This protocol is based on established methods for the analysis of this compound in agricultural products.[6]

1. Extraction: a. Weigh 10.0 g of the homogenized test sample. b. Add 20 mL of 3% (v/v) phosphoric acid solution and 100 mL of acetone (B3395972). c. Grind the mixture and centrifuge at 3,000 rpm for 5 minutes. Collect the supernatant. d. Re-extract the residue with 50 mL of acetone and centrifuge again. e. Combine the supernatants and evaporate to approximately 20 mL at a temperature not exceeding 40°C.

2. Liquid-Liquid Partitioning: a. To the concentrate, add 100 mL of 10% sodium chloride solution. b. Extract twice with 100 mL of n-hexane, followed by one extraction with 50 mL of n-hexane. c. Combine the n-hexane layers and dehydrate with anhydrous sodium sulfate. d. Filter and evaporate the n-hexane at a temperature not exceeding 40°C.

3. Cleanup (Column Chromatography): a. Prepare a Florisil column. b. Dissolve the residue from step 2d in a small volume of n-hexane and load it onto the column. c. Elute the column with a suitable solvent mixture (e.g., ethyl acetate (B1210297)/n-hexane). d. Collect the eluate and evaporate the solvent at a temperature not exceeding 40°C.

4. Final Solution Preparation and Analysis: a. Dissolve the residue in a precise volume of n-hexane (e.g., 2 mL). This is the test solution. b. Inject an aliquot of the test solution into the GC-ECD system. c. Quantify this compound content by comparing the peak area to a calibration curve prepared from this compound reference standards.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a modern approach that offers high sensitivity and can mitigate thermal degradation issues associated with GC.[7][8]

1. Sample Comminution: a. Homogenize the sample under cryogenic conditions (e.g., with liquid nitrogen) to prevent degradation during grinding.

2. Extraction: a. Weigh 10 g of the cryogenically homogenized sample. b. Add 10 mL of acidified ethyl acetate (e.g., with 1% acetic acid) or acidified acetonitrile. c. Homogenize at high speed.

3. Cleanup (Dispersive Solid-Phase Extraction - d-SPE): a. Take an aliquot of the supernatant from the extraction step. b. Add a d-SPE salt mixture (e.g., containing PSA, C18, and anhydrous sodium sulfate) to remove interferences. c. Vortex and centrifuge.

4. Final Solution Preparation and Analysis: a. Take the final extract and dilute it with acidified water (e.g., with 0.1% formic acid) prior to injection. b. Inject an aliquot into the LC-MS/MS system. c. Use an electrospray ionization (ESI) source in positive ion mode. d. Monitor for the specific precursor-to-product ion transitions for this compound. e. Quantify using a calibration curve prepared in a matrix-matched solvent to account for matrix effects.

Visualizations

cluster_hydrolysis This compound Hydrolysis Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis + H₂O (alkaline pH, heat) THPI Tetrahydrophthalimide (THPI) Hydrolysis->THPI Dichloroacetic_Acid Dichloroacetic Acid Hydrolysis->Dichloroacetic_Acid Other_Products Cl⁻, Inorganic Sulfur Hydrolysis->Other_Products

Caption: The hydrolysis pathway of this compound.

cluster_workflow Analytical Workflow to Minimize this compound Hydrolysis Sample Sample Collection Comminution Cryogenic Comminution Sample->Comminution Control Temp Extraction Extraction (Acidified Organic Solvent) Comminution->Extraction Maintain Acidic pH Cleanup Cleanup (d-SPE or Column Chromatography) Extraction->Cleanup Analysis Instrumental Analysis (LC-MS/MS or GC-ECD) Cleanup->Analysis Control Temp Data Data Interpretation Analysis->Data

Caption: A recommended analytical workflow to prevent this compound degradation.

References

Addressing peak tailing issues for Captafol in liquid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Captafol analysis. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing in liquid chromatography experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I identify it?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, featuring a drawn-out or sloping tail on the right side.[1] In an ideal chromatogram, peaks should be symmetrical and exhibit a Gaussian shape.[1][2] This distortion can compromise the accuracy of peak integration, decrease resolution between adjacent peaks, and lead to poor reproducibility.[1][2]

Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value close to 1.0 is ideal, while a value greater than 1.2 often indicates significant tailing.[2] For many analytical methods, an asymmetry factor up to 1.5 may be acceptable.[1][3]

Q2: What are the most likely causes of peak tailing for this compound?

A2: The primary cause of peak tailing is the presence of more than one retention mechanism for the analyte.[3][4] For a compound like this compound, which has polar functional groups, peak tailing in reversed-phase chromatography can typically be attributed to several factors:

  • Secondary Interactions with the Stationary Phase: The most common cause is the interaction of this compound with active sites on the column packing material. On silica-based columns (like C18), residual silanol (B1196071) groups (-Si-OH) can be acidic and interact with polar analytes, causing a secondary retention mechanism that leads to tailing.[5][6][7]

  • Mobile Phase pH Issues: If the mobile phase pH is not optimized, this compound might exist in more than one ionic state, leading to broadened or tailing peaks.[8] Proper pH control is crucial to ensure the analyte is in a single, un-ionized form.[1]

  • Column Degradation or Contamination: Over time, columns can degrade. Voids can form in the packing material, or the inlet frit can become partially blocked, both of which can cause peak distortion.[2][9] Accumulation of contaminants can also create new active sites for secondary interactions.[6]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or diameter between the column and detector, can cause band broadening and contribute to peak tailing.[2][6]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[2][6]

Q3: How can I troubleshoot this compound peak tailing related to the mobile phase?

A3: Mobile phase optimization is often the most effective and straightforward way to address peak tailing.

  • Adjust Mobile Phase pH: For acidic or ionizable compounds, operating at a pH well below the pKa (typically 2-3 pH units) ensures the compound is in its neutral, un-ionized form, minimizing secondary interactions with the silica (B1680970) backbone.[2] A low pH (e.g., pH 2.5-3.0) also protonates residual silanol groups, reducing their ability to interact with the analyte.[7][10]

  • Increase Buffer Strength: A buffer is essential for maintaining a stable pH.[11] Insufficient buffer concentration can lead to pH shifts on the column and inconsistent ionization of the analyte and silanol groups.[5] Increasing the buffer concentration to a range of 10-50 mM can improve peak shape by maintaining a constant pH and masking residual silanol activity.[1]

  • Optimize Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) can influence peak shape. If the elution strength is too weak, the analyte may linger on the column, contributing to tailing.[2] A modest increase of 5-10% in the organic modifier can sometimes improve peak symmetry.[2]

Q4: Could my HPLC column be the cause of the peak tailing?

A4: Yes, the column is a frequent source of peak shape problems.

  • Column Chemistry: If you are using a standard silica-based C18 column (Type A silica), it may have a higher concentration of acidic silanol groups that cause tailing.[5] Switching to a modern, high-purity silica column (Type B) or a base-deactivated (end-capped) column can significantly reduce these secondary interactions.[4][10][12]

  • Column Contamination: Strongly retained compounds from previous injections can accumulate on the column, leading to poor peak shape. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol (B129727) for reversed-phase) to remove contaminants.[2]

  • Column Void or Blockage: A sudden drop in pressure or the appearance of split or severely tailing peaks can indicate a void at the column inlet or a blocked frit.[9][13] Using a guard column can help protect the analytical column from contamination and physical damage.[11] If a void is suspected, replacing the column is the best solution.[2][3]

Q5: What instrumental or sample-related factors could be causing peak tailing?

A5: If you have ruled out mobile phase and column issues, consider these factors:

  • Extra-Column Band Broadening: Minimize the length and internal diameter of tubing between the injector, column, and detector.[2] Ensure all fittings are properly connected to avoid dead volume.

  • Sample Solvent Mismatch: The solvent used to dissolve the sample should ideally be the same as or weaker than the mobile phase.[2] Injecting a sample in a much stronger solvent can cause significant peak distortion. If a stronger solvent is required for solubility, keep the injection volume as small as possible.[1]

  • Column Overload: If peaks are tailing and also broad at the front, you may be overloading the column. Try diluting your sample or reducing the injection volume.[2][6]

Troubleshooting Workflow for Peak Tailing

The following diagram outlines a systematic approach to diagnosing and resolving peak tailing issues for this compound.

G start Observe this compound Peak Tailing (Tf > 1.2) check_mobile_phase Step 1: Check Mobile Phase start->check_mobile_phase check_column Step 2: Check Column check_instrument Step 3: Check Instrument & Sample adjust_ph Adjust pH (e.g., to 2.5-3.0) using 0.1% Formic Acid check_mobile_phase->adjust_ph Is pH optimal? increase_buffer Increase Buffer Strength (e.g., 20-50 mM) check_mobile_phase->increase_buffer Is buffer strength sufficient? check_mobile_phase->check_column No Improvement adjust_ph->check_column Still Tailing resolved Peak Shape Improved (Tf ≈ 1.0) adjust_ph->resolved Problem Solved increase_buffer->check_column Still Tailing increase_buffer->resolved Problem Solved flush_column Flush with Strong Solvent check_column->flush_column Contamination? use_bds_column Switch to Base-Deactivated (End-Capped) Column check_column->use_bds_column Using Type A Silica? replace_column Replace Column check_column->replace_column Column Old/Void? check_column->check_instrument No Improvement flush_column->check_instrument Still Tailing flush_column->resolved Problem Solved use_bds_column->check_instrument Still Tailing use_bds_column->resolved Problem Solved replace_column->check_instrument Still Tailing replace_column->resolved Problem Solved reduce_dead_volume Minimize Tubing Length/ID check_instrument->reduce_dead_volume Extra-column volume? match_sample_solvent Match Sample Solvent to Mobile Phase check_instrument->match_sample_solvent Solvent mismatch? reduce_injection Reduce Injection Volume/ Concentration check_instrument->reduce_injection Overload? reduce_dead_volume->resolved match_sample_solvent->resolved reduce_injection->resolved

Caption: A systematic workflow for troubleshooting peak tailing.

Mechanism of Peak Tailing

Secondary interactions are a primary cause of peak tailing. The diagram below illustrates how this compound molecules can interact with residual silanol groups on a silica-based stationary phase, leading to delayed elution for some molecules and a tailing peak shape.

Caption: Secondary interactions causing peak tailing.

Experimental Protocols & Data

Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing

This protocol provides a systematic method for determining the optimal mobile phase pH to achieve symmetrical peaks for this compound.

Objective: To reduce the tailing factor (Tf) for the this compound peak to approximately 1.0-1.2.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid (or other suitable acid/buffer system)

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile. From this, prepare a working standard at a suitable concentration (e.g., 10 µg/mL) by diluting with a 50:50 acetonitrile/water mixture.

  • Prepare Mobile Phases:

    • Mobile Phase A (Aqueous): Prepare a series of aqueous mobile phases with varying pH values. For example:

      • pH 4.5: Deionized water

      • pH 3.5: 0.05% Formic acid in water

      • pH 3.0: 0.1% Formic acid in water

      • pH 2.5: 0.2% Formic acid in water

    • Mobile Phase B (Organic): 100% Acetonitrile

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 220 nm

    • Gradient: 60% A to 90% B over 10 minutes (adjust as needed for elution)

  • Systematic Testing:

    • Equilibrate the HPLC system with the first mobile phase condition (starting at the highest pH, e.g., 4.5) for at least 15-20 column volumes.

    • Inject the this compound working standard in triplicate.

    • Record the chromatograms and calculate the average tailing factor for the this compound peak.

    • Repeat the equilibration and injection steps for each subsequent mobile phase pH, moving from highest to lowest.

  • Data Analysis:

    • Compile the tailing factor results for each pH condition into a table.

    • Identify the pH that provides the most symmetrical peak (Tf closest to 1.0). This will be the optimal pH for the analysis.

Data Presentation: Effect of Mobile Phase pH on this compound Peak Tailing

The following table summarizes typical results from the pH optimization experiment described above. The data demonstrates that decreasing the mobile phase pH significantly improves the peak shape for this compound.

Mobile Phase Aqueous ComponentApproximate pHAverage Retention Time (min)Average Tailing Factor (Tf)
Deionized Water4.56.211.85
0.05% Formic Acid in Water3.56.251.42
0.1% Formic Acid in Water 3.0 6.28 1.15
0.2% Formic Acid in Water2.56.321.18

Data is representative and for illustrative purposes.

References

Technical Support Center: Enhancing Sensitivity for Trace-Level Detection of Captafol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace-level detection of Captafol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for trace-level detection of this compound?

A1: The most prevalent and validated methods for trace-level this compound detection are Gas Chromatography with an Electron Capture Detector (GC-ECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1] Electrochemical sensors and biosensors are emerging as alternative techniques, offering advantages in terms of speed and portability.

Q2: this compound is known to be unstable. How can I prevent its degradation during sample preparation and analysis?

A2: this compound is susceptible to degradation, especially under alkaline conditions and at high temperatures.[2] To minimize degradation:

  • pH Control: Use acidic conditions during extraction. For instance, adding phosphoric acid to the sample and using an acidified mobile phase in LC-MS/MS can improve stability.

  • Temperature Control: Avoid high temperatures during sample processing. Use cryogenic milling for sample comminution and keep evaporation steps at or below 40°C.[1] In GC analysis, degradation can occur in the hot injector port, so optimizing injection parameters is crucial.

  • Solvent Choice: Use appropriate solvents for extraction and reconstitution. Acetonitrile (B52724) and n-hexane are commonly used.[1] The stability of this compound can vary in different solvents, so it's essential to use freshly prepared standards.

Q3: What are the key challenges in achieving high sensitivity for this compound detection?

A3: Key challenges include:

  • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of this compound in LC-MS/MS, leading to signal suppression or enhancement.[3]

  • Analyte Degradation: As mentioned, this compound's instability can lead to lower recoveries and inaccurate quantification.

  • Low Concentrations: Detecting trace levels requires highly sensitive instrumentation and optimized methods to distinguish the analyte signal from background noise.

Q4: How do I choose the most suitable method for my samples?

A4: The choice of method depends on several factors, including the sample matrix, required sensitivity (limit of detection/quantification), available instrumentation, and the number of samples.

  • GC-ECD: A robust and sensitive technique, particularly for routine analysis of a smaller number of target analytes. It is a well-established method for this compound.

  • LC-MS/MS: Offers high selectivity and sensitivity and is suitable for complex matrices. It can also be used for multi-residue analysis, detecting a wide range of pesticides simultaneously.

  • Electrochemical Sensors/Biosensors: Best suited for rapid screening and in-field applications, though they may require more specialized development and validation for specific matrices.

Troubleshooting Guides

Gas Chromatography with Electron Capture Detector (GC-ECD)
Issue Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the injector liner or column. 2. Column contamination. 3. Improper column installation.1. Use a deactivated liner and/or replace the liner. 2. Bake out the column according to the manufacturer's instructions. If contamination persists, trim the front end of the column or replace it. 3. Ensure the column is installed at the correct depth in the injector and detector.
Low Signal Intensity / Poor Sensitivity 1. Degradation of this compound in the hot injector. 2. Detector contamination. 3. Leaks in the system. 4. Inefficient sample extraction or cleanup.1. Optimize injector temperature; a lower temperature may reduce degradation. Use a pulsed splitless injection if available. 2. Clean the ECD cell according to the manufacturer's protocol.[4] 3. Perform a leak check of the gas lines, septum, and fittings. 4. Review and optimize the extraction and cleanup steps to improve recovery.
Baseline Noise or Drift 1. Contaminated carrier or makeup gas. 2. Column bleed. 3. Contaminated detector.1. Ensure high-purity gases and install or replace gas purifiers. 2. Condition the column properly. Ensure the oven temperature does not exceed the column's maximum limit. 3. Clean the detector as per the manufacturer's guidelines.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Issue Possible Cause(s) Recommended Solution(s)
Signal Suppression or Enhancement (Matrix Effects) 1. Co-eluting matrix components interfering with ionization. 2. High concentration of salts in the final extract.1. Improve sample cleanup to remove interfering compounds. Dilute the sample extract. Use matrix-matched calibration standards or a stable isotope-labeled internal standard for quantification. 2. Ensure efficient desalting during sample preparation.
Inconsistent Retention Times 1. Changes in mobile phase composition. 2. Column degradation or contamination. 3. Fluctuation in column temperature.1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Flush the column with a strong solvent. If the problem persists, replace the column. 3. Use a column oven to maintain a stable temperature.
Low Signal Intensity 1. Suboptimal ionization parameters. 2. Degradation of this compound in the source. 3. Inefficient sample transfer to the mass spectrometer.1. Optimize source parameters such as capillary voltage, gas flows, and temperature for this compound. 2. Use a mobile phase with an acidic modifier (e.g., formic acid) to improve stability. 3. Check for clogs in the sample path and ensure proper nebulization.
Electrochemical and Biosensors
Issue Possible Cause(s) Recommended Solution(s)
Low Sensitivity or No Response 1. Fouling of the electrode surface by matrix components. 2. Inactivation of the biological recognition element (in biosensors). 3. Incorrect buffer pH or ionic strength.1. Implement a more effective sample cleanup procedure. The electrode may need to be polished or electrochemically cleaned between measurements. 2. Ensure proper storage and handling of the biosensor. Optimize immobilization conditions. 3. Optimize the buffer conditions for the specific sensor and target analyte.
Poor Reproducibility 1. Inconsistent surface modification of the electrode. 2. Incomplete regeneration of the sensor surface (for reusable sensors). 3. Variations in sample matrix.1. Standardize the electrode preparation and modification protocol. 2. Develop and validate a robust regeneration protocol. 3. Use matrix-matched calibration or standard addition for quantification.
Interference from Other Compounds 1. Other electroactive compounds in the sample are being detected. 2. Non-specific binding to the sensor surface.1. Modify the electrode with a selective layer or use a specific biological recognition element (e.g., an enzyme or antibody) to enhance selectivity. 2. Block non-specific binding sites on the sensor surface (e.g., with bovine serum albumin).

Quantitative Data Summary

The following table summarizes the performance of different analytical methods for the detection of this compound.

Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference
GC-ECDAgricultural Products-0.01 mg/kg-[1]
GC-ECDFruits and Vegetables-0.008 mg/kg89.0 - 113.7[5]
LC-MS/MSFruits and Vegetables-0.01 mg/kg70 - 120[3]
Differential Pulse PolarographyFormulations1.2 x 10⁻⁹ M-98.7 - 99.8

Note: LOD and LOQ values can vary significantly depending on the specific instrumentation, method parameters, and matrix. The values presented here are for general comparison.[6][7][8][9][10]

Experimental Protocols

Sample Preparation using a Modified QuEChERS Method for Fruits and Vegetables

This protocol is a general guideline and may need optimization for specific matrices.

  • Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction:

    • Add 10-15 mL of acetonitrile containing 1% acetic acid.

    • Add appropriate internal standards.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. For samples with high fat content, C18 sorbent can be added. For samples with high pigment content, graphitized carbon black (GCB) can be used, but be aware that it may adsorb planar pesticides.

    • Shake for 1 minute.

  • Final Centrifugation and Analysis:

    • Centrifuge at a high rcf for 5 minutes.

    • Take an aliquot of the final extract for analysis by GC-ECD/MS or LC-MS/MS. The extract may need to be acidified and/or diluted prior to injection.

GC-ECD Analysis
  • Instrument Conditions (Example):

    • Injector: Splitless mode, 250°C.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Nitrogen, constant flow.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Detector: ECD, 300°C.

  • Calibration: Prepare a series of matrix-matched calibration standards to compensate for matrix effects.

  • Injection: Inject 1-2 µL of the final extract.

LC-MS/MS Analysis
  • Instrument Conditions (Example):

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A) Water with 0.1% formic acid, B) Acetonitrile with 0.1% formic acid. Use a suitable gradient elution.

    • Flow Rate: 0.3 mL/min.

    • Ion Source: Electrospray ionization (ESI) in positive or negative mode (to be optimized for this compound).

    • MS/MS Parameters: Optimize precursor and product ions, collision energy, and other MS parameters for this compound using a standard solution.

  • Calibration: Prepare matrix-matched calibration standards.

  • Injection: Inject 2-5 µL of the final extract.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup GC_ECD GC-ECD Cleanup->GC_ECD LC_MSMS LC-MS/MS Cleanup->LC_MSMS Sensor Electrochemical/Biosensor Cleanup->Sensor Quantification Quantification GC_ECD->Quantification LC_MSMS->Quantification Sensor->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the trace-level detection of this compound.

Method_Selection Start Start: Need to detect this compound Matrix_Complexity Complex Matrix? (e.g., high fat/pigment) Start->Matrix_Complexity Sensitivity_Need High Sensitivity & Selectivity Required? Matrix_Complexity->Sensitivity_Need Yes Field_Use Rapid/In-field Screening? Matrix_Complexity->Field_Use No LC_MSMS LC-MS/MS Sensitivity_Need->LC_MSMS Yes GC_ECD GC-ECD Sensitivity_Need->GC_ECD No Throughput High Sample Throughput? Throughput->LC_MSMS Yes Throughput->GC_ECD No Field_Use->Throughput No Sensor Electrochemical/Biosensor Field_Use->Sensor Yes Enzyme_Biosensor cluster_sensor Biosensor Surface Electrode Electrode Enzyme Immobilized Enzyme (e.g., Acetylcholinesterase) Inhibition Enzyme Inhibition Enzyme->Inhibition Signal_Change Reduced Signal Enzyme->Signal_Change Reduced catalytic activity This compound This compound This compound->Inhibition Inhibition->Signal_Change Prevents substrate conversion Substrate Substrate (e.g., Acetylthiocholine) Substrate->Enzyme

References

Technical Support Center: Optimizing Captafol Analysis by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the gas chromatography (GC) analysis of Captafol. The focus is on optimizing injection parameters to overcome common challenges associated with this thermally sensitive compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound.

Question: Why is my this compound peak very small or absent, while another unexpected peak is large?

Answer: This is a classic symptom of thermal degradation. This compound is a thermally labile pesticide that can easily break down in a hot GC injector, leading to inaccurate results.[1][2] The large, unexpected peak is likely its primary degradation product, tetrahydrophthalimide (THPI).[1]

Potential Causes & Solutions:

  • High Injector Temperature: An excessively hot injector is the most common cause of degradation.[3]

    • Solution: Lower the injector temperature. For conventional split/splitless inlets, start around 200-225°C and optimize downwards. The goal is to find the lowest temperature that allows for efficient volatilization without causing degradation.

    • Advanced Solution: Use a temperature-programmable inlet, also known as a multimode inlet (MMI). Start the injection at a low temperature (e.g., 60°C) and then rapidly ramp the temperature to transfer the analyte to the column.[4] This technique protects the compound during injection while ensuring it is fully volatilized.[4]

  • Active Sites in the Inlet: The glass liner, glass wool packing, or contamination within the injector can have active sites that catalyze the degradation of this compound.

    • Solution 1: Replace the inlet liner. Use a high-quality, deactivated liner. A dimpled liner without glass wool is often recommended to minimize surface area and potential active sites.[4]

    • Solution 2: Perform regular inlet maintenance. Contamination from previous samples can build up, creating active sites. Clean the injector and replace seals and septa regularly.

Question: My this compound peak is showing significant tailing. What can I do to improve the peak shape?

Answer: Peak tailing is often caused by unwanted interactions between this compound and active sites within the GC system, or by non-optimal chromatographic conditions.[5]

Potential Causes & Solutions:

  • Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites that interact with polar analytes.

    • Solution: Trim the column. Cut 10-20 cm from the inlet end of the column to remove the contaminated section.[6]

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volumes, leading to peak tailing.[6]

    • Solution: Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth.

  • Active Sites in Liner/Inlet: As with degradation, active sites in the liner can cause peak tailing.

    • Solution: Replace the liner with a new, deactivated one. Ensure the liner is of high quality.[7]

  • Incompatible Stationary Phase: The polarity of the column's stationary phase may not be ideal for this compound.

    • Solution: While 5% phenyl-methylpolysiloxane columns (e.g., DB-5) are common, other phases have been evaluated. A fluorosilicone stationary phase (like SP-2401) has been reported to provide good column stability and response for this compound.[8]

Question: I am experiencing poor reproducibility and inconsistent peak areas. What are the likely causes?

Answer: Poor reproducibility is often linked to the injection step, especially with a thermally sensitive compound like this compound. Inconsistent degradation or sample introduction will lead to fluctuating results.

Potential Causes & Solutions:

  • Inconsistent Thermal Degradation: Minor fluctuations in injector temperature or residence time can cause varying degrees of degradation from one injection to the next.

    • Solution: Implement the solutions for degradation mentioned above, such as lowering the inlet temperature or using an on-column or temperature-programmable injection technique.[1][4] A more robust injection method will lead to better reproducibility.

  • Injector Leaks: A leak in the injector, often at the septum, can cause a portion of the sample to be lost, leading to smaller and inconsistent peak areas.

    • Solution: Check for leaks using an electronic leak detector. Replace the septum and ensure all fittings are tight.[9]

  • Autosampler or Syringe Issues: A malfunctioning autosampler or a plugged syringe can lead to inconsistent injection volumes.

    • Solution: Clean or replace the syringe.[9] Verify the autosampler is functioning correctly by observing the injection sequence.

Frequently Asked Questions (FAQs)

Q1: What is the best injection technique for analyzing this compound?

A1: Due to its thermal instability, the ideal injection technique minimizes the analyte's exposure to high temperatures.

  • On-Column Injection (OCI): This is considered the best technique to prevent thermal degradation.[1][10] The sample is injected directly onto the column at a low temperature, completely bypassing the hot injector where degradation primarily occurs.[3][10]

  • Temperature-Programmed (Multimode) Inlet: This is an excellent alternative. It starts the injection at a low temperature to protect the this compound and then ramps the temperature to ensure complete transfer to the column.[4]

  • Splitless Injection: While common, this technique is prone to causing significant degradation of this compound if not carefully optimized with low inlet temperatures and a highly deactivated inlet liner.[2][10]

Q2: What are the recommended GC parameters for a starting method?

A2: The following tables summarize typical starting parameters gathered from various analytical methods. These should be used as a starting point and optimized for your specific instrument and application.

Table 1: Recommended Injector & Column Parameters

ParameterRecommendationRationale & Notes
Injection Technique On-Column (OCI) or Temperature-Programmed InletMinimizes thermal degradation of this compound.[1][4][10]
Injector Temperature Isothermal: ≤ 225°C; Programmed: Start at 60-80°C, then rampLower temperatures are critical to prevent breakdown.[3][4]
Liner Type Deactivated, Dimpled, No Glass WoolReduces active sites and catalytic surfaces.[4]
Column Phase 5% Phenyl Methyl Silicone (e.g., DB-5 type)A common, robust phase for pesticide analysis.[11][12]
Column Dimensions 15-30 m length, 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for capillary GC analysis of pesticides.[11]

Table 2: Recommended Oven & Detector Parameters

ParameterRecommendationRationale & Notes
Carrier Gas Helium or HydrogenEnsure high purity gas.
Oven Program Start at 50-70°C (hold 1-2 min), ramp 25°C/min to 125°C, then 10°C/min to 300°C (hold 3-5 min)This is a typical program; it must be optimized to ensure separation from matrix interferences.[11]
Detector Electron Capture Detector (ECD) or Mass Spectrometer (MS)ECD is highly sensitive to the halogenated structure of this compound.[11][13] MS provides confirmation of identity.[12]
Detector Temp (ECD) 300 - 320°CStandard operating temperature for an ECD.

Q3: Can you provide a general experimental protocol for sample preparation?

A3: The following is a generalized protocol based on common methods for extracting this compound from agricultural products.[11][12][14]

Experimental Protocol: Extraction of this compound from Agricultural Samples

  • Homogenization: Weigh 10.0 g of a homogenized test sample.

  • Extraction: Add 20 mL of 3% phosphoric acid solution and 100 mL of acetone (B3395972).[12][14] Homogenize the mixture for 3 minutes.

  • Centrifugation/Filtration: Centrifuge the mixture at 3,000 rpm for 5 minutes and collect the supernatant.[11] Alternatively, filter by suction.

  • Re-extraction: Add 50 mL of acetone to the residue, repeat the homogenization and centrifugation/filtration, and combine the supernatants.

  • Liquid-Liquid Partitioning: Reduce the volume of the combined acetone extracts to ~20 mL at a temperature not exceeding 40°C. Add 100 mL of 10% sodium chloride solution and extract twice with 100 mL of n-hexane (or dichloromethane).[11][12]

  • Drying: Pass the combined organic extracts through anhydrous sodium sulfate (B86663) to remove residual water.

  • Solvent Exchange & Concentration: Evaporate the solvent at <40°C. Dissolve the residue in a known volume (e.g., 2-5 mL) of n-hexane or another appropriate solvent for GC injection.[11] This final solution is the test solution.

  • Cleanup (Optional): For complex matrices, an additional cleanup step using Florisil column chromatography may be necessary to remove interferences before the final concentration step.[12][14]

Visualizations

The following diagrams illustrate key workflows for this compound analysis.

G cluster_0 Troubleshooting Workflow for Poor this compound Peak Start Poor this compound Peak (Low Response / Tailing / No Peak) Degradation Suspicion: Thermal Degradation? Start->Degradation Activity Suspicion: System Activity? Start->Activity LowerTemp Action: Lower Injector Temp (e.g., <225°C) Degradation->LowerTemp Yes TrimCol Action: Trim 10-20cm from Column Inlet Activity->TrimCol Yes ProgTemp Action: Use Programmed Inlet (MMI) or On-Column Injection LowerTemp->ProgTemp Still an issue CheckLiner_D Action: Use Deactivated Liner (No Wool) ProgTemp->CheckLiner_D Still an issue CheckLiner_A Action: Replace Inlet Liner TrimCol->CheckLiner_A Still an issue CheckInstall Action: Verify Correct Column Installation CheckLiner_A->CheckInstall Still an issue

Caption: Troubleshooting decision tree for common this compound GC issues.

G cluster_1 This compound GC Analysis Workflow SamplePrep 1. Sample Preparation (Homogenization, Extraction, Partitioning) Cleanup 2. Optional Cleanup (e.g., Florisil Column) SamplePrep->Cleanup Concentration 3. Concentration & Solvent Exchange Cleanup->Concentration GC_Injection 4. GC Injection (On-Column or Programmed Inlet) Concentration->GC_Injection Separation 5. Chromatographic Separation GC_Injection->Separation Detection 6. Detection (ECD or MS) Separation->Detection Data_Analysis 7. Data Analysis (Quantification & Confirmation) Detection->Data_Analysis

Caption: General experimental workflow for this compound analysis.

References

Troubleshooting poor recovery of Captafol during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the solid-phase extraction (SPE) of Captafol.

Troubleshooting Guide: Poor Recovery of this compound

Low recovery of this compound during solid-phase extraction is a common issue that can compromise analytical results. The following guide provides a systematic approach to diagnosing and resolving this problem.

Initial Assessment: Where is the this compound Being Lost?

Before optimizing your SPE protocol, it is crucial to determine at which stage the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step of the SPE process (load, wash, and elution).

Troubleshooting Workflow

G cluster_start cluster_investigation Investigation cluster_solutions_load Solutions for Loss in Load Fraction cluster_solutions_wash Solutions for Loss in Wash Fraction cluster_solutions_elute Solutions for Analyte Retention cluster_end start Start: Poor this compound Recovery collect_fractions Collect & Analyze Fractions: Load, Wash, Elute start->collect_fractions analyze_load Analyte in Load Fraction? collect_fractions->analyze_load analyze_wash Analyte in Wash Fraction? collect_fractions->analyze_wash analyze_elute Analyte Retained on Column? collect_fractions->analyze_elute solution_load_1 Increase Sorbent Affinity (e.g., change sorbent type) analyze_load->solution_load_1 Yes solution_load_2 Adjust Sample pH (acidify to suppress ionization) analyze_load->solution_load_2 Yes solution_load_3 Decrease Loading Solvent Strength (dilute with a weaker solvent) analyze_load->solution_load_3 Yes solution_load_4 Decrease Flow Rate analyze_load->solution_load_4 Yes solution_wash_1 Decrease Wash Solvent Strength analyze_wash->solution_wash_1 Yes solution_wash_2 Decrease Wash Solvent Volume analyze_wash->solution_wash_2 Yes solution_wash_3 Ensure Column is Dry Before Wash analyze_wash->solution_wash_3 Yes solution_elute_1 Increase Elution Solvent Strength analyze_elute->solution_elute_1 Yes solution_elute_2 Increase Elution Solvent Volume analyze_elute->solution_elute_2 Yes solution_elute_3 Adjust Elution Solvent pH analyze_elute->solution_elute_3 Yes end Successful Recovery solution_load_1->end solution_load_2->end solution_load_3->end solution_load_4->end solution_wash_1->end solution_wash_2->end solution_wash_3->end solution_elute_1->end solution_elute_2->end solution_elute_3->end

Caption: A workflow diagram for troubleshooting poor this compound recovery during SPE.

Scenario 1: this compound is Found in the Loading Fraction

This indicates that the analyte is not being effectively retained by the SPE sorbent.

Potential Cause Recommended Solution Rationale for this compound
Insufficient Sorbent Affinity Consider a different sorbent material. For a non-polar compound like this compound, a C18 or C8 reversed-phase sorbent is typically used. If matrix interferences are an issue, a more selective sorbent may be necessary.This compound is practically insoluble in water, suggesting strong hydrophobic interactions are needed for retention.
Sample pH Not Optimal Adjust the pH of the sample. For this compound, which is susceptible to hydrolysis under alkaline conditions, acidifying the sample can improve stability and retention.[1][2][3]Maintaining an acidic to neutral pH (below 7.0) is critical to prevent degradation of this compound.[3]
Loading Solvent is Too Strong Dilute the sample with a weaker solvent (e.g., water) to reduce the elution strength of the loading solvent.If the sample is dissolved in a high percentage of organic solvent, this compound will have a lower affinity for the sorbent.
High Flow Rate Decrease the flow rate during sample loading to allow for sufficient interaction time between this compound and the sorbent.A slower flow rate enhances the kinetics of binding.
Sorbent Overload Use a larger SPE cartridge or a sorbent with a higher loading capacity if the sample concentration is high.[4]Exceeding the sorbent's capacity will cause the analyte to pass through unretained.

Scenario 2: this compound is Found in the Wash Fraction

This suggests that the wash step is too aggressive and is prematurely eluting the analyte.

Potential Cause Recommended Solution Rationale for this compound
Wash Solvent is Too Strong Decrease the strength of the wash solvent. For example, if using 50% methanol (B129727), try reducing it to 20% or 30%.The goal of the wash step is to remove interferences that are less strongly retained than this compound.
Excessive Wash Volume Reduce the volume of the wash solvent.Minimizing the wash volume can prevent the gradual elution of the target analyte.
Incomplete Column Drying Ensure the column is thoroughly dried before the wash step, especially if using immiscible solvents.Residual loading solvent can alter the effectiveness of the wash step.

Scenario 3: this compound is Retained on the Column (Not Found in Load, Wash, or Elution Fractions)

This indicates that the elution solvent is not strong enough to desorb the analyte from the sorbent.

Potential Cause Recommended Solution Rationale for this compound
Elution Solvent is Too Weak Increase the strength of the elution solvent. For reversed-phase SPE, this typically means increasing the percentage of organic solvent (e.g., from 70% to 90% acetonitrile (B52724) or methanol).A stronger solvent is needed to overcome the hydrophobic interactions between this compound and the sorbent.
Insufficient Elution Volume Increase the volume of the elution solvent or perform a second elution and combine the fractions.This ensures complete desorption of the analyte from the sorbent bed.
Secondary Interactions Consider adding a modifier to the elution solvent to disrupt any secondary interactions between this compound and the sorbent.While less common for non-polar compounds, residual active sites on the silica (B1680970) backbone of the sorbent can sometimes cause issues.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that can affect its recovery during SPE?

A1: this compound is a non-polar compound with very low water solubility (1.4 mg/L at 20°C).[5][6] It is stable in neutral or slightly acidic conditions but is susceptible to rapid hydrolysis under alkaline conditions.[1][2][3] It can also be degraded by reacting with sulfhydryl compounds.[1] These properties dictate that SPE methods should utilize reversed-phase sorbents and that the pH of the sample and solvents should be carefully controlled to prevent degradation.

This compound Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_sulfhydryl Reaction with Sulfhydryl Compounds (R-SH) This compound This compound THPI_H Tetrahydrophthalimide (THPI) This compound->THPI_H Alkaline Conditions DCAA_H Dichloroacetic Acid This compound->DCAA_H Alkaline Conditions THPI_S Tetrahydrophthalimide (THPI) This compound->THPI_S Neutral/Slightly Alkaline pH Thioether Thioether Adduct This compound->Thioether Neutral/Slightly Alkaline pH

Caption: Degradation pathways of this compound via hydrolysis and reaction with sulfhydryl compounds.

Q2: What type of SPE sorbent is most appropriate for this compound extraction?

A2: Due to its non-polar nature, a reversed-phase sorbent such as C18 (octadecyl) or C8 (octyl) is generally the most suitable choice for retaining this compound from aqueous samples. For samples with complex matrices, polymeric reversed-phase sorbents may offer higher capacity and stability across a wider pH range.

Q3: How can I prevent the degradation of this compound during sample preparation and SPE?

A3: To minimize degradation, it is crucial to:

  • Control pH: Maintain the sample and all solutions at a neutral or slightly acidic pH (pH < 7).[3] Avoid any contact with alkaline substances.[1][2]

  • Temperature: Perform extraction and solvent evaporation steps at a controlled, low temperature (e.g., not exceeding 40°C) to prevent thermal decomposition.[7]

  • Avoid Reactive Reagents: Be aware that this compound can react with sulfhydryl-containing compounds, such as certain thiols.[1]

Q4: What are some common solvents used for the extraction and elution of this compound?

A4: Common solvents for extracting this compound from solid matrices include acetone (B3395972) and n-hexane.[7] For elution from reversed-phase SPE cartridges, acetonitrile and methanol are effective. The optimal elution solvent will be a high percentage of one of these organic solvents, often mixed with a small amount of water or a pH modifier.

Q5: Can matrix effects from complex samples like soil or agricultural products impact this compound recovery?

A5: Yes, matrix effects can significantly impact recovery. Co-extracted substances can interfere with the binding of this compound to the sorbent or cause ion suppression/enhancement in mass spectrometry-based detection methods. To mitigate this:

  • Sample Pre-treatment: Incorporate a sample clean-up step, such as liquid-liquid extraction or protein precipitation, before SPE.

  • Wash Steps: Optimize the wash steps in your SPE protocol to selectively remove interfering compounds.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for any signal suppression or enhancement.

Experimental Protocols

General Protocol for Solid-Phase Extraction of this compound from an Aqueous Sample

This protocol is a starting point and should be optimized for your specific sample matrix and analytical instrumentation.

  • Sorbent: C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Conditioning:

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of reagent-grade water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Adjust the sample pH to ~6.0.

    • Load the sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.

  • Drying:

    • Dry the cartridge thoroughly under a vacuum or by passing air through it for 5-10 minutes.

  • Elution:

    • Elute the this compound with 5-10 mL of a strong solvent (e.g., acetonitrile or methanol). Collect the eluate.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.[7]

    • Reconstitute the residue in a suitable solvent for your analytical method (e.g., n-hexane for GC analysis).

Data Presentation: Example of Recovery Data for Method Optimization

The following table illustrates how to present quantitative data when optimizing an SPE method.

Condition Sorbent Wash Solvent Elution Solvent Mean Recovery (%) Standard Deviation (%)
Method 1 C1810% MethanolAcetonitrile658.2
Method 2 C1810% MethanolMethanol727.5
Method 3 C185% MethanolAcetonitrile884.1
Method 4 C810% MethanolAcetonitrile855.3

References

Technical Support Center: Method Development for Separating Captafol from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the analytical separation of Captafol and its geometric isomers. This resource provides detailed troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols to facilitate robust and efficient method development.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My chromatogram shows a single, broad peak instead of two distinct peaks for the cis- and trans-isomers of this compound. What should I do?

A1: Co-elution of geometric isomers is a common challenge. The primary goal is to enhance the selectivity of your chromatographic system.

  • For High-Performance Liquid Chromatography (HPLC):

    • Optimize the Mobile Phase:

      • Solvent Strength: Systematically adjust the ratio of your organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous phase. A lower percentage of the organic solvent will increase retention times and may improve separation.

      • Solvent Type: The selectivity between acetonitrile and methanol (B129727) can differ significantly. If you are using one, try switching to the other or using a ternary mixture.

      • Temperature: Vary the column temperature. Lower temperatures can sometimes enhance the resolution of isomers.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different chemistry. Phenyl-hexyl or biphenyl (B1667301) phases can offer different selectivity for compounds with ring structures compared to standard C18 columns. For geometric isomers, columns with shape-selective phases, like cholesterol-based columns, can also be effective.[1]

  • For Gas Chromatography (GC):

    • Temperature Program: Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting compounds.

    • Stationary Phase: The choice of GC column is critical. A mid-polarity column, such as one with a phenyl-arylene stationary phase, may provide better selectivity for geometric isomers than a non-polar (e.g., DB-1) or a highly polar phase.

    • Carrier Gas Flow Rate: Adjust the linear velocity of the carrier gas (e.g., helium, hydrogen) to operate closer to the optimal flow rate for your column, which can improve efficiency.

Q2: I am observing peak tailing for my this compound isomer peaks. What is the likely cause and how can I fix it?

A2: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, or by issues with the chromatographic system.

  • Check for Active Sites: In HPLC, acidic silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase can interact with polar analytes, causing tailing.

    • Mobile Phase pH: If using a reversed-phase method with an aqueous component, ensure the pH is appropriate. For a compound like this compound, which is neutral, this is less likely to be the primary cause unless ionizable impurities are present.

    • Additives: The use of mobile phase additives is generally not necessary for neutral compounds unless there are strong secondary interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.[2][3]

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Try flushing the column with a strong solvent or replacing it if it is old.[2][4]

Q3: My retention times are shifting from one injection to the next. How can I improve the reproducibility of my method?

A3: Unstable retention times indicate a lack of method robustness or a problem with the HPLC/GC system.

  • System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important for gradient methods.[2]

  • Mobile Phase Preparation: If using a multi-component mobile phase, it is often more reproducible to pre-mix the solvents rather than relying on the pump's online mixing, especially at low percentages of one component.[2]

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[2]

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Air bubbles in the system can also cause fluctuations. Degas the mobile phase and purge the pump.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound that I need to separate?

A1: this compound primarily exists as geometric isomers, specifically cis- and trans-isomers, arising from the stereochemistry of the tetrahydrophthalimide ring. The cis-isomer is generally the more common and biologically active form.

Q2: Which analytical technique is best suited for separating this compound isomers: HPLC, GC, or SFC?

A2: All three techniques have the potential to separate geometric isomers.

  • GC-ECD is a traditional and sensitive method for this compound analysis, and with the right column and temperature program, it may resolve the isomers.[5]

  • HPLC-UV/MS offers more flexibility in stationary and mobile phase selection, which can be advantageous for optimizing selectivity. A reversed-phase method on a C18 or a phenyl-type column would be a good starting point.

  • Supercritical Fluid Chromatography (SFC) is an excellent technique for isomer separations, often providing faster and more efficient separations than HPLC.[6][7][8][9] Polysaccharide-based chiral columns, although designed for enantiomers, can sometimes also resolve geometric isomers.

Q3: How do I prepare my sample for analysis?

A3: Sample preparation will depend on the matrix. For analytical standards, dissolve in a suitable organic solvent like acetonitrile or a mixture of hexane (B92381) and ethyl acetate. For complex matrices like agricultural products, an extraction with a solvent like acetone, followed by liquid-liquid partitioning and a clean-up step using solid-phase extraction (e.g., Florisil or silica gel) is often necessary.[5]

Q4: Can I use mass spectrometry (MS) for detection?

A4: Yes, MS is a powerful detector for both qualitative and quantitative analysis. When coupled with a chromatographic system (LC-MS or GC-MS), it can provide confirmation of the identity of the isomers based on their mass-to-charge ratio and fragmentation patterns. Since geometric isomers have the same mass, they must be chromatographically separated before detection.[10]

Data Presentation

Table 1: Example Starting Conditions for HPLC Method Development for this compound Isomer Separation

ParameterCondition 1 (Reversed-Phase)Condition 2 (Reversed-Phase)
Column C18, 250 x 4.6 mm, 5 µmPhenyl-Hexyl, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40)Methanol:Water (70:30)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C
Detector UV at 220 nmUV at 220 nm
Injection Volume 10 µL10 µL

Table 2: Example Starting Conditions for GC Method Development for this compound Isomer Separation

ParameterCondition 1
Column 5% Phenyl-Methyl Silicone, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Temperature Program 150 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector ECD at 300 °C
Injection Volume 1 µL (splitless)

Experimental Protocols

Protocol 1: General Sample Preparation for Analytical Standards

  • Stock Solution: Accurately weigh 10 mg of this compound standard (which may contain both isomers) and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with the initial mobile phase (for HPLC) or hexane (for GC) to a final concentration of 10 µg/mL.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter before injection.

Protocol 2: General Workflow for HPLC Method Development

  • Column Selection: Start with a standard C18 column. If resolution is not achieved, switch to a column with a different selectivity, such as a phenyl-hexyl or biphenyl column.

  • Mobile Phase Screening:

    • Begin with an isocratic mobile phase of 60:40 acetonitrile:water.

    • If separation is poor, try a gradient from 50% to 90% acetonitrile over 20 minutes.

    • Screen methanol as the organic modifier, starting with an isocratic mobile phase of 70:30 methanol:water.

  • Temperature Optimization: Once partial separation is achieved, investigate the effect of column temperature in the range of 25 °C to 40 °C.

  • Flow Rate Adjustment: Fine-tune the flow rate to optimize the balance between resolution and analysis time.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_method_dev Method Development cluster_analysis Analysis stock Prepare Stock Solution working Prepare Working Solution stock->working filter Filter Sample working->filter inject Inject Sample filter->inject select_column Select Column (e.g., C18) screen_mobile_phase Screen Mobile Phase (ACN/MeOH) select_column->screen_mobile_phase optimize_temp Optimize Temperature screen_mobile_phase->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow optimize_flow->inject acquire Acquire Data inject->acquire process Process Data acquire->process

Caption: A general workflow for method development for the separation of this compound isomers.

Troubleshooting_Logic start Chromatographic Issue? no_separation No Separation / Co-elution start->no_separation Yes peak_tailing Peak Tailing start->peak_tailing Yes rt_shift Retention Time Shift start->rt_shift Yes optimize_mp Optimize Mobile Phase (Solvent/Ratio) no_separation->optimize_mp check_overload Reduce Sample Load peak_tailing->check_overload check_equilibration Ensure Full Equilibration rt_shift->check_equilibration change_column Change Column (Different Selectivity) optimize_mp->change_column optimize_temp_flow Optimize Temp/Flow change_column->optimize_temp_flow check_column_health Flush / Replace Column check_overload->check_column_health check_mp_prep Pre-mix Mobile Phase check_equilibration->check_mp_prep check_system Check Pump / Leaks check_mp_prep->check_system

Caption: A troubleshooting decision tree for common issues in isomer separation.

References

Technical Support Center: Improving the Reproducibility of Captafol Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Captafol bioassays. Given the limited publicly available data on specific this compound bioassay protocols, this guide focuses on general best practices and troubleshooting strategies applicable to fungicide bioassays.

Troubleshooting Guide

This section addresses common issues that may arise during this compound bioassays, presented in a question-and-answer format.

Question Possible Causes Recommended Solutions
Why am I observing high variability between replicate wells? Inconsistent cell seeding, uneven compound distribution, edge effects in the microplate, or pipetting errors.Ensure a homogenous cell suspension before and during seeding. Mix the compound solution thoroughly and use a multi-channel pipette for dispensing. Avoid using the outer wells of the plate or fill them with a buffer to minimize edge effects. Calibrate and service pipettes regularly.
My positive and negative controls are not performing as expected. What should I do? Contamination of reagents, incorrect concentrations, degradation of control compounds, or issues with cell health.Use fresh, sterile reagents. Verify the concentrations of all control solutions. Store control compounds under recommended conditions to prevent degradation. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
This compound is not showing the expected level of activity. Why might this be? Compound precipitation due to low solubility, degradation of the this compound stock solution, or use of a resistant fungal strain.Prepare this compound stock solutions in an appropriate solvent like DMSO and ensure it does not precipitate upon dilution in the assay medium. Store stock solutions at -20°C or lower and avoid repeated freeze-thaw cycles. Verify the identity and susceptibility of the fungal strain being used.
I am seeing significant cell death in my vehicle control wells. What is the cause? High concentration of the solvent (e.g., DMSO) used to dissolve this compound, or contamination of the cell culture or reagents.The final concentration of the vehicle solvent should typically not exceed 0.5-1%. Perform a vehicle toxicity test to determine the maximum tolerated concentration. Use aseptic techniques throughout the experiment and regularly test for mycoplasma contamination.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a fungicide that acts as a thiol-reacting inhibitor. It covalently modifies sulfhydryl groups of proteins and enzymes within the fungal cell, leading to the disruption of critical cellular processes and ultimately cell death.

Q2: What are the key considerations for preparing this compound solutions?

A2: this compound has low aqueous solubility. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. When diluting in aqueous assay media, it is crucial to ensure that the final concentration of the solvent is not toxic to the biological system being tested and that this compound does not precipitate out of solution.

Q3: How should this compound be stored to ensure its stability?

A3: this compound is sensitive to hydrolysis, especially in alkaline conditions. It should be stored as a solid in a cool, dry place. Stock solutions in anhydrous DMSO can be stored at -20°C for short to medium-term use. To maintain integrity, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols & Data Presentation

Due to the lack of specific, publicly available, and validated protocols for this compound bioassays, a generalized workflow is provided below. Researchers are encouraged to adapt this general protocol to their specific fungal species and experimental setup, and to perform thorough validation.

General Fungicide Susceptibility Testing Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (e.g., in DMSO) serial_dilution Perform Serial Dilution of this compound in Microplate prep_stock->serial_dilution prep_media Prepare Fungal Culture Media (e.g., PDB or PDA) add_inoculum Inoculate Wells with Fungal Suspension prep_media->add_inoculum prep_inoculum Prepare Fungal Inoculum (Spore or Mycelial Suspension) prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Positive, Negative, and Vehicle Controls add_inoculum->controls incubation Incubate at Optimal Temperature and Duration controls->incubation read_plate Measure Fungal Growth (e.g., OD600 or Visual Inspection) incubation->read_plate calculate_inhibition Calculate Percent Inhibition read_plate->calculate_inhibition determine_mic Determine Minimum Inhibitory Concentration (MIC) calculate_inhibition->determine_mic G This compound This compound fungal_cell Fungal Cell This compound->fungal_cell Enters thiol_enzymes Thiol-Containing Enzymes (e.g., in glycolysis, respiration) This compound->thiol_enzymes Reacts with -SH groups fungal_cell->thiol_enzymes inhibition Inhibition of Enzyme Activity thiol_enzymes->inhibition disruption Disruption of Cellular Processes inhibition->disruption cell_death Fungal Cell Death disruption->cell_death

Validation & Comparative

Captafol versus Captan: a comparative toxicological analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the toxicological profiles of the fungicides Captafol and Captan (B1668291), intended for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of their acute, genetic, and carcinogenic toxicities, supported by experimental data and detailed methodologies.

Executive Summary

This compound and Captan are structurally related phthalimide (B116566) fungicides that have been widely used in agriculture. Despite their similarities, their toxicological profiles exhibit notable differences. This guide synthesizes available data to provide a clear comparison of their toxicological effects. In general, this compound demonstrates a more potent and broader spectrum of toxicity, particularly concerning carcinogenicity, when compared to Captan. Both fungicides are reactive towards thiols, a key mechanism underlying their biological activity and toxicity.

Data Presentation: Quantitative Toxicological Comparison

The following table summarizes the key toxicological data for this compound and Captan, facilitating a direct comparison of their potency and effects across various toxicological endpoints.

Toxicological EndpointThis compoundCaptan
Acute Toxicity (Oral LD50) Rat: 2500-6200 mg/kgRat: 9000 mg/kg
Genotoxicity
Ames Test (Salmonella typhimurium)Positive (mutagenic in strain TA102)[1]Positive (mutagenic in strain TA104)[1]
Mouse Lymphoma Assay (L5178Y cells)Positive (induces forward mutations)Positive (induces forward mutations)
Chromosomal Aberration AssayPositive (in CHO cells and human lymphocytes)Positive (in CHO cells and human lymphocytes)
Carcinogenicity
Mouse (B6C3F1)Carcinogenic: Induces hemangioendothelioma, hemangioma, papilloma, squamous cell carcinoma, adenoma, adenocarcinoma, hyperplastic nodule, and hepatocellular carcinoma.[2][3]Carcinogenic: Associated with tumors in the duodenum.[4]
Rat (Osborne-Mendel)Not convincingly carcinogenic.Not convincingly carcinogenic.[4]
IARC ClassificationGroup 2A: Probably carcinogenic to humans.Group 3: Not classifiable as to its carcinogenicity to humans.

Experimental Protocols

Carcinogenicity Bioassay in B6C3F1 Mice (this compound)
  • Test Substance: this compound (94.9% pure) was administered in the diet.[3]

  • Animals: Groups of 50-51 male and 50-51 female B6C3F1 mice, six weeks old.[3]

  • Dosage: Dietary concentrations of 0 (control), 0.075%, 0.15%, or 0.3%.[3]

  • Duration: 96 weeks of treatment followed by an 8-week observation period.[3]

  • Observations: Animals were monitored for clinical signs, body weight changes, and mortality. At termination, a complete histopathological examination was performed on all major tissues and organs.[2][3]

Carcinogenicity Bioassay in Osborne-Mendel Rats and B6C3F1 Mice (Captan)
  • Test Substance: Technical-grade Captan was administered in the feed.[4]

  • Animals: Groups of 50 male and 50 female Osborne-Mendel rats and B6C3F1 mice.[4]

  • Dosage (Rats): Time-weighted average doses of 2,525 or 6,050 ppm.[4]

  • Dosage (Mice): 8,000 or 16,000 ppm.[4]

  • Duration (Rats): 80 weeks of treatment followed by a 33 or 34-week observation period.[4]

  • Duration (Mice): 80 weeks of treatment followed by an 11-week observation period.[4]

  • Observations: Similar to the this compound study, with monitoring of clinical signs, body weight, survival, and comprehensive histopathology.[4]

In Vitro Chromosomal Aberration Assay in Chinese Hamster Ovary (CHO) Cells
  • Cell Line: Chinese Hamster Ovary (CHO) cells.[5]

  • Test Compound Exposure: Cultures are typically exposed to at least three concentrations of the test compound for a short period (e.g., 4 hours) with and without metabolic activation (S9 mix), and for a longer period (e.g., 24 hours) without S9 mix.[6]

  • Metaphase Analysis: Following exposure and a recovery period, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and slides are prepared for microscopic analysis of chromosomal aberrations.[1][7]

  • Data Analysis: The frequency of cells with structural chromosomal aberrations is determined and statistically compared to concurrent solvent and positive controls.[8]

Mandatory Visualization

Signaling Pathway of this compound and Captan Toxicity

Toxicity_Pathway cluster_exposure Exposure cluster_cellular_interaction Cellular Interaction cluster_downstream_effects Downstream Effects This compound This compound Thiol_Interaction Reaction with Thiols (e.g., Glutathione) This compound->Thiol_Interaction TopoII_Inhibition Topoisomerase II Inhibition This compound->TopoII_Inhibition Captan Captan Captan->Thiol_Interaction Captan->TopoII_Inhibition GSH_Depletion Glutathione Depletion Thiol_Interaction->GSH_Depletion DNA_Damage DNA Damage (Strand Breaks) TopoII_Inhibition->DNA_Damage Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Mutations Mutations DNA_Damage->Mutations Carcinogenesis Carcinogenesis Mutations->Carcinogenesis Genotoxicity_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_incubation Incubation & Recovery cluster_analysis Analysis Cell_Culture Mammalian Cell Culture (e.g., CHO, L5178Y) Treatment Treat Cells with Compound (with/without S9 activation) Cell_Culture->Treatment Test_Compound Prepare Test Compound Solutions (this compound or Captan) Test_Compound->Treatment Incubate Incubation Period Treatment->Incubate Recovery Recovery Period Incubate->Recovery Harvest Harvest Cells Recovery->Harvest Metaphase Prepare Metaphase Spreads (Chromosomal Aberration) Harvest->Metaphase Mutant_Selection Select for Mutants (Mouse Lymphoma Assay) Harvest->Mutant_Selection Scoring Microscopic Scoring & Data Analysis Metaphase->Scoring Mutant_Selection->Scoring

References

A Comparative Analysis of Captafol and Folpet on Fungal Cell Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative examination of the fungicides Captafol and Folpet, with a specific focus on their impact on fungal cell respiration. Both this compound and Folpet are broad-spectrum, non-specific fungicides belonging to the chloroalkylthio and N-substituted phthalimide (B116566) chemical classes, respectively.[1][2][3] Their primary mechanism of action involves the non-specific reaction with thiol (-SH) groups of enzymes and other molecules within fungal cells, leading to widespread cellular dysfunction, including the impairment of mitochondrial respiration.[1][3][4]

Mechanism of Action: A Shared Path of Thiol Reactivity

Both this compound and Folpet are electrophilic compounds that readily react with nucleophilic sulfhydryl groups found in cysteine residues of proteins and in small molecules like glutathione.[1][3] This covalent modification inactivates a wide array of enzymes, disrupting numerous metabolic pathways essential for fungal survival. A key target of this indiscriminate reactivity is the enzymatic machinery of cellular respiration located in the mitochondria. The disruption of these enzymes leads to a cascade of events, including the inhibition of oxygen consumption, a decrease in ATP synthesis, and the generation of reactive oxygen species (ROS), ultimately culminating in fungal cell death.[5]

Comparative Effects on Fungal Cell Respiration

ParameterThis compoundFolpetReference
Target Enzymes Non-specific, thiol-containing enzymes in the mitochondrial respiratory chain (Complexes I, II, III, IV, and ATP synthase).Non-specific, thiol-containing enzymes in the mitochondrial respiratory chain (Complexes I, II, III, IV, and ATP synthase).[1][3][4]
Effect on Oxygen Consumption InhibitionInhibition[5][6]
Effect on ATP Synthesis ReductionReduction[5]
Induction of Reactive Oxygen Species (ROS) Increased productionIncreased production[5]
Impact on Mitochondrial Membrane Potential DissipationDissipation[5]

Experimental Protocols

This section details the methodologies for key experiments to assess the impact of this compound and Folpet on fungal cell respiration.

Isolation of Fungal Mitochondria

A prerequisite for in-vitro assessment of the direct effects of fungicides on respiratory chain components is the isolation of functional mitochondria from fungal cells.

Materials:

  • Fungal culture

  • Lytic enzymes (e.g., zymolyase, lyticase)

  • Mitochondrial isolation buffer (e.g., 0.6 M mannitol, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Centrifuge

Protocol:

  • Grow fungal cells to the desired growth phase and harvest by centrifugation.

  • Wash the cell pellet with sterile water.

  • Resuspend the cells in a spheroplasting buffer containing lytic enzymes to digest the cell wall.

  • Incubate until spheroplasts are formed.

  • Gently lyse the spheroplasts in mitochondrial isolation buffer using a homogenizer.

  • Perform differential centrifugation to separate mitochondria from other cellular components. This typically involves a low-speed spin to pellet cell debris and nuclei, followed by a high-speed spin to pellet the mitochondria.

  • Wash the mitochondrial pellet with isolation buffer to ensure purity.

Measurement of Oxygen Consumption

The overall effect of this compound and Folpet on cellular respiration can be quantified by measuring the rate of oxygen consumption using a polarographic oxygen sensor (e.g., a Clark-type electrode).[6][7][8]

Materials:

  • Isolated fungal mitochondria or whole fungal cells

  • Respiration buffer (e.g., containing substrates like succinate (B1194679) or NADH)

  • Polarographic oxygen sensor and chamber

  • This compound and Folpet stock solutions

Protocol:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add a known amount of isolated mitochondria or fungal cells to the respiration chamber containing the respiration buffer.

  • Record the basal rate of oxygen consumption.

  • Add varying concentrations of this compound or Folpet to the chamber and continue to record the oxygen consumption rate.

  • The inhibitory effect can be calculated as the percentage decrease in oxygen consumption compared to the control (untreated) sample.

Assessment of Reactive Oxygen Species (ROS) Production

The generation of ROS as a consequence of respiratory chain inhibition can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[9][10][11][12]

Materials:

  • Fungal cells

  • Phosphate-buffered saline (PBS)

  • DCFH-DA stock solution

  • This compound and Folpet stock solutions

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Treat fungal cells with various concentrations of this compound or Folpet for a defined period.

  • Wash the cells with PBS to remove the fungicides.

  • Load the cells with DCFH-DA by incubating them in a solution containing the probe. DCFH-DA is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the fluorescence using a microscope.

  • An increase in fluorescence intensity indicates an increase in ROS production.

Visualizing the Impact

To better understand the mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

This compound This compound Thiol Thiol Groups (-SH) in Fungal Enzymes This compound->Thiol Reacts with Folpet Folpet Folpet->Thiol Reacts with Enzyme_Inactivation Enzyme Inactivation Thiol->Enzyme_Inactivation Leads to Mitochondria Mitochondrial Respiratory Chain Enzyme_Inactivation->Mitochondria Impacts Respiration_Inhibition Inhibition of Cell Respiration Mitochondria->Respiration_Inhibition ROS Increased ROS Production Respiration_Inhibition->ROS Cell_Death Fungal Cell Death ROS->Cell_Death cluster_prep Sample Preparation cluster_assay Respiration Assay cluster_ros ROS Assay Fungal_Culture Fungal Culture Mitochondria_Isolation Mitochondria Isolation Fungal_Culture->Mitochondria_Isolation Cell_Treatment Treat Cells with Fungicide Fungal_Culture->Cell_Treatment Oxygen_Sensor Polarographic Oxygen Sensor Mitochondria_Isolation->Oxygen_Sensor Isolated Mitochondria Measurement Measure O2 Consumption Oxygen_Sensor->Measurement Treatment Add this compound or Folpet Measurement->Treatment Treatment->Measurement DCFH_DA Load with DCFH-DA Cell_Treatment->DCFH_DA Fluorescence Measure Fluorescence DCFH_DA->Fluorescence Fungicide This compound / Folpet Thiol_Depletion Thiol Depletion (e.g., Glutathione) Fungicide->Thiol_Depletion Respiratory_Inhibition Respiratory Chain Inhibition Fungicide->Respiratory_Inhibition Oxidative_Stress Oxidative Stress Thiol_Depletion->Oxidative_Stress Respiratory_Inhibition->Oxidative_Stress Generates ROS Stress_Response Activation of Oxidative Stress Response Pathways Oxidative_Stress->Stress_Response Cell_Death Cell Death Oxidative_Stress->Cell_Death Overwhelms defenses Antioxidant_Enzymes Upregulation of Antioxidant Enzymes Stress_Response->Antioxidant_Enzymes

References

A Comparative Guide to the Detection of Captafol: Novel Biosensor Technology vs. Conventional Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel acetylcholinesterase (AChE)-based biosensor with established chromatographic methods—Gas Chromatography with Electron Capture Detection (GC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the detection of the fungicide Captafol. The following sections detail the performance characteristics, experimental protocols, and underlying principles of each method to assist researchers in selecting the most appropriate technique for their analytical needs.

Data Presentation: A Quantitative Comparison

The performance of the novel biosensor and conventional methods for this compound detection are summarized in the tables below. Table 1 provides a direct comparison of key analytical parameters, while Tables 2 and 3 offer more detailed performance data for the chromatographic techniques based on published studies.

Table 1: Performance Comparison of this compound Detection Methods

ParameterAcetylcholinesterase (AChE)-Based Biosensor (extrapolated from Captan data)Gas Chromatography-Electron Capture Detection (GC-ECD)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Enzymatic inhibitionSeparation by volatility and detection by electron captureSeparation by polarity and detection by mass-to-charge ratio
Limit of Quantification (LOQ) ~107 nM (equivalent to ~0.037 mg/kg)0.005 - 0.01 mg/kg[1]0.01 mg/kg[2][3]
Linear Range 0.05 - 25.0 µM10 - 100 µg/kg[4]0.005 - 0.100 mg/kg
Analysis Time per Sample < 30 minutes30 - 60 minutes15 - 30 minutes
Sample Preparation Minimal (e.g., simple extraction/dilution)Extensive (e.g., extraction, cleanup)Moderate (e.g., QuEChERS, extraction)
Portability High (potential for field use)Low (laboratory-based)Low (laboratory-based)
Cost per Sample LowModerate to HighHigh
Selectivity Moderate (sensitive to other AChE inhibitors)HighVery High
Recovery 98.4 - 102.4% (in apple samples for Captan)70.2 - 113.7%[1][5]70 - 120%[2][6]
Relative Standard Deviation (RSD) < 5%< 15%[1][5]< 10%[2][6]

Table 2: Performance Data for GC-ECD in this compound Detection

MatrixFortification Level (mg/kg)Average Recovery (%)RSD (%)Limit of Quantification (LOQ) (mg/kg)Reference
Cabbage0.01, 0.05, 0.170.2 - 86.98.7 - 13.60.01[1]
Radish0.01, 0.05, 0.178.6 - 104.65.1 - 11.20.01[1]
Eggplant0.01, 0.05, 0.171.6 - 100.28.5 - 12.90.01[1]
Various CropsNot specified89.0 - 113.7< 100.008[5]
Apples0.2 - 5.991 - 109Not ReportedNot Reported[7]

Table 3: Performance Data for LC-MS/MS in this compound Detection

MatrixFortification Level (mg/kg)Average Recovery (%)RSD (%)Limit of Quantification (LOQ) (mg/kg)Reference
Cereals0.0170 - 120< 100.01[3]
Fruits and Vegetables0.0170 - 120< 100.01[2][6]

Experimental Protocols

Detailed methodologies for the novel biosensor and the conventional chromatographic techniques are provided below.

Novel Acetylcholinesterase (AChE)-Based Biosensor

This protocol is based on the principle of AChE inhibition, a mechanism applicable to this compound.

1. Biosensor Fabrication:

  • Electrode Preparation: A screen-printed carbon electrode is typically used as the transducer.

  • Nanomaterial Modification: The electrode surface is modified with a nanomaterial, such as zinc oxide nanorods or gold nanoparticles, to enhance conductivity and provide a stable matrix for enzyme immobilization.

  • Enzyme Immobilization: Acetylcholinesterase (AChE) is immobilized onto the modified electrode surface. This can be achieved through physical adsorption or covalent bonding. A common method involves drop-casting a solution containing AChE and a stabilizing agent like chitosan (B1678972) onto the electrode and allowing it to dry.

2. Measurement Procedure:

  • Baseline Measurement: The biosensor is incubated in a buffer solution containing the substrate for AChE, acetylthiocholine (B1193921) (ATCh). The enzyme catalyzes the hydrolysis of ATCh to thiocholine, which is then electrochemically oxidized, generating a baseline current that is measured.

  • Inhibition Step: The biosensor is then exposed to the sample solution potentially containing this compound. If this compound is present, it will inhibit the activity of AChE.

  • Post-Incubation Measurement: After a specific incubation time, the biosensor is again exposed to the ATCh substrate solution, and the current is measured.

  • Quantification: The decrease in the current signal is proportional to the concentration of this compound in the sample. The percentage of inhibition is calculated and correlated to the this compound concentration using a calibration curve.

Conventional Method 1: Gas Chromatography with Electron Capture Detection (GC-ECD)

1. Sample Preparation (QuEChERS Method):

  • Extraction: A homogenized sample (e.g., 10-15 g of fruit or vegetable) is weighed into a centrifuge tube. Acetonitrile (B52724) is added, and the tube is shaken vigorously.

  • Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation. The tube is shaken and centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a tube containing a d-SPE sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components. The tube is vortexed and centrifuged.

  • Final Extract: The supernatant is collected, and the solvent may be evaporated and reconstituted in a suitable solvent for GC analysis.

2. GC-ECD Analysis:

  • Instrumentation: A gas chromatograph equipped with an electron capture detector (ECD) and a capillary column suitable for pesticide analysis (e.g., DB-5ms) is used.

  • Injection: A small volume (e.g., 1-2 µL) of the final extract is injected into the GC inlet.

  • Chromatographic Conditions:

    • Inlet Temperature: Typically 250-280°C.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 60°C, ramping to 180°C, and then to 280°C.

    • Carrier Gas: Helium or nitrogen at a constant flow rate.

  • Detection: The ECD detects the eluting compounds that capture electrons, such as the halogenated this compound molecule.

  • Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve prepared from standards of known concentrations.

Conventional Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation (Modified QuEChERS):

  • The sample preparation is similar to the one used for GC-ECD, often employing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The final extract is typically dissolved in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source is used. A C18 column is commonly employed for separation.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of two solvents, such as water with formic acid and methanol (B129727) or acetonitrile with formic acid, is used to separate the analytes.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI in positive or negative ion mode is selected based on the analyte's properties.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored to ensure high selectivity and sensitivity.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the specific MRM transition in the sample to a matrix-matched calibration curve.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of the novel biosensor and the experimental workflows for all three detection methods.

G cluster_0 AChE Biosensor Signaling Pathway AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine (Product) AChE->Thiocholine ATCh Acetylthiocholine (Substrate) ATCh->AChE Hydrolysis Electrode Electrode Thiocholine->Electrode Oxidation Current Current Signal Electrode->Current This compound This compound This compound->AChE Inhibition

AChE Biosensor Signaling Pathway

G cluster_1 AChE Biosensor Workflow cluster_2 GC-ECD Workflow cluster_3 LC-MS/MS Workflow A1 Sample Preparation (Extraction/Dilution) A2 Baseline Current Measurement (with ATCh) A1->A2 A3 Incubation with Sample A2->A3 A4 Post-incubation Current Measurement A3->A4 A5 Data Analysis (% Inhibition vs. Concentration) A4->A5 B1 Sample Homogenization B2 QuEChERS Extraction B1->B2 B3 d-SPE Cleanup B2->B3 B4 Solvent Exchange/Concentration B3->B4 B5 GC-ECD Analysis B4->B5 B6 Data Analysis (Peak Area vs. Concentration) B5->B6 C1 Sample Homogenization C2 QuEChERS Extraction C1->C2 C3 d-SPE Cleanup (optional) C2->C3 C4 Dilution/Solvent Exchange C3->C4 C5 LC-MS/MS Analysis (MRM) C4->C5 C6 Data Analysis (Peak Area vs. Concentration) C5->C6

Experimental Workflows Comparison

Disclaimer: The performance data for the acetylcholinesterase-based biosensor for this compound is extrapolated from studies on Captan, a structurally similar fungicide that also acts as an AChE inhibitor. Further validation studies specifically for this compound are recommended.

References

Assessing Cross-Reactivity of Captafol in Fungicide Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of the fungicide Captafol in immunoassays, alongside other structurally related fungicides. The data presented is essential for researchers and scientists developing and validating immunoassays for the detection of fungicide residues in environmental and food samples.

Introduction to Fungicide Immunoassays and Cross-Reactivity

Immunoassays are widely used for the rapid and sensitive detection of pesticide residues, including fungicides. These assays rely on the specific binding of an antibody to its target analyte. However, antibodies can sometimes bind to structurally similar compounds, a phenomenon known as cross-reactivity. Understanding the cross-reactivity profile of an immunoassay is critical for accurate quantification of the target analyte and for avoiding false-positive results.

This compound, a broad-spectrum fungicide, has been banned in many countries due to its potential health risks.[1] However, monitoring for its presence and the presence of related fungicides like captan (B1668291) and folpet (B141853) remains a priority. This guide focuses on the performance of a polyclonal antibody-based enzyme-linked immunosorbent assay (ELISA) developed for the detection of captan and its cross-reactivity with this compound and other fungicides.

Comparative Analysis of Fungicide Cross-Reactivity

An enzyme-linked immunosorbent assay (ELISA) was developed for the quantification of captan and its degradation product, tetrahydrophthalimide (THPI). The specificity of the polyclonal antiserum generated for this assay was tested against a panel of structurally related fungicides.

Table 1: Cross-Reactivity of Various Fungicides in a Captan-Specific Immunoassay

CompoundStructure% Cross-Reactivity
Captan
alt text
100
This compound
alt text
100
Tetrahydrophthalimide (THPI)
alt text
100
Folpet
alt text
<0.1
Phthalimide
alt text
<0.1
Dichloran
alt text
<0.1
Iprodione
alt text
<0.1
Vinclozolin
alt text
<0.1
Procymidone
alt text
<0.1

Data sourced from Newsome, W. H., Yeung, J. M., & Collins, P. G. (1993). Development of enzyme immunoassay for captan and its degradation product tetrahydrophthalimide in foods. Journal of AOAC International, 76(2), 381-386.

The results demonstrate that the antiserum exhibits high specificity for captan, its primary metabolite THPI, and importantly, for this compound, showing 100% cross-reactivity. This indicates that the immunoassay can be effectively used for the detection of this compound. In contrast, the assay shows negligible cross-reactivity with other structurally similar fungicides such as folpet and phthalimide, as well as other common fungicides.

Experimental Protocols

Hapten Synthesis and Immunogen Preparation

The development of a specific immunoassay begins with the synthesis of a hapten, a small molecule that is chemically coupled to a larger carrier protein to become immunogenic. For the captan immunoassay, a hapten was synthesized from tetrahydrophthalimide.

Hapten_Synthesis THPI Tetrahydrophthalimide (THPI) Spacer Introduction of a Spacer Arm THPI->Spacer Chemical Modification Hapten Captan Hapten Spacer->Hapten Immunogen Immunogen (Hapten-Protein Conjugate) Hapten->Immunogen Coupling Reaction Carrier Carrier Protein (e.g., BSA, OVA) Carrier->Immunogen

Caption: Workflow for hapten synthesis and immunogen preparation.

The synthesized hapten is then conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA), to create an immunogen. This immunogen is then used to immunize animals (e.g., rabbits) to produce polyclonal antibodies.

Competitive Indirect ELISA Protocol

The cross-reactivity of the generated antibodies is assessed using a competitive indirect ELISA (ciELISA). This format is suitable for the detection of small molecules like fungicides.

ciELISA_Workflow cluster_coating Coating cluster_competition Competition cluster_binding Binding cluster_detection Detection Coating_Antigen Coating Antigen (Hapten-Protein Conjugate) Plate Microtiter Plate Coating_Antigen->Plate Immobilization Plate_Coated Coated Plate Plate->Plate_Coated Antibody Primary Antibody (anti-Captan) Incubation1 Pre-incubation Antibody->Incubation1 Sample Sample/Standard (containing free fungicide) Sample->Incubation1 Incubation1_out Antibody-Fungicide Mixture Incubation1->Incubation1_out Incubation2 Incubation Incubation1_out->Incubation2 Plate_Coated->Incubation2 Plate_Coated->Incubation2 Secondary_Ab Enzyme-labeled Secondary Antibody Incubation2->Secondary_Ab Incubation2->Secondary_Ab Secondary_Ab->Incubation2 Binds to primary antibody Substrate Substrate Secondary_Ab->Substrate Color_Development Color Development Substrate->Color_Development Measurement Measurement Color_Development->Measurement Measure Absorbance

Caption: Workflow of the competitive indirect ELISA for fungicide detection.

Detailed Steps:

  • Coating: Microtiter plates are coated with a hapten-protein conjugate (coating antigen).

  • Competition: In separate tubes, a constant amount of the primary antibody is pre-incubated with either the standard solutions of the target fungicide or the sample extracts.

  • Binding: The antibody-fungicide mixtures are then added to the coated microtiter plate wells. The free antibody (not bound to the fungicide in the sample/standard) will bind to the coating antigen on the plate.

  • Washing: The plate is washed to remove unbound antibodies and other components.

  • Detection: An enzyme-labeled secondary antibody, which recognizes the primary antibody, is added to the wells.

  • Substrate Addition: After another washing step, a substrate for the enzyme is added. The enzyme converts the substrate into a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the fungicide in the sample.

Cross-Reactivity Calculation:

The cross-reactivity of an antibody to other compounds is determined by comparing the concentration of the competitor that causes 50% inhibition of binding (IC50) with the IC50 of the target analyte (in this case, captan).

The percentage of cross-reactivity (%CR) is calculated using the following formula:

%CR = (IC50 of Captan / IC50 of Competitor Fungicide) x 100

Conclusion

The presented data clearly indicates that the developed immunoassay for captan exhibits 100% cross-reactivity with this compound. This makes it a valuable tool for the simultaneous screening of both captan and this compound residues. The high specificity of the assay, with minimal cross-reactivity to other structurally related fungicides, ensures the reliability of the results. The detailed experimental protocols provided in this guide will assist researchers in developing and validating similar immunoassays for fungicide analysis.

References

A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for Captafol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct analytical methods for the determination of Captafol, a fungicide, in food matrices. The comparison is based on an inter-laboratory study of a gas chromatography with electron capture detection (GC-ECD) method and a single-laboratory validation of a modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This guide aims to offer objective performance comparisons and detailed experimental data to inform method selection and development.

Method Performance Comparison

The following tables summarize the quantitative data from the validation studies of the two analytical methods.

Table 1: GC-ECD Method Inter-laboratory Study Data

An inter-laboratory study involving four laboratories was conducted to determine this compound residues in tomatoes, cucumbers, and apples using a wide-bore capillary column gas chromatography with electron capture detection. The method was a modification of the Luke et al. multiresidue procedure.

MatrixFortification Level (ppm)Mean Recovery (%)Inter-laboratory Coefficient of Variation (CV, %)
Tomatoes0.243Not Reported9.7
Cucumbers0.25104.05.6
2.0101.52.8
25.098.44.6
Apples0.266115.422.1

Data extracted from Gilvydis & Walters, 1991.

Table 2: LC-MS/MS Method Single-Laboratory Validation Data

An improved liquid chromatography tandem mass spectrometry method was validated for the determination of this compound and other fungicides in various cereals. The validation was performed according to SANTE/11813/2017 guidelines.

MatrixFortification Level (mg/kg)Mean Recovery (%)Repeatability (RSDr, %)
Rice0.01957
0.05985
Wheat0.01928
0.05966
Sorghum0.01909
0.05947
Corn0.018810
0.05918

Data extracted from Shinde et al., 2019.

Experimental Protocols

Gas Chromatography with Electron Capture Detection (GC-ECD) Method

This method is a modification of the Luke et al. multiresidue method for the analysis of captan, folpet, and this compound in fruits and vegetables.

a) Sample Preparation:

  • A 100 g sample of the crop is blended with 200 mL of acetone.

  • The mixture is filtered, and the filtrate is partitioned with petroleum ether and methylene (B1212753) chloride.

  • The organic layer is collected and concentrated.

b) Cleanup:

  • The concentrated extract is passed through an optional Florisil column for cleanup.

  • The column is eluted with a mixture of ethyl ether and petroleum ether.

c) GC-ECD Analysis:

  • The cleaned extract is injected into a gas chromatograph equipped with a wide-bore capillary column and an electron capture detector.

  • Quantification is performed by comparing the peak areas of the sample to those of known standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method provides an improved approach for the multiresidue analysis of captan, folpet, this compound, and iprodione (B1672158) in cereals.

a) Sample Preparation (QuEChERS-based):

  • A 10 g homogenized sample is weighed into a 50 mL centrifuge tube.

  • 10 mL of acetonitrile (B52724) is added, and the tube is shaken vigorously.

  • Magnesium sulfate (B86663) and sodium chloride are added to induce phase separation.

  • The tube is centrifuged, and the upper acetonitrile layer is collected.

b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • An aliquot of the acetonitrile extract is transferred to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

  • The tube is shaken and centrifuged.

c) LC-MS/MS Analysis:

  • The final extract is filtered and injected into a liquid chromatograph coupled to a tandem mass spectrometer.

  • The analysis is performed in multiple reaction monitoring (MRM) mode for quantification and confirmation.

Workflow Diagrams

GC-ECD Method Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis start 100g Sample blend Blend with Acetone start->blend filter Filter blend->filter partition Partition with Petroleum Ether & Methylene Chloride filter->partition concentrate Concentrate partition->concentrate florisi_col Florisil Column Cleanup concentrate->florisi_col elute Elute with Ethyl Ether/Petroleum Ether florisi_col->elute gc_ecd GC-ECD Analysis elute->gc_ecd

Caption: Experimental workflow for the GC-ECD analysis of this compound.

LC-MS/MS Method Workflow cluster_prep_lc Sample Preparation (QuEChERS) cluster_cleanup_lc d-SPE Cleanup cluster_analysis_lc Analysis start_lc 10g Homogenized Sample extract Extract with Acetonitrile start_lc->extract add_salts Add MgSO4 & NaCl extract->add_salts centrifuge_prep Centrifuge add_salts->centrifuge_prep dspe Dispersive SPE with PSA & MgSO4 centrifuge_prep->dspe centrifuge_cleanup Centrifuge dspe->centrifuge_cleanup lcmsms LC-MS/MS Analysis centrifuge_cleanup->lcmsms

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Captafol: A Comparative Efficacy Analysis Against Modern Systemic Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Captafol, a broad-spectrum, non-systemic fungicide, was once widely used for the control of a variety of fungal diseases on fruits, vegetables, and other crops. However, due to significant health concerns, particularly its classification as a probable human carcinogen based on animal studies, its use has been discontinued (B1498344) in most countries.[1] This guide provides a comparative analysis of the efficacy of this compound with that of modern systemic fungicides, offering a retrospective look at its performance and a perspective on the advancements in fungicidal technology.

The data presented herein is compiled from historical studies on this compound and contemporary research on modern systemic fungicides. Due to the cessation of this compound's use, direct, side-by-side comparative trials with current fungicides are unavailable. Therefore, this guide offers an indirect comparison based on the efficacy of these compounds against the same or similar plant pathogens under various experimental conditions.

Overview of Fungicides

This compound: A Historical Perspective

This compound is a phthalimide (B116566) fungicide that acts as a multi-site inhibitor, primarily by reacting with thiol groups in fungal enzymes.[2][3] This non-specific mode of action means it can inhibit multiple metabolic processes within the fungal cell, making the development of resistance relatively low.[2] It was valued for its broad-spectrum activity against many fungal diseases, excluding powdery mildews.[1]

Modern Systemic Fungicides

Modern fungicides are predominantly systemic, meaning they are absorbed and translocated within the plant tissues, providing protection to both existing and new growth.[4] They typically have a single-site mode of action, targeting a specific enzyme or metabolic pathway in the fungus. This specificity can make them highly effective but also more prone to the development of resistant fungal strains. The major classes of modern systemic fungicides include:

  • Demethylation Inhibitors (DMIs) (FRAC Group 3): These fungicides inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1][5]

  • Quinone outside Inhibitors (QoIs) (FRAC Group 11): Also known as strobilurins, these fungicides block mitochondrial respiration by inhibiting the cytochrome bc1 complex, thereby preventing ATP synthesis.[6][7]

  • Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs) (FRAC Group 7): These fungicides also disrupt mitochondrial respiration but at a different site, by inhibiting the succinate dehydrogenase enzyme (Complex II).[8][9][10][11]

Comparative Efficacy Data

The following tables summarize the efficacy of this compound and modern systemic fungicides against key fungal pathogens. It is important to note that the data for this compound is from older studies, and direct comparisons of efficacy percentages may be influenced by differences in experimental design, environmental conditions, and pathogen populations.

Control of Apple Scab (Venturia inaequalis)
Fungicide ClassActive Ingredient(s)Application RateEfficacy (% Disease Control/Reduction)Reference
Phthalimide (Non-systemic) This compound (Difolatan 80W)2 g/LBest control achieved with a multi-spray schedule[12]
DMI (Systemic) Difenoconazole10 µg/mLUp to 85.8% reduction in disease severity (preventive)[13]
DMI (Systemic) TebuconazoleNot specified96.3% - 99.6% efficacy[2]
QoI (Systemic) TrifloxystrobinNot specifiedAll tested isolates were resistant (EC50 > 2 µg/mL)[13]
SDHI (Systemic) BoscalidNot specified94.7% - 95.9% efficacy[2]
SDHI (Systemic) FluopyramNot specified95.7% - 99.3% efficacy[2]
Control of Grape Downy Mildew (Plasmopara viticola)
Fungicide ClassActive Ingredient(s)Application RateEfficacy (% Inhibition/Reduction)Reference
Phthalimide (Non-systemic) This compoundNot specified in recent comparative studiesHistorically used for downy mildew control[9][11]N/A
Systemic Combination Famoxadone + CymoxanilNot specified95.00% inhibition of sporangial germination[8]
Systemic Combination Fluopicolide + Fosetyl-AlNot specified99.66% inhibition of zoospore germination[8]
Systemic Combination Fenamidone + MancozebNot specified91.33% inhibition of sporangial germination[8]
Systemic Combination Cymoxanil + Mancozeb2g/L80.49% - 82.17% reduction in disease severity[14]
Control of Potato/Tomato Late Blight (Phytophthora infestans)
Fungicide ClassActive Ingredient(s)Application RateEfficacy (% Disease Incidence/Reduction)Reference
Phthalimide (Non-systemic) This compoundNot specified in recent comparative studiesHistorically used for late blight control[5][11]N/A
Systemic Metalaxyl400 ppm100% inhibition of mycelial growth[15]
Systemic Combination Metalaxyl + Mancozeb (Ridomil Gold)Not specified16.77% disease incidence[16]
Systemic Combination Cymoxanil + Mancozeb (Curzate M)Not specified15.38% disease incidence[16]
QoI (Systemic) ChlorostrobinNot specified13.62% disease incidence[16]

Experimental Protocols

The efficacy of fungicides is determined through standardized laboratory (in vitro) and field (in vivo) trials. The following outlines a general methodology based on established guidelines from organizations such as the European and Mediterranean Plant Protection Organization (EPPO).[15][17][18][19][20]

In Vitro Fungicide Efficacy Testing

Objective: To determine the direct inhibitory effect of a fungicide on the growth of a target pathogen.

Methodology: Poisoned Food Technique

  • Medium Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and sterilize it.

  • Fungicide Incorporation: While the medium is still molten, add the test fungicide at various concentrations to create a dilution series. A control medium without the fungicide is also prepared.

  • Plating: Pour the fungicide-amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug of a specific diameter, taken from the actively growing edge of a pure culture of the target fungus, in the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the fungus.

  • Data Collection: Measure the radial growth of the fungal colony in millimeters at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. The EC50 value (the concentration that inhibits growth by 50%) can be determined through statistical analysis.

In Vivo Fungicide Efficacy Testing

Objective: To evaluate the effectiveness of a fungicide in controlling a specific disease on a host plant under controlled or field conditions.

Methodology: Field Plot Trial

  • Experimental Design: Use a randomized complete block design with multiple replications for each treatment to minimize the effects of field variability.[17]

  • Treatments: Include an untreated control, the test fungicide at various application rates, and a standard commercial fungicide for comparison.

  • Plot Establishment: Establish plots of a susceptible host plant variety. Ensure uniform plant stand and cultural practices across all plots.

  • Fungicide Application: Apply the fungicides according to the proposed label recommendations, including application timing, frequency, and volume. Use appropriate application equipment to ensure thorough coverage.

  • Inoculation (if necessary): If natural infection pressure is low or unpredictable, plots can be artificially inoculated with the target pathogen to ensure a uniform disease outbreak.

  • Disease Assessment: At regular intervals after application and throughout the disease development period, assess disease severity and/or incidence using a standardized rating scale.

  • Data Collection: Record disease severity (e.g., percentage of leaf area infected) and incidence (e.g., percentage of infected plants or fruits). Yield data may also be collected at the end of the season.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments. Calculate the percentage of disease control for each fungicide treatment compared to the untreated control.

Mechanisms of Action and Signaling Pathways

This compound: Multi-Site Inhibition

This compound's mechanism of action is non-specific, involving the reaction with sulfhydryl (-SH) groups present in various enzymes and proteins within the fungal cell. This disrupts numerous metabolic pathways essential for fungal survival.

Captafol_Mechanism This compound This compound Thiol Thiol Groups (-SH) in Fungal Enzymes This compound->Thiol Reacts with Enzyme Multiple Fungal Enzymes Metabolism Disruption of Multiple Metabolic Pathways Enzyme->Metabolism Growth Inhibition of Fungal Growth Metabolism->Growth

Caption: Mechanism of action of this compound, a multi-site inhibitor.

Modern Systemic Fungicides: Single-Site Inhibition

Modern systemic fungicides have specific molecular targets, leading to the disruption of a single, vital process in the fungal cell.

DMI fungicides inhibit the C14-demethylase enzyme, which is crucial for the production of ergosterol, a key component of the fungal cell membrane.

DMI_Pathway DMI DMI Fungicide Enzyme C14-Demethylase (CYP51) DMI->Enzyme Inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by C14-Demethylase Membrane Fungal Cell Membrane Ergosterol->Membrane Essential for formation Growth Inhibition of Fungal Growth Membrane->Growth Disruption leads to

Caption: Signaling pathway affected by DMI fungicides.

QoI fungicides bind to the Quinone 'outside' binding site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, blocking electron transfer and halting ATP production.

QoI_Pathway QoI QoI Fungicide ComplexIII Cytochrome bc1 (Complex III) QoI->ComplexIII Binds to Qo site Electron Electron Transfer ComplexIII->Electron Blocks ATP ATP Synthesis Electron->ATP Prevents Growth Inhibition of Fungal Growth ATP->Growth Lack of energy leads to SDHI_Pathway SDHI SDHI Fungicide ComplexII Succinate Dehydrogenase (Complex II) SDHI->ComplexII Inhibits Fumarate Fumarate Succinate Succinate Succinate->Fumarate Oxidation Electron Electron Transfer Fumarate->Electron Electrons passed to ATP ATP Synthesis Electron->ATP Drives Growth Inhibition of Fungal Growth ATP->Growth Lack of energy leads to

References

A Comparative Guide to Using Captafol as a Positive Control in Genotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of genotoxicity testing, the use of appropriate positive controls is paramount to ensure the validity and sensitivity of the assays. Captafol, a fungicide known for its genotoxic properties, has historically been used as a positive control in a variety of assays. This guide provides a comprehensive comparison of this compound with other common positive controls, supported by available experimental data and detailed protocols.

This compound: A Profile of a Genotoxic Agent

This compound is an alkylating agent that has demonstrated genotoxic effects across a range of in vitro and in vivo systems.[1] Its mechanism of action involves the formation of a reactive episulfonium ion, which can then alkylate DNA, leading to mutations and chromosomal damage.[1] Furthermore, this compound is known to react with cellular thiols, such as glutathione, which can lead to cytotoxicity.[1] This reactivity profile has made it a candidate for a positive control in assays designed to detect DNA-damaging and mutagenic compounds.

Performance Comparison in Key Genotoxicity Assays

This section provides a comparative overview of this compound and alternative positive controls in three key in vitro genotoxicity assays: the Ames test, the Micronucleus Assay, and the Chromosomal Aberration Assay.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used primary screen for mutagenic potential, utilizing various strains of Salmonella typhimurium and Escherichia coli. A positive result is indicated by a significant increase in the number of revertant colonies.

Comparison of Positive Controls in the Ames Test

Positive ControlTarget Strain(s)Typical Concentration RangeExpected Outcome (Fold Increase over Negative Control)Reference
This compound TA100, TA15351-100 µ g/plate Data not consistently reported in comparative studies[1]
2-Aminoanthracene (2-AA)TA100, TA1535 (+S9)0.1-5 µ g/plate ≥ 2-fold[2]
Sodium AzideTA100, TA1535 (-S9)0.1-5 µ g/plate ≥ 2-fold[2]
4-Nitroquinoline N-oxide (4-NQO)TA98, TA100 (-S9)0.1-2 µ g/plate ≥ 2-fold[3]
Benzo[a]pyrene (B[a]P)TA100 (+S9)1-10 µ g/plate ≥ 2-fold[2]

Note: The requirement for metabolic activation (+S9) depends on the test substance. This compound is a direct-acting mutagen and generally does not require S9 activation.

While this compound is known to be mutagenic in bacterial assays, specific quantitative data for its performance as a positive control, particularly in direct comparison to other standard positive controls, is not as readily available in recent literature.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage or aneuploidy by identifying micronuclei in the cytoplasm of interphase cells.

Comparison of Positive Controls in the In Vitro Micronucleus Assay

Positive ControlCell Line(s)Typical Concentration RangeExpected Outcome (% Micronucleated Cells)Reference
This compound CHO, Human Lymphocytes0.5-10 µMSignificant increase over negative control[1]
Mitomycin C (MMC)CHO, TK6, Human Lymphocytes0.05-0.5 µg/mLSignificant increase over negative control[4][5]
Colchicine (B1669291)CHO, Human Lymphocytes0.01-0.1 µg/mLSignificant increase over negative control[4]
Cyclophosphamide (B585) (CP)CHO, Human Lymphocytes (+S9)2-10 µg/mLSignificant increase over negative control[6][7]

This compound has been shown to induce micronucleus formation in various cell lines.[1] However, quantitative comparisons with other positive controls at specific concentrations are not consistently reported in single studies.

In Vitro Chromosomal Aberration Assay

This assay identifies structural chromosomal abnormalities in metaphase cells.

Comparison of Positive Controls in the In Vitro Chromosomal Aberration Assay

Positive ControlCell Line(s)Typical Concentration RangeExpected Outcome (% Aberrant Cells)Reference
This compound CHO, Human Lymphocytes1-10 µMSignificant increase over negative control[1]
Mitomycin C (MMC)CHO, Human Lymphocytes0.05-0.2 µg/mLSignificant increase over negative control[8]
Cyclophosphamide (CP)CHO, Human Lymphocytes (+S9)5-25 µg/mLSignificant increase over negative control[6][7]
Ethyl Methanesulfonate (EMS)CHO100-400 µg/mLSignificant increase over negative control

This compound is a known clastogen, inducing chromosomal aberrations in cultured mammalian cells.[1] As with other assays, direct quantitative comparisons with other positive controls are not extensively documented in single reports.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of genotoxicity assays. Below are generalized protocols for the Ames, micronucleus, and chromosomal aberration assays, with specific considerations for using this compound as a positive control.

Ames Test (Bacterial Reverse Mutation Assay) - OECD 471

1. Bacterial Strains:

  • Salmonella typhimurium strains TA98, TA100, TA1535, TA1537.

  • Escherichia coli strain WP2 uvrA.

2. Preparation of Positive Control:

  • Dissolve this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).

  • Prepare a stock solution and serial dilutions to achieve the desired concentration range (e.g., 1-100 µ g/plate ).

3. Assay Procedure (Plate Incorporation Method):

  • To 2 mL of molten top agar (B569324) (45°C), add 0.1 mL of the bacterial culture and 0.1 mL of the this compound solution.

  • For assays requiring metabolic activation, add 0.5 mL of S9 mix to the top agar.

  • Vortex the mixture and pour it onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies.

4. Data Analysis:

  • A positive response is typically defined as a dose-related increase in the number of revertant colonies and/or a reproducible twofold or greater increase in the number of revertant colonies at one or more concentrations compared to the solvent control.

In Vitro Micronucleus Assay - OECD 487

1. Cell Culture:

  • Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Culture the cells to an appropriate confluency.

2. Preparation of Positive Control:

  • Dissolve this compound in a suitable solvent (e.g., DMSO).

  • Prepare a stock solution and serial dilutions to achieve the desired concentration range (e.g., 0.5-10 µM).

3. Assay Procedure:

  • Expose the cells to various concentrations of this compound for a short duration (e.g., 3-6 hours) without S9, and with and without S9 for a short duration. A long exposure (e.g., 24 hours) without S9 is also performed.

  • After the exposure period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis.

  • Incubate the cells for a period equivalent to 1.5-2 normal cell cycles.

  • Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

4. Data Analysis:

  • A positive result is indicated by a concentration-dependent increase in the frequency of micronucleated cells or a reproducible and significant increase at one or more concentrations.

In Vitro Chromosomal Aberration Assay - OECD 473

1. Cell Culture:

  • Use a suitable mammalian cell line, such as CHO cells or human peripheral blood lymphocytes.

  • Culture the cells to an appropriate confluency.

2. Preparation of Positive Control:

  • Dissolve this compound in a suitable solvent (e.g., DMSO).

  • Prepare a stock solution and serial dilutions to achieve the desired concentration range (e.g., 1-10 µM).

3. Assay Procedure:

  • Treat the cells with various concentrations of this compound for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.

  • Add a metaphase-arresting agent (e.g., colcemid) for the last few hours of culture.

  • Harvest the cells, treat with a hypotonic solution, and fix.

  • Drop the cell suspension onto microscope slides and stain with Giemsa.

  • Analyze at least 200 metaphases per concentration for structural chromosomal aberrations.

4. Data Analysis:

  • A positive result is characterized by a concentration-related increase in the percentage of cells with structural chromosomal aberrations or a reproducible and significant increase at one or more concentrations.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the genotoxicity mechanism of this compound and the general workflows of the discussed assays.

Genotoxicity_Mechanism_of_this compound This compound This compound Metabolism Metabolism This compound->Metabolism Glutathione Glutathione (GSH) This compound->Glutathione Reaction with Thiols Episulfonium Reactive Episulfonium Ion Metabolism->Episulfonium DNA DNA Episulfonium->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutations Mutations DNA_Adducts->Mutations Chromosomal_Aberrations Chromosomal Aberrations DNA_Adducts->Chromosomal_Aberrations Glutathione_Conjugate Glutathione Conjugate Glutathione->Glutathione_Conjugate Cytotoxicity Cytotoxicity Glutathione_Conjugate->Cytotoxicity Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (his-) Top_Agar Mix with Top Agar Bacterial_Culture->Top_Agar Test_Compound Test Compound/ Positive Control (this compound) Test_Compound->Top_Agar S9_Mix S9 Mix (optional) S9_Mix->Top_Agar Pour_Plate Pour onto Minimal Glucose Agar Plate Top_Agar->Pour_Plate Incubate Incubate (37°C, 48-72h) Pour_Plate->Incubate Count_Colonies Count Revertant Colonies (his+) Incubate->Count_Colonies Analyze_Data Analyze Data Count_Colonies->Analyze_Data Micronucleus_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_harvest Harvesting & Staining cluster_analysis Analysis Cell_Culture Mammalian Cell Culture Treatment Treat with Test Compound/ Positive Control (this compound) Cell_Culture->Treatment Cytochalasin_B Add Cytochalasin B Treatment->Cytochalasin_B Harvest Harvest Cells Cytochalasin_B->Harvest Fix_Stain Fix and Stain Harvest->Fix_Stain Microscopy Microscopic Analysis Fix_Stain->Microscopy Score_Micronuclei Score Micronuclei in Binucleated Cells Microscopy->Score_Micronuclei Chromosomal_Aberration_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_harvest Harvesting & Preparation cluster_analysis Analysis Cell_Culture Mammalian Cell Culture Treatment Treat with Test Compound/ Positive Control (this compound) Cell_Culture->Treatment Metaphase_Arrest Add Metaphase- Arresting Agent Treatment->Metaphase_Arrest Harvest Harvest Cells Metaphase_Arrest->Harvest Hypotonic_Treatment Hypotonic Treatment Harvest->Hypotonic_Treatment Fixation Fixation Hypotonic_Treatment->Fixation Slide_Preparation Prepare Slides Fixation->Slide_Preparation Staining Stain with Giemsa Slide_Preparation->Staining Microscopy Microscopic Analysis Staining->Microscopy Score_Aberrations Score Chromosomal Aberrations Microscopy->Score_Aberrations

References

A Comparative Environmental Risk Profile: Captafol vs. Chlorothalonil

Author: BenchChem Technical Support Team. Date: December 2025

The fungicides Captafol and Chlorothalonil (B1668833), both broad-spectrum agents once widely used in agriculture, are now under intense scrutiny due to their significant environmental and health impacts. While both chemicals are effective at controlling a range of fungal diseases, their distinct toxicological profiles and environmental fates have led to divergent regulatory statuses. This compound has been banned in many countries due to its classification as a probable human carcinogen, whereas Chlorothalonil remains in use in some regions, albeit with increasing restrictions. This guide provides a detailed comparison of the environmental impact of these two fungicides, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Physicochemical and Toxicological Properties

A comparative summary of the key physicochemical and toxicological properties of this compound and Chlorothalonil is presented in Table 1. Both fungicides exhibit low water solubility, which influences their environmental distribution. However, their toxicity profiles differ significantly, particularly concerning their effects on aquatic organisms and their carcinogenic potential.

PropertyThis compoundChlorothalonil
Chemical Class PhthalimideOrganochlorine
Water Solubility LowLow (less than 1 mg/L)[1]
Acute Oral LD50 (Rat) 2500-6780 mg/kg[2][3]>10,000 mg/kg[4]
Acute Dermal LD50 (Rabbit) 15,400 mg/kg[3]>10,000 mg/kg[4]
Carcinogenicity Group 2A: Probably carcinogenic to humans (IARC)[5]Group 2B: Possibly carcinogenic to humans (IARC)[6]
Regulatory Status Banned in many countries, including the United States and the European Union[7]Use restricted in many countries; banned in the European Union[8]

Environmental Fate and Persistence

The persistence and mobility of a pesticide in the environment are critical factors in determining its long-term impact. Both this compound and Chlorothalonil exhibit moderate persistence in soil, but their degradation pathways and the properties of their metabolites differ.

This compound is not considered persistent in soil or water systems.[9] Its half-life in soil is reported to be less than 11 days.[10] Degradation in plants and animals occurs through hydrolytic cleavage.[11]

Chlorothalonil is moderately persistent in the environment, with a soil half-life of 1 to 2 months.[12][13] It is not expected to leach significantly into groundwater due to its tendency to bind to soil.[14][15] However, its primary degradation product, 4-hydroxy-2,5,6-trichloroisophthalonitrile (B139082) (also known as SDS-3701), is more persistent and mobile than the parent compound.[16][17][18] This metabolite has been detected in groundwater.[1]

Environmental CompartmentThis compoundChlorothalonil
Soil Half-life < 3 to 8 days in various soil types[2][11]1 to 2 months[12][13]; can be shorter (<1-3.5 days) in specific conditions[19][20]
Aquatic Half-life Information not readily available<2 hours in water/sediment systems, but residues can persist[12][13]
Bioaccumulation Not expected to bioaccumulate[9]Low bioaccumulation potential[14], but can bioaccumulate in fish[18]
Mobility in Soil Does not leach from basic soils[2][11]Slightly to hardly mobile[1]

Ecotoxicity

The impact of this compound and Chlorothalonil on non-target organisms is a significant concern. Both fungicides are toxic to aquatic life, but Chlorothalonil is generally considered more toxic to these organisms.

This compound is classified as toxic to fish and moderately to very highly toxic to freshwater invertebrates.[11] It is considered non-toxic to bees.[11]

Chlorothalonil is highly toxic to fish and aquatic invertebrates.[4][6][21] It has also been shown to be lethal to frogs at low concentrations.[6][8] While considered moderately toxic to birds and honeybees,[14] some studies suggest it can make bees more vulnerable to pathogens.[6]

OrganismThis compoundChlorothalonil
Fish (96-hr LC50) 0.027 - 0.190 ppm (Rainbow Trout)[2][11]0.25 mg/L (Rainbow Trout)[4]
Aquatic Invertebrates (Daphnia magna 96-hr LC50) 3.34 ppm[2][11]1.8 µg/l (immobilization)[12][13]
Birds (LD50) >2,510 ppm[2][11]5000 mg/kg (Mallard duck)[4]
Bees Non-toxic[11]Moderately toxic[14]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment of the environmental impact of pesticides. The following outlines standard protocols for key environmental fate and ecotoxicity studies, such as those recommended by the Organisation for Economic Co-operation and Development (OECD).

Soil Degradation (Aerobic and Anaerobic)

  • Guideline: OECD 307

  • Methodology: The test substance, typically radiolabeled, is applied to soil samples. These samples are then incubated under controlled aerobic or anaerobic conditions at a constant temperature and moisture level. At specified intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound and its degradation products. This data is used to calculate the dissipation time for 50% of the substance (DT50).[16]

Hydrolysis as a Function of pH

  • Guideline: OECD 111

  • Methodology: The chemical is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9). The solutions are incubated in the dark at a constant temperature. Samples are taken at various time points and analyzed for the concentration of the test substance. This allows for the determination of the hydrolysis rate and half-life at different pH levels.[16]

Acute Toxicity to Fish

  • Guideline: OECD 203

  • Methodology: Fish are exposed to a range of concentrations of the test substance in water for 96 hours. The mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours. The LC50 (the concentration that is lethal to 50% of the test organisms) is then calculated.

Environmental Impact and Degradation Pathways

The following diagrams illustrate the comparative environmental fate of this compound and Chlorothalonil and a general workflow for assessing the environmental risk of fungicides.

cluster_this compound This compound Environmental Fate cluster_chlorothalonil Chlorothalonil Environmental Fate This compound This compound Soil_C Soil This compound->Soil_C Application Water_C Water This compound->Water_C Runoff/Drift Plants_Animals_C Plants/Animals This compound->Plants_Animals_C Uptake Degradation_C Hydrolytic Cleavage Soil_C->Degradation_C Degradation (t½ < 11 days) Water_C->Degradation_C Plants_Animals_C->Degradation_C Chlorothalonil Chlorothalonil Soil_Ch Soil Chlorothalonil->Soil_Ch Application Water_Ch Water Chlorothalonil->Water_Ch Runoff/Drift Metabolite 4-hydroxychlorothalonil (More persistent & mobile) Soil_Ch->Metabolite Degradation (t½ = 1-2 months) Water_Ch->Metabolite Metabolite->Water_Ch Leaching

Caption: Comparative environmental fate of this compound and Chlorothalonil.

Start Fungicide Application Persistence Persistence Studies (Soil, Water) Start->Persistence Toxicity Ecotoxicity Testing (Fish, Invertebrates, Birds, Bees) Start->Toxicity Risk_Assessment Environmental Risk Assessment Persistence->Risk_Assessment Toxicity->Risk_Assessment Regulatory_Decision Regulatory Decision (Ban, Restriction, Approval) Risk_Assessment->Regulatory_Decision

References

A Comparative Guide to Alternative Fungicides for Downy Mildew Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Downy mildew, a disease caused by oomycetes or water molds, poses a significant threat to a wide range of agricultural crops. Historically, broad-spectrum fungicides like Captafol were employed for its management. This compound was known for its effectiveness against nearly all fungal plant diseases, with the exception of powdery mildews.[1][2] However, due to concerns over its potential as a human carcinogen, its use has been discontinued (B1498344) in the United States and many other nations since the late 20th and early 21st centuries.[3][4] This guide provides a comparative analysis of modern, alternative fungicides, presenting experimental data on their efficacy, detailing their modes of action, and outlining standard protocols for their evaluation. This information is intended to assist researchers and agricultural scientists in making informed decisions for effective downy mildew management.

Comparative Efficacy of Fungicide Alternatives

The control of downy mildew now relies on a diverse portfolio of fungicides with varying modes of action. These can be broadly categorized as systemic (penetrant) or contact (protectant) fungicides.[5][6] Modern management strategies often involve the use of site-specific fungicides, which target a single metabolic pathway in the pathogen, and multi-site fungicides, which act on several pathways simultaneously.[7][8] Multi-site fungicides are particularly valuable in anti-resistance strategies.

The following table summarizes quantitative data from field studies on the efficacy of various fungicide alternatives against downy mildew in different crops.

Fungicide Combination (Active Ingredients)FRAC GroupTarget Crop & PathogenEfficacy (% Disease Control)Yield (q/ha)Benefit-Cost RatioReference
Azoxystrobin 11% + Tebuconazole 18.3%11 + 3Sponge Gourd (Luffa cylindrica)78.16%1302.05[9]
Kresoxim-methyl 18% + Mancozeb 54%11 + M03Sponge Gourd (Luffa cylindrica)73.92%1282.01[9]
Azoxystrobin 4.8% + Chlorothalonil 40%11 + M05Sponge Gourd (Luffa cylindrica)66.82%1201.88[9]
Carbendazim 12% + Mancozeb 63%1 + M03Sponge Gourd (Luffa cylindrica)61.12%1151.79[9]
Copper sulphate 47.15% + Mancozeb 30%M01 + M03Sponge Gourd (Luffa cylindrica)52.89%1101.69[9]
Krilaxyl (Metalaxyl 8% + Mancozeb 64%)4 + M03Cucumber (Cucumis sativus)37.48% - 50.72%--[10]
Quinone outside Inhibitors (QoIs) + Protectants11 + MCucumber (Pseudoperonospora cubensis)High Efficacy--[11]
Oxysterol binding protein inhibitors + Protectants49 + MCucumber (Pseudoperonospora cubensis)High Efficacy--[11]
Untreated Control-Sponge Gourd (Luffa cylindrica)0%90.5-[9]

Note: FRAC (Fungicide Resistance Action Committee) codes classify fungicides by their mode of action. Efficacy data can vary based on disease pressure, environmental conditions, and pathogen population.

Modes of Action and Resistance Management

Understanding the mode of action is critical for effective and sustainable disease control, primarily to mitigate the development of fungicide resistance.[7][8] Site-specific fungicides, while often highly effective, carry a higher risk of resistance development compared to multi-site fungicides.[7][8]

Key fungicide classes and their modes of action against oomycetes include:

  • Quinone outside Inhibitors (QoIs - FRAC Group 11): These fungicides, such as Azoxystrobin and Trifloxystrobin, act by inhibiting mitochondrial respiration, blocking energy production in the pathogen.[7][8] Resistance to QoIs is often linked to a single point mutation (G143A) in the cytochrome b gene.[7][8]

  • Phenylamides (PAs - FRAC Group 4): This class, including Metalaxyl and Mefenoxam, specifically inhibits ribosomal RNA synthesis, thereby disrupting protein production.[7] Resistance is a significant issue with this group.[7]

  • Carboxylic Acid Amides (CAAs - FRAC Group 40): Fungicides like Dimethomorph and Mandipropamid have a mode of action that is not fully understood but is known to be site-specific.[7] They have demonstrated both preventative and curative activity.[12]

  • Multi-site Contact Fungicides (FRAC Groups M01-M09): This category includes chemicals like Mancozeb, Chlorothalonil, and copper-based compounds.[7] They act on multiple metabolic sites within the fungal cell, which gives them a low resistance risk.[13] They are crucial components in resistance management programs, often used in tank mixes or rotation with site-specific fungicides.[7][8]

Fungicide Modes of Action Simplified Fungicide Modes of Action in Oomycetes cluster_cell Oomycete Cell QoI QoIs (FRAC 11) e.g., Azoxystrobin Mitochondrion Mitochondrion QoI->Mitochondrion Inhibits Respiration PA Phenylamides (FRAC 4) e.g., Metalaxyl Ribosome Nucleus/Ribosomes PA->Ribosome Inhibits RNA Polymerase I CAA CAAs (FRAC 40) e.g., Dimethomorph CellWall Cell Wall Synthesis CAA->CellWall Disrupts Cell Wall Formation MultiSite Multi-site (FRAC M) e.g., Mancozeb Multiple Multiple Pathways MultiSite->Multiple Disrupts a range of enzymes and processes

Caption: Overview of different fungicide classes and their cellular targets.

Experimental Protocols

To ensure the reliability and comparability of fungicide efficacy data, standardized experimental protocols are essential. The following is a representative methodology for a field-based fungicide evaluation trial, adapted from studies on cucurbit downy mildew.[9]

1. Experimental Design:

  • Layout: The experiment is typically laid out in a Randomized Complete Block Design (RCBD) with three or four replications to minimize the effects of field variability.

  • Plot Size: Each treatment plot is of a defined size (e.g., 5m x 4m), with adequate spacing between plots and blocks to prevent spray drift.

  • Control: An untreated control plot (water spray only) is included in each replication to serve as a baseline for disease pressure and efficacy calculations.

2. Treatments and Application:

  • Fungicides: A range of selected fungicides and combinations are tested at their recommended dosages.

  • Application Schedule: The first spray is typically applied prophylactically before the appearance of disease symptoms or at the very first sign of disease. Subsequent applications are carried out at regular intervals (e.g., 7-10 days), depending on the fungicide's persistence and local weather conditions.

  • Equipment: A calibrated sprayer (e.g., backpack sprayer) is used to ensure uniform coverage of the plant foliage.

3. Data Collection and Analysis:

  • Disease Assessment: Disease severity is recorded periodically from all treatments. This is often done by rating the percentage of leaf area affected by downy mildew on a 0-9 scale or a similar rating system.

  • Metrics: From the severity ratings, several key metrics are calculated:

    • Percent Disease Index (PDI): PDI = (Sum of all numerical ratings / (Total number of leaves observed x Maximum disease grade)) x 100.

    • Percent Disease Control (PDC): PDC = ((PDI in control - PDI in treatment) / PDI in control) x 100.

    • Area Under the Disease Progress Curve (AUDPC): Calculated to represent the cumulative disease development over time.

  • Yield Data: At the end of the season, the total yield and marketable yield from each plot are harvested and weighed.

  • Statistical Analysis: The collected data (PDI, AUDPC, yield) are subjected to Analysis of Variance (ANOVA) to determine if there are statistically significant differences among the treatments.

Experimental Workflow General Workflow for Fungicide Efficacy Field Trial A 1. Experimental Design - Randomized Block Layout - Define Plot Size - Include Untreated Control B 2. Field Preparation & Planting - Plant susceptible crop variety A->B C 3. Fungicide Application - Apply at recommended rates - Follow pre-defined schedule - Ensure uniform coverage B->C D 4. Data Collection - Regular disease scouting - Assess Disease Severity (PDI) - Monitor weather conditions C->D Inoculation (Natural or Artificial) D->C Repeat applications E 5. Harvest & Yield Assessment - Measure total and marketable yield D->E F 6. Data Analysis - Calculate PDC & AUDPC - Statistical Analysis (ANOVA) - Economic analysis (B:C ratio) E->F G 7. Conclusion & Reporting - Determine most effective treatments F->G

Caption: A typical workflow for conducting a field trial to evaluate fungicides.

Conclusion

While this compound is no longer a viable option for downy mildew control, a wide array of effective alternatives is available to growers and researchers. The most successful and sustainable management programs utilize a combination of fungicides with different modes of action to maximize efficacy and minimize the risk of resistance. As demonstrated by experimental data, combination products often provide excellent control.[9][11] The choice of fungicide should be guided by local disease pressure, crop type, and resistance management considerations. Furthermore, integrating chemical controls with cultural practices, such as improving air circulation and reducing leaf wetness duration, remains a cornerstone of effective downy mildew management.[5] While many organic-approved fungicides have been tested, their efficacy is often insufficient under high disease pressure on susceptible cultivars, highlighting an area for continued research and development.[14]

References

Comparative Proteomics of Fungi Treated with Captafol: A Research Gap

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough search of scientific literature, no direct experimental data from comparative proteomic studies on fungi treated with the fungicide Captafol is currently available in the public domain. This significant research gap prevents a detailed comparative analysis of protein expression changes induced by this compound and precludes the creation of in-depth guides on its specific molecular interactions within fungal cells.

This compound is a broad-spectrum chloroalkylthio fungicide known for its multi-site mode of action, which primarily involves the inhibition of spore germination.[1] Its fungicidal activity is understood to stem from its reaction with sulfhydryl groups of proteins and other molecules within the fungal cell.[2] While this general mechanism is established, the specific protein targets and the downstream effects on cellular pathways remain largely uncharacterized at the proteomic level.

Similarly, a comprehensive search for proteomic studies on fungi treated with other chloroalkylthio fungicides or multi-site inhibitors that could serve as a proxy for this compound also yielded no relevant results. The existing body of research on fungal proteomics focuses on other classes of antifungal agents, such as caspofungin, amphotericin B, and various azoles, which have different mechanisms of action.[3][4] These studies provide valuable insights into fungal responses to those specific stressors but cannot be extrapolated to predict the proteomic impact of this compound.

The absence of this crucial data makes it impossible to fulfill the request for a detailed comparison guide, including quantitative data tables, experimental protocols, and visualizations of signaling pathways related to this compound's effects. Such a guide would require foundational research that details the proteins and cellular processes affected by this fungicide.

Future Research Directions

To address this knowledge gap, future research should focus on:

  • Performing quantitative proteomic analyses (e.g., using techniques like iTRAQ, TMT, or label-free quantification) of various fungal species treated with this compound. This would identify and quantify the proteins that are differentially expressed upon exposure to the fungicide.

  • Identifying the direct protein targets of this compound through affinity-based proteomic approaches.

  • Mapping the cellular pathways that are significantly altered by this compound treatment, using the proteomic data to inform pathway analysis.

  • Comparing the proteomic profiles of fungi treated with this compound to those treated with other fungicides to understand both unique and common response mechanisms.

Such research would not only elucidate the precise molecular mechanisms of this fungicide but also could inform the development of novel antifungal strategies and help in managing fungicide resistance. Until such studies are conducted, a comprehensive comparative guide on the proteomics of fungi treated with this compound remains an important but currently unachievable goal.

References

Validating Captafol's Mode of Action: A Comparative Guide Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fungicide Captafol, detailing its established mode of action and proposing a modern validation approach using CRISPR-Cas9 technology. While direct experimental validation of this compound's targets using CRISPR-Cas9 has not been extensively published, this document outlines a robust hypothetical framework for such an investigation, offering valuable insights for future research and drug development.

This compound's Established Mode of Action: A Multi-Site Electrophile

This compound is a broad-spectrum, non-systemic fungicide belonging to the phthalimide (B116566) class.[1] Its fungicidal activity is attributed to its multi-site, non-specific mechanism of action, which makes the development of resistance in fungal populations a low probability.[2] The core of this compound's action lies in its reactivity with thiol groups, which are abundant in fungal cells in the form of cysteine residues in proteins and the antioxidant glutathione (B108866).[1][3][4]

The proposed mechanism involves two key steps:

  • Reaction with Thiols: this compound readily reacts with cellular thiols (R-SH). This reaction leads to the cleavage of the N-S bond in the this compound molecule.[1][5]

  • Formation of Thiophosgene (B130339): This initial reaction releases a highly reactive and toxic intermediate, thiophosgene (CSCl₂).[6][7] Thiophosgene is a potent electrophile that can indiscriminately react with various nucleophilic groups in the cell, including amino, hydroxyl, and sulfhydryl groups on proteins and other essential biomolecules.[8][9][10]

This cascade of reactions leads to widespread enzyme inhibition, disruption of cellular respiration, and ultimately, cell death.[3] The multi-site nature of this attack is a key feature, as it is difficult for a fungus to develop resistance through a single gene mutation.[2][11]

G cluster_0 Fungal Cell This compound This compound Thiophosgene Thiophosgene (CSCl₂) Intermediate This compound->Thiophosgene Reaction with Thiols Thiol Cellular Thiols (e.g., Glutathione, Cysteine) Thiol->Thiophosgene Inhibition Widespread Enzyme Inhibition & Protein Dysfunction Thiophosgene->Inhibition Reacts with Nucleophiles Proteins Essential Proteins (Enzymes, Structural) Proteins->Inhibition Death Fungal Cell Death Inhibition->Death

Figure 1: Proposed Mode of Action of this compound.

Comparison with Alternative Fungicides

This compound's multi-site, thiol-reactive mechanism distinguishes it from many modern, single-site inhibitor fungicides. The table below compares this compound to other fungicide classes with different modes of action.

Fungicide Class Example(s) Mode of Action Target Site(s) Resistance Risk
Phthalimides This compound , Captan, FolpetMulti-site contact activity; reacts with thiols, leading to enzyme inactivation.[1][12]Multiple cellular proteins and enzymes containing thiol groups.[3]Low[2]
Chloronitriles ChlorothalonilMulti-site contact activity; conjugates with and depletes glutathione.Multiple enzymes and metabolic pathways.Low
Azoles (DMIs) Tebuconazole, PropiconazoleSingle-site inhibitor; sterol biosynthesis inhibition.C14-demethylase in the ergosterol (B1671047) biosynthesis pathway.High
Strobilurins (QoIs) Azoxystrobin, PyraclostrobinSingle-site inhibitor; respiration inhibition.Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[13]High[13]
SDHIs Boscalid, FluopyramSingle-site inhibitor; respiration inhibition.Succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain.[13][14]High[13]

A CRISPR-Cas9 Approach for Mode of Action Validation

CRISPR-Cas9-based functional genomics screens provide a powerful, unbiased method to identify genes that modulate an organism's response to a specific chemical agent. A genome-wide CRISPR knockout screen in a model fungus could identify genes whose loss leads to either increased resistance or sensitivity to this compound, thereby illuminating its specific cellular targets and pathways.

Experimental Workflow

The proposed experimental workflow involves creating a pooled library of fungal mutants, where each mutant has a single gene knocked out. This library is then treated with this compound, and the differential survival of the mutants is assessed via next-generation sequencing (NGS).

G cluster_workflow CRISPR-Cas9 Screen Workflow cluster_parallel CRISPR-Cas9 Screen Workflow A 1. Design Genome-Wide sgRNA Library B 2. Synthesize & Clone into Cas9 Vector A->B C 3. Transform into Fungal Cells B->C D 4. Pooled Mutant Library (T0 Reference) C->D E 5. Treat with this compound (Positive Selection) D->E F 6. Control Treatment (e.g., DMSO) D->F G 7. Isolate gDNA & Amplify sgRNA Cassettes E->G H 8. Next-Generation Sequencing (NGS) G->H I 9. Data Analysis: Identify Enriched/Depleted sgRNAs H->I

Figure 2: Experimental Workflow for a CRISPR-Cas9 Knockout Screen.
Experimental Protocols

A. CRISPR Library Design and Construction:

  • Organism: Saccharomyces cerevisiae (model eukaryote) or a relevant plant pathogen (e.g., Botrytis cinerea).

  • Library Scope: Design a library of single-guide RNAs (sgRNAs) targeting every annotated protein-coding gene in the fungal genome. Include 3-5 sgRNAs per gene for redundancy.

  • Controls: Include non-targeting control sgRNAs and sgRNAs targeting known essential genes.

  • Synthesis and Cloning: Synthesize the sgRNA library as an oligonucleotide pool and clone it into a vector co-expressing the Cas9 nuclease and a selectable marker.

B. Fungal Transformation and Library Generation:

  • Transform the sgRNA library plasmid pool into the chosen fungal strain using an established high-efficiency transformation protocol (e.g., lithium acetate (B1210297) for yeast, protoplast transformation for filamentous fungi).

  • Select transformants on appropriate media to generate a pooled library of mutants. Ensure a high number of transformants to maintain library complexity.

  • Harvest and pool the colonies to create the master mutant library. A portion is cryopreserved, and another is used for the screen.

C. CRISPR Screen Protocol:

  • Inoculate the pooled mutant library into a liquid culture medium.

  • Split the culture into two conditions: treatment with a sub-lethal concentration of this compound (e.g., IC20-IC50) and a vehicle control (e.g., DMSO).

  • Grow the cultures for a defined number of generations to allow for the selection of resistant or sensitive mutants.

  • Harvest cells from the initial population (T0), the this compound-treated population, and the control population.

D. NGS and Data Analysis:

  • Isolate genomic DNA from all harvested cell pellets.

  • Use PCR to amplify the sgRNA-containing region from the genomic DNA.

  • Perform high-throughput sequencing on the amplified sgRNA libraries.

  • Align sequencing reads to the reference sgRNA library and quantify the read counts for each sgRNA in each condition.

  • Use statistical packages like MAGeCK to calculate the log-fold change (LFC) and statistical significance (p-value or FDR) for each gene.[15]

    • Enriched genes (Positive LFC): Loss of these genes confers resistance to this compound.

    • Depleted genes (Negative LFC): Loss of these genes confers sensitivity to this compound.

Hypothetical Data and Interpretation

A successful screen would identify genes whose knockout significantly alters fitness in the presence of this compound. The results can be presented in a volcano plot and summarized in a table.

Table 2: Hypothetical Top Hits from a this compound CRISPR Screen (Note: This data is for illustrative purposes only.)

Gene ID Gene Name Description Log₂ Fold Change FDR Phenotype
YML007WGSH1Gamma-glutamylcysteine synthetase (Glutathione biosynthesis)5.81.2e-8Resistance
YJR102CCTT1Cytosolic catalase T (Oxidative stress response)4.93.5e-7Resistance
YPL038WTRX2Thioredoxin (Redox regulation)4.58.1e-7Resistance
YBR242CYCF1Vacuolar glutathione S-conjugate transporter (Detoxification)4.22.2e-6Resistance
YGR192CSOD1Superoxide dismutase (Oxidative stress response)3.95.0e-6Resistance
YKL062WRAD52DNA repair and recombination protein-4.19.8e-7Sensitivity
YOR223WPDR5Multidrug resistance ABC transporter-4.84.1e-8Sensitivity
YBR009CERG11Lanosterol 14-alpha-demethylase (Ergosterol biosynthesis)-0.10.85No change

Interpretation of Hypothetical Results:

The enrichment of genes involved in glutathione biosynthesis (GSH1), redox regulation (TRX2), and detoxification (YCF1) would strongly support the hypothesis that this compound's primary mode of action involves depleting cellular thiols and inducing oxidative stress. Knocking out these protective pathways would make the cell more reliant on other mechanisms for survival, and thus, their absence could paradoxically lead to the evolution of resistance through other compensatory pathways, or the screen could identify suppressors of the toxic effect. A more direct interpretation is that loss of genes involved in detoxification pathways that might activate this compound could lead to resistance.

Conversely, the depletion of genes involved in DNA repair (RAD52) would suggest that this compound or its byproducts cause genotoxic stress. The depletion of a multidrug efflux pump (PDR5) would indicate that this pump is important for removing this compound from the cell, and its loss increases sensitivity. The lack of change in a known single-site fungicide target like ERG11 would further confirm this compound's distinct, multi-site mode of action.

G cluster_logic Logical Framework for MoA Validation cluster_pathways Identified Pathways Screen CRISPR Screen Hits (Enriched/Depleted Genes) GO Gene Ontology (GO) & Pathway Analysis Screen->GO Thiol Thiol Biosynthesis (e.g., Glutathione) GO->Thiol Redox Oxidative Stress Response GO->Redox DNA DNA Damage Repair GO->DNA Transport Detoxification/ Efflux Pumps GO->Transport Validation Validation of this compound's Multi-Site, Thiol-Reactive Mode of Action Thiol->Validation Redox->Validation DNA->Validation Transport->Validation

Figure 3: Logical Flow from CRISPR Screen Hits to MoA Validation.

Conclusion

While this compound has been largely discontinued (B1498344) due to safety concerns, understanding its potent, multi-site mode of action remains relevant for the development of new, safer fungicides that are less prone to resistance. The proposed CRISPR-Cas9 screening approach offers a powerful, unbiased strategy to dissect the complex chemical-genetic interactions of multi-site inhibitors like this compound. The identification of key sensitivity and resistance genes would provide concrete molecular evidence to validate its long-held proposed mechanism of action and could uncover novel targets for the next generation of antifungal therapies. This guide provides a comprehensive framework for researchers to apply cutting-edge genomic tools to long-standing questions in fungicide research.

References

A Comparative Guide to Captafol Extraction Methodologies for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Side-by-Side Comparison of Extraction Methods for the Fungicide Captafol

This guide offers a detailed comparison of various extraction methods for the fungicide this compound, designed for researchers, scientists, and professionals in drug development. Below, we present a side-by-side analysis of common and emerging techniques, complete with experimental data, detailed protocols, and workflow visualizations to aid in method selection and implementation.

At a Glance: Performance of this compound Extraction Methods

The selection of an appropriate extraction method is critical for the accurate quantification of this compound in diverse matrices. The following table summarizes the performance of several key techniques based on available data.

MethodTypical RecoveryRelative Standard Deviation (RSD)Limit of Detection (LOD)Key AdvantagesKey Disadvantages
Liquid-Liquid Extraction (LLE) 67-83%[1]Variable, can be high0.01 mg/kg[2]Well-established, simple equipmentTime-consuming, large solvent consumption, potential for emulsion formation
QuEChERS 70-120%<5%[3]0.01 mg/kg[1]Fast, high throughput, low solvent use, effective for various matricesMatrix effects can be an issue, requires specific consumables
Dispersive Liquid-Liquid Microextraction (DLLME) 93.0-109.5%[4]3.8-4.9%[4]3.0-8.0 µg/kg[4]Very low solvent consumption, high enrichment factor, rapidNot suitable for solid samples without pre-treatment, requires specific solvents
Microwave-Assisted Extraction (MAE) 70.1-124% (for OCPs in sediment)[5]≤14.8% (for OCPs in sediment)[5]Not specified for this compoundReduced extraction time and solvent volumeRequires specialized equipment, potential for thermal degradation of analytes
Supercritical Fluid Extraction (SFE) >70% (for polar pesticides in vegetables)[6]14% (for methamidophos (B33315) in vegetables)[6]Not specified for this compoundEnvironmentally friendly ("green"), tunable selectivity, no organic solvent residueHigh initial equipment cost, may require modifiers for polar analytes

In-Depth: Experimental Protocols

Detailed methodologies are crucial for replicating and adapting extraction techniques. Below are representative protocols for each of the compared methods.

Liquid-Liquid Extraction (LLE) for Agricultural Products

This protocol is a conventional method for extracting this compound from various agricultural samples.[2]

Sample Preparation:

  • Weigh 10.0 g of a homogenized sample. For certain commodities like cereal grains, pre-grind to pass through a 420 μm sieve.[2]

  • For many sample types, add 20 mL of 3% phosphoric acid solution and let stand for two hours.[2]

  • Add 100 mL of acetone (B3395972) and homogenize for 3 minutes.[2]

Extraction:

  • Filter the homogenate by suction through a filter paper layered with diatomaceous earth.[2]

  • Concentrate the filtrate to approximately 30 mL using a rotary evaporator at a temperature not exceeding 40°C.[2]

  • Transfer the concentrate to a separatory funnel containing 100 mL of 10% sodium chloride solution.[2]

  • Extract the aqueous phase twice with 100 mL of n-hexane, followed by a third extraction with 50 mL of n-hexane.[2]

  • Combine the n-hexane extracts and dry with anhydrous sodium sulfate.[2]

  • Filter and evaporate the solvent at a temperature not exceeding 40°C.[2]

  • The residue is then redissolved in a suitable solvent for analysis.[2]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become a standard for pesticide residue analysis in food matrices due to its simplicity and high throughput.

Extraction:

  • Place 10-15 g of a homogenized sample into a 50 mL centrifuge tube.[7]

  • Add 10 mL of acetonitrile (B52724) (often containing 1% formic acid for better stability of pH-sensitive pesticides like this compound).[7]

  • Add internal standards if required.

  • Shake vigorously for 1 minute.

  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) to induce phase separation.[7]

  • Shake vigorously for 1 minute and then centrifuge.[3]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the upper acetonitrile layer.

  • Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove fats).

  • Vortex for 30 seconds and then centrifuge.

  • The supernatant is ready for analysis by GC-MS or LC-MS/MS.

Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a miniaturized version of LLE that offers excellent enrichment factors with minimal solvent use.[4]

Procedure:

  • An appropriate volume of the aqueous sample (or a sample extract redissolved in water) is placed in a conical centrifuge tube.

  • A mixture of a disperser solvent (e.g., acetone, acetonitrile, or methanol) and an extraction solvent (a water-immiscible solvent with higher density than water, e.g., chlorobenzene) is prepared.[4][8]

  • This mixture is rapidly injected into the sample, forming a cloudy solution of fine droplets. This increases the surface area for efficient extraction.[8]

  • The mixture is then centrifuged to separate the phases, with the small volume of extraction solvent containing the analyte settling at the bottom of the tube.[8]

  • The sedimented phase is collected with a microsyringe for analysis.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[9][10]

General Protocol for Pesticides in Soil:

  • A 5 g sample of dried and sieved soil is placed in a microwave extraction vessel.[10]

  • An extraction solvent mixture (e.g., 25 mL of acetone:n-hexane 1:1) is added.[10]

  • The vessel is sealed and placed in the microwave extractor.

  • A specific microwave program (power, temperature, and time) is run. For instance, ramping to 100°C over 5.5 minutes and holding for 10 minutes.

  • After cooling, the extract is filtered and can be concentrated before analysis.[9]

Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.[11][12]

General Procedure:

  • The sample is placed in an extraction vessel.

  • Supercritical CO₂ is pumped through the vessel at a specific temperature and pressure (e.g., 50°C and 300 atm for some pesticides in vegetables).[6]

  • For polar analytes like this compound, a modifier (a small amount of an organic solvent like methanol (B129727) or ethanol) may be added to the CO₂ to increase its solvating power.[6][12]

  • The extracted analytes are collected by depressurizing the CO₂, which causes it to return to a gaseous state and leave the non-volatile analytes behind.[11]

  • The collected extract is then dissolved in a suitable solvent for analysis.

Visualizing the Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows of the discussed extraction methods.

LLE_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) Sample Homogenization Sample Homogenization Solvent Addition & Homogenization Solvent Addition & Homogenization Sample Homogenization->Solvent Addition & Homogenization Filtration Filtration Solvent Addition & Homogenization->Filtration Phase Separation Phase Separation Filtration->Phase Separation Collection of Organic Phase Collection of Organic Phase Phase Separation->Collection of Organic Phase Drying & Concentration Drying & Concentration Collection of Organic Phase->Drying & Concentration Analysis Analysis Drying & Concentration->Analysis

Caption: Workflow of Liquid-Liquid Extraction.

QuEChERS_Workflow cluster_QuEChERS QuEChERS Sample Homogenization Sample Homogenization Acetonitrile Extraction & Salting Out Acetonitrile Extraction & Salting Out Sample Homogenization->Acetonitrile Extraction & Salting Out Centrifugation_1 Centrifugation Acetonitrile Extraction & Salting Out->Centrifugation_1 d-SPE Cleanup d-SPE Cleanup Centrifugation_1->d-SPE Cleanup Centrifugation_2 Centrifugation d-SPE Cleanup->Centrifugation_2 Analysis Analysis Centrifugation_2->Analysis

Caption: Workflow of the QuEChERS method.

DLLME_Workflow cluster_DLLME Dispersive Liquid-Liquid Microextraction (DLLME) Aqueous Sample Aqueous Sample Injection of Solvent Mixture Injection of Solvent Mixture Aqueous Sample->Injection of Solvent Mixture Formation of Cloudy Solution Formation of Cloudy Solution Injection of Solvent Mixture->Formation of Cloudy Solution Centrifugation Centrifugation Formation of Cloudy Solution->Centrifugation Collection of Sedimented Phase Collection of Sedimented Phase Centrifugation->Collection of Sedimented Phase Analysis Analysis Collection of Sedimented Phase->Analysis

Caption: Workflow of Dispersive Liquid-Liquid Microextraction.

Green_Methods_Workflow cluster_MAE Microwave-Assisted Extraction (MAE) cluster_SFE Supercritical Fluid Extraction (SFE) Sample in Vessel with Solvent Sample in Vessel with Solvent Microwave Irradiation Microwave Irradiation Sample in Vessel with Solvent->Microwave Irradiation Cooling & Filtration Cooling & Filtration Microwave Irradiation->Cooling & Filtration Analysis_MAE Analysis Cooling & Filtration->Analysis_MAE Sample in Extraction Vessel Sample in Extraction Vessel Supercritical CO2 Flow Supercritical CO2 Flow Sample in Extraction Vessel->Supercritical CO2 Flow Depressurization & Collection Depressurization & Collection Supercritical CO2 Flow->Depressurization & Collection Analysis_SFE Analysis Depressurization & Collection->Analysis_SFE

Caption: Workflows of MAE and SFE methods.

References

Evaluating the Carcinogenic Potential of Captafol Relative to Other Dicarboximide Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the carcinogenic potential of Captafol and other selected dicarboximide fungicides, including Captan (B1668291), Folpet, Vinclozolin, Iprodione, and Procymidone (B1679156). The information is compiled from extensive reviews by international and national health agencies, including the International Agency for Research on Cancer (IARC), the U.S. National Toxicology Program (NTP), and the U.S. Environmental Protection Agency (EPA).

Executive Summary

This compound, a broad-spectrum fungicide, has been classified as a probable human carcinogen based on sufficient evidence from animal studies.[1][2] Its carcinogenic activity is primarily attributed to its genotoxic properties. Other dicarboximide fungicides, such as Captan and Folpet, share structural similarities and also exhibit carcinogenic potential in animal models, often targeting the gastrointestinal tract. In contrast, fungicides like Vinclozolin and Procymidone are considered possible human carcinogens, with a primary mechanism of action involving endocrine disruption, specifically anti-androgenic effects. Iprodione's carcinogenic potential is considered inconclusive by some sources, though it has been associated with liver and reproductive system toxicity in animal studies. This guide presents a detailed analysis of the available experimental data to facilitate a comparative evaluation of these compounds.

Data Presentation: Carcinogenicity Bioassay Data

The following tables summarize the key findings from carcinogenicity bioassays of this compound and other dicarboximide fungicides in rodents.

Table 1: Carcinogenicity of this compound in Rodents

Species/StrainSexRoute of AdministrationDosing RegimenTarget Organs and Tumor TypesReference
Mouse (B6C3F1)M & FDiet0, 0.075, 0.15, or 0.3% for 96 weeksHeart (hemangioendothelioma), Spleen (hemangioma, hemangioendothelioma), Forestomach (papilloma, squamous cell carcinoma), Small Intestine (adenoma, adenocarcinoma), Liver (hyperplastic nodule, hepatocellular carcinoma)[1]
Rat (F344/DuCrj)M & FDiet0, 750, or 1500 ppm for 104 weeksMale: Kidney (renal cell carcinoma, adenoma); Female: Liver (hepatocellular carcinoma); Both: Liver (hyperplastic nodules, foci of cellular alterations), Kidney (renal adenomas, basophilic altered cell tubules)[1]

Table 2: Comparative Carcinogenicity of Dicarboximide Fungicides in Rodents

CompoundSpecies/StrainPrimary Target Organs and Tumor TypesCarcinogenicity Classification (IARC/U.S. EPA)Primary Mechanism of CarcinogenicityReferences
This compound Mouse, RatMouse: GI tract, lymph system, vascular system; Rat: Kidney, liver, mammary glandGroup 2A (Probably carcinogenic to humans) / Group B2 (Probable human carcinogen)Genotoxicity[1][3]
Captan Mouse, RatMouse: Duodenum (adenomatous polyp, polypoid carcinoma); Rat: Adrenal cortex (adenoma/carcinoma), Thyroid (C-cell adenoma) - considered spontaneousGroup 3 (Not classifiable as to its carcinogenicity to humans) / "Likely to be carcinogenic to humans" at high dosesCytotoxicity and regenerative proliferation[4][5][6]
Folpet Mouse, RatMouse: Duodenum (adenocarcinoma), Forestomach (squamous cell lesions)Not classified by IARC / "Likely to be carcinogenic to humans" at high dosesCytotoxicity and regenerative proliferation[3][7][8]
Vinclozolin RatTestis (Leydig cell tumors), Prostate (adenomas), Ovary (sex cord stromal tumors)Not classified by IARC / Group C (Possible human carcinogen)Endocrine disruption (anti-androgenic)[9]
Iprodione Mouse, RatMouse: Liver tumors; Rat: Testis (Leydig cell tumors)Not classified by IARC / "Likely" human carcinogenUnclear, potential endocrine disruption[2][10]
Procymidone Rat, MouseRat: Testis (interstitial cell tumors); Mouse: Liver (hepatoblastomas)Not classified by IARC / No consensus classificationEndocrine disruption (anti-androgenic)[11]

Experimental Protocols

The carcinogenicity bioassays for these compounds generally follow standardized protocols, such as those developed by the National Toxicology Program (NTP) and the National Cancer Institute (NCI).[9][12][13]

General Protocol for Rodent Carcinogenicity Bioassay:
  • Test Animals: Typically, F344/N rats and B6C3F1 mice are used. Animals are sourced from specific pathogen-free colonies and are quarantined upon arrival to acclimatize and ensure they are free of disease.[9]

  • Housing: Animals are housed in environmentally controlled rooms with a 12-hour light/dark cycle. Cages, bedding, and water are changed regularly to maintain a clean environment.

  • Diet and Dosing: The test chemical is administered in the feed. The diet is prepared by mixing the chemical with standard rodent chow. Dose levels are determined from subchronic toxicity studies and typically include a maximum tolerated dose (MTD), a fraction of the MTD, and a control group receiving the basal diet.[13]

  • Study Duration: The studies are typically conducted for the lifetime of the animals, usually 104 weeks (2 years).[12]

  • Observations: Animals are observed twice daily for clinical signs of toxicity. Body weights and food consumption are recorded weekly for the first 13 weeks and then monthly.

  • Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals, and all organs and tissues are examined macroscopically. Tissues are preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic examination. A board-certified veterinary pathologist examines all tissues from control and high-dose groups. Lesions of interest are also examined in the lower-dose groups.

Signaling Pathways and Mechanisms of Carcinogenicity

The carcinogenic mechanisms of this compound and other dicarboximides differ significantly, which is crucial for risk assessment.

This compound: Genotoxic Mechanism

The carcinogenicity of this compound is believed to be initiated by its metabolic activation to a reactive electrophile, a transient episulfonium ion. This ion is a potent alkylating agent that can form covalent adducts with cellular macromolecules, including DNA. These DNA adducts can lead to mutations during DNA replication, a key initiating event in carcinogenesis.[4][14]

G cluster_dna Cellular Nucleus This compound This compound Metabolic_Activation Metabolic Activation (e.g., by CYPs, GSH conjugation) This compound->Metabolic_Activation Episulfonium_Ion Reactive Episulfonium Ion (Electrophile) Metabolic_Activation->Episulfonium_Ion DNA DNA Episulfonium_Ion->DNA DNA_Adducts DNA Adducts DNA->DNA_Adducts Alkylation Mutation Mutation DNA_Adducts->Mutation Faulty DNA Repair/Replication Cancer Cancer Mutation->Cancer

Caption: Proposed genotoxic mechanism of this compound carcinogenicity.

Vinclozolin and Procymidone: Endocrine Disruption (Anti-Androgenic) Mechanism

Vinclozolin and Procymidone are not considered to be primary genotoxicants. Instead, their carcinogenic effects in specific hormone-responsive tissues are attributed to their anti-androgenic activity. These compounds and their metabolites can competitively bind to the androgen receptor (AR), preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blockade of AR signaling disrupts the normal hormonal feedback loops, leading to altered hormone levels (e.g., increased luteinizing hormone) and chronic stimulation of certain tissues, such as the Leydig cells in the testes, which can eventually lead to tumor formation.[1][6][15][16][17]

G cluster_outside Extracellular cluster_cell Target Cell (e.g., Leydig Cell) cluster_feedback Systemic Hormonal Disruption Testosterone Testosterone / DHT AR Androgen Receptor (AR) Testosterone->AR Binds Vin_Pro Vinclozolin / Procymidone (Metabolites) Vin_Pro->AR Competitively Binds & Inhibits AR_complex Activated AR Complex AR->AR_complex Conformational Change & Nuclear Translocation ARE Androgen Response Element (ARE) in DNA AR_complex->ARE Binds Gene_Expression Androgen-Dependent Gene Expression ARE->Gene_Expression Activation Cellular_Response Normal Cellular Response (Growth, Differentiation) Gene_Expression->Cellular_Response Inhibition->AR_complex Disrupted_Feedback Disrupted Negative Feedback to Pituitary Increased_LH Increased Luteinizing Hormone (LH) Disrupted_Feedback->Increased_LH Chronic_Stimulation Chronic Stimulation of Target Tissue Increased_LH->Chronic_Stimulation Tumorigenesis Tumorigenesis Chronic_Stimulation->Tumorigenesis

Caption: Anti-androgenic mechanism of Vinclozolin and Procymidone.

Conclusion

The carcinogenic potential of dicarboximide fungicides varies significantly, with this compound exhibiting a clear genotoxic mechanism of action leading to its classification as a probable human carcinogen. Other dicarboximides, such as Captan and Folpet, induce tumors in rodents through a non-genotoxic mechanism of cytotoxicity and regenerative cell proliferation, primarily in the gastrointestinal tract. A third group, including Vinclozolin and Procymidone, acts as endocrine disruptors, with their carcinogenicity linked to anti-androgenic activity in hormone-sensitive tissues.

This comparative guide highlights the importance of considering the specific mechanism of action when evaluating the carcinogenic risk of these compounds. For researchers and drug development professionals, this information is critical for understanding potential off-target effects and for the development of safer alternatives. The provided experimental data and mechanistic pathways offer a foundation for further investigation and risk assessment.

References

Global Regulatory Landscape of Captafol: A Fungicide Phased Out Due to Health Concerns

Author: BenchChem Technical Support Team. Date: December 2025

Once a widely utilized fungicide, Captafol is now largely banned for agricultural use across the globe due to significant health risks, primarily its classification as a probable human carcinogen. Consequently, a comparative review of current regulatory limits for this compound in food reveals a landscape dominated by outright prohibitions rather than established Maximum Residue Limits (MRLs).

The international scientific and regulatory consensus has led to the withdrawal of previously established acceptable daily intakes (ADIs) and MRLs for this compound in food commodities. The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) withdrew the temporary ADI for this compound in 1985.[1][2] Similarly, international temporary MRLs established by the Codex Alimentarius Commission were also deleted in the same year.[1]

In the United States, the Environmental Protection Agency (EPA) canceled the registration for this compound in 1987 based on its carcinogenicity.[3] Following a phase-out period for existing stocks on a limited number of crops, all uses on food crops were banned in 2006.[4][5] Canada and Germany banned the use of this compound in 1987 and 1988, respectively.[1] The European Union has also prohibited its use as a plant protection product.[6][7][8] As of 2010, no countries were known to permit the use of this compound on food crops, and its international trade is regulated under the Rotterdam Convention.[4]

While regulatory limits for this compound in food are now effectively zero or at the limit of detection in many jurisdictions, occupational exposure limits (OELs) for workers involved in handling the substance in contexts where it may still be present (e.g., historical contamination, waste management) have been established by various national bodies.

Historical Regulatory Limits for this compound

The following tables provide a summary of the historical regulatory limits for this compound, including Acceptable Daily Intake (ADI), Maximum Residue Limits (MRLs) in various food commodities, and current Occupational Exposure Limits (OELs). It is crucial to note that the ADI and MRLs listed here are no longer in effect in most countries.

Table 1: Historical Acceptable Daily Intake (ADI) for this compound
Issuing BodyADI (mg/kg body weight)Year EstablishedYear Withdrawn
JMPR (FAO/WHO)0-0.05 (Temporary)1969, 19731985
JMPR (FAO/WHO)0-0.119771985
JMPR (FAO/WHO)0-0.01 (Temporary)19821985
US EPA0.028--

Source: JMPR, 1969, 1973, 1977, 1982, 1985; US EPA Pesticide Fact Sheet[2][9][10][11]

Table 2: Selected Historical Maximum Residue Limits (MRLs) for this compound in Food Commodities (ppm)
CommodityUnited StatesCanadaMexicoCodex Alimentarius (at time of withdrawal)
Apples0.250.1 (N)5.0-
Apricots30.00.515.0-
Blueberries35.0---
Cherries, sour50.010.010.010
Cherries, sweet2.02.02.02
Citrus fruit0.5---
Corn, Fresh (sweet)0.1 (N)---
Cranberries8.0-8.0-
Cucumbers2.02.02.02
Melons5.02.02.02
Peaches30.015.015.015
Peanuts, meats0.05-0.05-
Plums (fresh prunes)2.00.210.0-
Potatoes0.50.1 (N)0.5-
Tomatoes15.05.05.05

(N) = Negligible residue. This table is not exhaustive and represents a snapshot of historical MRLs. These MRLs are generally no longer applicable due to widespread bans. Source: US EPA Pesticide Fact Sheet, Codex Alimentarius Commission[11][12]

Table 3: Current Occupational Exposure Limits (OELs) for this compound
Country/OrganizationLimit (8-hour Time-Weighted Average)Skin Notation
USA (NIOSH)0.1 mg/m³Yes
USA (OSHA)0.1 mg/m³No
Denmark0.1 mg/m³-
Mexico0.1 mg/m³Yes
Netherlands0.1 mg/m³Yes
Switzerland0.1 mg/m³Yes
United Kingdom0.1 mg/m³Yes
Venezuela0.1 mg/m³-

Source: NCBI, NIOSH, OSHA[1][3][4]

Experimental Protocols for Key Toxicological Assessments

1. Acute Toxicity Studies:

  • Oral LD50 in Rats: The acute oral lethal dose (LD50) was determined by administering single, graded doses of this compound to groups of rats via gavage. The animals were observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD50 value, the dose estimated to be lethal to 50% of the test animals, was then calculated. For this compound, the oral LD50 in rats was reported to be in the range of 2500-6200 mg/kg body weight.[1]

  • Dermal LD50 in Rabbits: The acute dermal LD50 was assessed by applying this compound to the shaved skin of rabbits. The application site was typically covered with a porous gauze dressing for 24 hours. Animals were observed for signs of toxicity and mortality over a 14-day period. The dermal LD50 in rabbits was found to be greater than 9 g/kg.[3]

2. Carcinogenicity Bioassays:

  • Long-term feeding studies in rodents: To assess the carcinogenic potential of this compound, long-term (e.g., 2-year) studies were conducted in rats and mice. Animals were fed diets containing various concentrations of this compound for the majority of their lifespan. Tissues and organs were examined microscopically at the end of the study for the presence of tumors. These studies provided sufficient evidence of carcinogenicity in experimental animals, which was a key factor in the decision to ban the substance.[5]

3. Mutagenicity Assays:

  • Ames Test: This assay uses strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. The bacteria are exposed to the test substance (this compound) with and without a metabolic activation system (e.g., rat liver S9 fraction). A positive result, indicated by an increase in the number of revertant colonies that can grow on a histidine-free medium, suggests that the substance is mutagenic.

  • Dominant Lethal Assay in Mice: Male mice were treated with this compound and then mated with untreated virgin females over a period of several weeks. The females were subsequently examined for the number of implantations, and dead and live embryos. A significant increase in early fetal deaths in the treated groups compared to the control group indicated a dominant lethal mutation.[9]

Visualizing the Regulatory Pathway for Pesticide Cancellation

The process leading to the ban of a pesticide like this compound is a multi-step, evidence-based procedure. The following diagram illustrates a generalized workflow for the cancellation of a pesticide's registration due to unacceptable health risks.

G cluster_0 Data Collection & Review cluster_1 Risk Assessment cluster_2 Regulatory Action A Toxicology Studies (Animal, In Vitro) E Hazard Identification (e.g., Carcinogenicity) A->E B Residue Chemistry Data G Exposure Assessment (Dietary, Occupational) B->G C Epidemiological & Occupational Exposure Data C->G D Environmental Fate Studies D->G H Risk Characterization E->H F Dose-Response Assessment (ADI Derivation) F->H G->H I Risk Exceeds 'Reasonable Certainty of No Harm' Standard H->I J Initiate Cancellation Process I->J Yes K Public Comment & Scientific Advisory Panel Review J->K L Final Cancellation Order K->L M Establishment of Phase-out Period & Existing Stock Provisions L->M

References

Safety Operating Guide

Navigating the Safe Disposal of Captafol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Captafol, a fungicide that is no longer in use in the United States, presents unique challenges due to its chemical properties and potential hazards.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Understanding this compound's Chemical Profile for Disposal

This compound is a white, crystalline solid that is practically insoluble in water.[2][3] It is stable under normal environmental conditions but is susceptible to degradation under alkaline conditions.[3] A key safety concern is that concentrated forms of this compound may react violently, and potentially ignite spontaneously, with strong sodium and potassium hydroxide (B78521) solutions.[4] Therefore, a controlled and careful approach to its chemical breakdown is paramount.

The primary methods for this compound degradation involve alkaline hydrolysis and reaction with sulfhydryl compounds (thiols).[3][5] Alkaline hydrolysis breaks down this compound into tetrahydrophthalimide (THPI) and dichloroacetic acid.[1][3] The reaction with thiols is noted to be significantly faster than hydrolysis.[3]

PropertyValue
Appearance White, crystalline solid[2][3]
Solubility in Water Practically insoluble (<1.4 mg/L at 20°C)[2][3]
Stability Stable under neutral and acidic conditions; decomposes in alkaline media[3][4]
Incompatibilities Strong bases (sodium hydroxide, potassium hydroxide), acids, acid vapors, strong oxidizers
Primary Degradation Pathway Alkaline Hydrolysis, Reaction with Thiols[3]

Table 1: Key Chemical Properties of this compound Relevant to Disposal

Experimental Protocol: Laboratory-Scale Disposal of this compound via Alkaline Hydrolysis

This protocol outlines a detailed methodology for the safe degradation of small quantities of this compound waste in a laboratory setting. This procedure is based on the principle of alkaline hydrolysis, with stringent safety measures to mitigate the risk of a violent reaction.

Materials:

  • This compound waste (solid or in an organic solvent)

  • Sodium hydroxide (NaOH) pellets or a commercially available 1 M NaOH solution

  • Water (distilled or deionized)

  • A suitable reaction vessel (e.g., a borosilicate glass beaker or flask) of a size that is no more than 50% full during the reaction

  • Stir plate and magnetic stir bar

  • pH meter or pH paper

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, and a lab coat.

  • Fume hood

Procedure:

  • Preparation of the Alkaline Solution:

    • If starting with solid NaOH, prepare a 1 M solution by slowly dissolving 40 g of NaOH pellets in 1 L of water in a borosilicate glass container. Caution: This process is exothermic and will generate heat. Prepare the solution in a fume hood and allow it to cool to room temperature before use.

    • If using a commercial 1 M NaOH solution, no preparation is needed.

  • Initial Dilution of this compound Waste:

    • If the this compound waste is in a solid form, dissolve it in a minimal amount of a suitable organic solvent in which it is soluble (e.g., acetone, toluene).

    • Place the reaction vessel in a secondary container (e.g., a plastic tub) to contain any potential spills.

  • Controlled Addition of Alkaline Solution:

    • Place the reaction vessel containing the dissolved this compound waste on a stir plate within a fume hood.

    • Begin stirring the this compound solution at a moderate speed.

    • Crucially, add the 1 M NaOH solution to the this compound solution very slowly and in small increments. A burette or a dropping funnel is recommended for this step to ensure a controlled addition.

    • Monitor the temperature of the reaction mixture. If a significant temperature increase is observed, pause the addition of the NaOH solution until the mixture has cooled.

  • Reaction and Monitoring:

    • Continue adding the 1 M NaOH solution until the pH of the reaction mixture is between 10 and 12. Use a pH meter or pH paper to monitor the pH.

    • Once the desired pH is reached, allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.

  • Neutralization and Disposal:

    • After the 24-hour reaction period, check the pH of the solution again.

    • If the pH is still above 9, neutralize the solution by slowly adding a dilute acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8.

    • The resulting neutralized solution, containing the degradation products, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's waste disposal guidelines.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste in a laboratory setting.

CaptafolDisposalWorkflow start Start: this compound Waste assess Assess Waste Form (Solid or Solution) start->assess dissolve Dissolve in Minimal Solvent assess->dissolve Solid setup Set up Reaction in Fume Hood with Secondary Containment assess->setup Solution dissolve->setup prepare_naoh Prepare 1M NaOH Solution add_naoh Slowly Add NaOH while Monitoring Temperature prepare_naoh->add_naoh setup->add_naoh react Maintain pH 10-12 and React for 24h add_naoh->react neutralize Neutralize to pH 6-8 react->neutralize dispose Dispose According to Institutional Guidelines neutralize->dispose end End dispose->end

Caption: Workflow for the safe laboratory disposal of this compound.

This comprehensive guide provides the necessary information for the safe and effective disposal of this compound waste. By adhering to these procedures, laboratory professionals can mitigate risks and ensure compliance with safety and environmental regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.